molecular formula C26H18F2N2O B1670832 Dmp-543 CAS No. 160588-45-4

Dmp-543

Katalognummer: B1670832
CAS-Nummer: 160588-45-4
Molekulargewicht: 412.4 g/mol
InChI-Schlüssel: MUJBUUDUXGDXLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10,10-bis[(2-fluoro-4-pyridinyl)methyl]-9-anthracenone is a member of anthracenes.
neurotransmitter release enhancer;  structure given in first source

Eigenschaften

IUPAC Name

10,10-bis[(2-fluoropyridin-4-yl)methyl]anthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18F2N2O/c27-23-13-17(9-11-29-23)15-26(16-18-10-12-30-24(28)14-18)21-7-3-1-5-19(21)25(31)20-6-2-4-8-22(20)26/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJBUUDUXGDXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC(=NC=C4)F)CC5=CC(=NC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432424
Record name 10,10-Bis[(2-fluoropyridin-4-yl)methyl]anthracen-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160588-45-4
Record name DMP-543
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160588454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10,10-Bis[(2-fluoropyridin-4-yl)methyl]anthracen-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DMP-543
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYD4418J7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Deuruxolitinib (CTP-543)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuruxolitinib, also known as CTP-543, is an oral, selective inhibitor of Janus kinases (JAK) 1 and 2. It is a deuterated analog of ruxolitinib, a modification that enhances its pharmacokinetic properties. Developed for the treatment of severe alopecia areata, an autoimmune condition characterized by hair loss, deuruxolitinib's mechanism of action centers on the modulation of the immune response by blocking the JAK-STAT signaling pathway. This pathway is pivotal in the pathogenesis of alopecia areata, as it mediates the signaling of pro-inflammatory cytokines that lead to an autoimmune attack on hair follicles. This guide provides a comprehensive overview of the molecular mechanism, pharmacological properties, and clinical trial evidence supporting the action of deuruxolitinib.

Introduction to Deuruxolitinib (CTP-543)

Deuruxolitinib is a small molecule inhibitor designed to selectively target JAK1 and JAK2.[1] The deuteration of the ruxolitinib molecule leads to a longer half-life in the bloodstream, potentially allowing for more sustained therapeutic effects.[2] Its primary clinical application is in the treatment of severe alopecia areata, a T-cell-mediated autoimmune disease where the immune system attacks hair follicles, leading to hair loss.[3]

The JAK-STAT Signaling Pathway in Alopecia Areata

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation. In alopecia areata, the collapse of the hair follicle's immune privilege leads to the recognition of hair follicle autoantigens by the immune system. This triggers an inflammatory response characterized by the infiltration of CD8+ T cells and the production of pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ) and interleukin-15 (IL-15).

These cytokines bind to their respective receptors on various immune cells and hair follicle cells, activating associated JAKs. This activation leads to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus and modulate the transcription of genes involved in inflammation and immune cell proliferation and survival. This sustained inflammatory signaling perpetuates the autoimmune attack on the hair follicles, leading to hair loss.

Molecular Mechanism of Action of Deuruxolitinib

Deuruxolitinib exerts its therapeutic effect by competitively inhibiting the ATP-binding site of JAK1 and JAK2.[4] By blocking the activity of these kinases, deuruxolitinib prevents the phosphorylation and activation of downstream STAT proteins. This interruption of the JAK-STAT signaling cascade leads to a reduction in the production of pro-inflammatory cytokines and a dampening of the autoimmune response against the hair follicles. The ultimate outcome is the restoration of the hair follicle's immune privilege and the promotion of hair regrowth.

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine IFN-γ / IL-15 Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Deuruxolitinib Deuruxolitinib (CTP-543) Deuruxolitinib->JAK1 Inhibition Deuruxolitinib->JAK2 Inhibition Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription Modulation

Figure 1: Deuruxolitinib's Inhibition of the JAK-STAT Signaling Pathway. Max Width: 760px.

Quantitative Data

In Vitro Inhibitory Activity

Deuruxolitinib is a deuterated form of ruxolitinib and exhibits a similar inhibitory profile against JAK kinases.

TargetIC50 (nM)Reference
Deuruxolitinib (CTP-543)
JAK14.6[5]
JAK226[5]
JAK3870[5]
TYK249[5]
Ruxolitinib (for comparison)
JAK13.3[6][7]
JAK22.8[6][7]
JAK3>400[6]
TYK2~19[4]
Pharmacokinetic Properties of Deuruxolitinib
ParameterValueReference
Bioavailability90%[8]
Time to Peak Plasma Concentration (Tmax)1.5 hours[8]
Plasma Protein Binding91.5%[8]
MetabolismPrimarily by CYP2C9 (76%) and CYP3A4 (21%)[8]
Elimination Half-life~4 hours[9]

Experimental Protocols

The clinical efficacy and safety of deuruxolitinib have been evaluated in large-scale, randomized, double-blind, placebo-controlled Phase 3 clinical trials, known as THRIVE-AA1 and THRIVE-AA2.

THRIVE-AA1 and THRIVE-AA2 Study Design
  • Objective: To evaluate the efficacy and safety of deuruxolitinib in adults with moderate to severe alopecia areata.[10][11]

  • Study Design: Randomized, double-blind, placebo-controlled, multinational trial.[10][11]

  • Patient Population: Adults (18-65 years) with a diagnosis of alopecia areata and ≥50% scalp hair loss as measured by the Severity of Alopecia Tool (SALT) score.[10][11]

  • Intervention: Patients were randomized to receive either deuruxolitinib (8 mg or 12 mg twice daily) or a placebo for 24 weeks.[10][11]

  • Primary Efficacy Endpoint: The proportion of patients with a SALT score of ≤20 (indicating 20% or less scalp hair loss) at week 24.[10][11]

  • Secondary Efficacy Endpoints: Included the proportion of patients achieving a 75% and 90% reduction in SALT score from baseline, and patient-reported outcomes.[11]

THRIVE_AA_Workflow Screening Patient Screening (AA with ≥50% hair loss) Randomization Randomization Screening->Randomization Placebo Placebo (Twice Daily) Randomization->Placebo Deuruxolitinib_8mg Deuruxolitinib 8mg (Twice Daily) Randomization->Deuruxolitinib_8mg Deuruxolitinib_12mg Deuruxolitinib 12mg (Twice Daily) Randomization->Deuruxolitinib_12mg Treatment 24-Week Treatment Period Placebo->Treatment Deuruxolitinib_8mg->Treatment Deuruxolitinib_12mg->Treatment Endpoint Primary Endpoint Assessment (SALT Score ≤20 at Week 24) Treatment->Endpoint

Figure 2: Simplified Workflow of the THRIVE-AA Clinical Trials. Max Width: 760px.

Clinical Efficacy

The THRIVE-AA1 and THRIVE-AA2 trials demonstrated the significant efficacy of deuruxolitinib in promoting hair regrowth in patients with severe alopecia areata.

Summary of Key Efficacy Results from THRIVE-AA1
OutcomePlacebo (n=139)Deuruxolitinib 8 mg BID (n=296)Deuruxolitinib 12 mg BID (n=271)
Patients with SALT Score ≤20 at Week 24 (%) 0.829.641.5

BID = twice daily; SALT = Severity of Alopecia Tool

The results from the THRIVE-AA trials showed that a statistically significant greater proportion of patients treated with both 8 mg and 12 mg twice-daily doses of deuruxolitinib achieved the primary endpoint of a SALT score of 20 or less at 24 weeks compared to placebo.[11]

Conclusion

Deuruxolitinib (CTP-543) is a selective JAK1 and JAK2 inhibitor that has demonstrated a clear mechanism of action in the context of alopecia areata. By targeting the pathogenic JAK-STAT signaling pathway, it effectively reduces the autoimmune-mediated inflammation that drives hair loss. The robust data from large-scale clinical trials underscore its efficacy and provide a strong foundation for its use as a therapeutic agent for individuals with severe alopecia areata. This in-depth guide provides the core technical information for researchers and professionals in the field of drug development to understand the pivotal role of deuruxolitinib in modulating the immune response in this challenging autoimmune disease.

References

The Role of DMP-543 as a KV7/KCNQ Potassium Channel Blocker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMP-543, also known as 10,10-bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone, is a potent and orally active small molecule that functions as a blocker of KV7 (KCNQ) voltage-gated potassium channels. As a derivative of the well-characterized KCNQ channel blocker linopirdine, this compound exhibits significantly greater potency in vitro and a longer duration of action in vivo.[1][2] Its primary mechanism of action, the inhibition of KCNQ channels, leads to enhanced neuronal excitability and subsequent potentiation of neurotransmitter release, including acetylcholine (ACh), dopamine, and glutamate.[2][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its interaction with KV7/KCNQ channels, relevant experimental data, and detailed methodologies for its study.

Core Mechanism of Action

This compound exerts its effects by directly inhibiting the activity of KV7/KCNQ potassium channels.[4][5] These channels, particularly heteromers of KCNQ2 and KCNQ3 subunits, are crucial regulators of neuronal excitability. By providing a hyperpolarizing potassium current (the M-current), they help to stabilize the neuronal membrane potential near the resting state and dampen repetitive firing.

The blockade of these channels by this compound results in a reduction of this hyperpolarizing current. This leads to membrane depolarization, bringing the neuron closer to its firing threshold. This heightened state of excitability facilitates the opening of voltage-gated calcium channels upon stimulation, leading to an influx of calcium ions into the presynaptic terminal. The increased intracellular calcium concentration is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft.

Signaling Pathway of this compound Action

DMP543_Mechanism DMP543 This compound KCNQ KV7/KCNQ Potassium Channel DMP543->KCNQ Blockade Depolarization Membrane Depolarization DMP543->Depolarization Promotes K_efflux K+ Efflux (Hyperpolarization) KCNQ->K_efflux Mediates K_efflux->Depolarization Inhibits Ca_channel Voltage-Gated Ca2+ Channel Depolarization->Ca_channel Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Allows Vesicle_fusion Synaptic Vesicle Fusion Ca_influx->Vesicle_fusion Triggers NT_release Neurotransmitter Release (ACh, DA, Glu) Vesicle_fusion->NT_release Leads to

Caption: Mechanism of this compound-induced neurotransmitter release.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's activity based on published in vitro and in vivo studies.

ParameterSpecies/TissueValueReference(s)
KV7.2 (KCNQ2) Inhibition (IC50) Recombinant0.048 µM[6]
[3H]-ACh Release Enhancement (EC50) Rat Hippocampal Slices700 nM[1][4]
Potassium-Induced ACh Release Enhancement (EC50) Rat Hippocampal Slices0.83 µM[6]
Dopamine Release Enhancement (EC50) Rat Hippocampal Slices0.25 µM[3]
Glutamate Release Enhancement (EC50) Rat Hippocampal Slices0.22 µM[3]
In Vivo ACh Level Increase (Minimum Effective Dose) Rat1 mg/kg (p.o.)[1][3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for key experiments used to characterize this compound.

Whole-Cell Patch-Clamp Electrophysiology for KCNQ Channel Inhibition

This protocol describes a method for assessing the inhibitory effect of this compound on KCNQ2 channels expressed in a heterologous system (e.g., CHO cells).

1. Cell Preparation:

  • Culture CHO cells stably expressing human KCNQ2 channels in standard growth medium.

  • Plate cells onto glass coverslips 24-48 hours before recording.

  • On the day of recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na (pH adjusted to 7.2 with KOH).

  • This compound Stock Solution: Prepare a 10 mM stock in DMSO and dilute to final concentrations in the external solution on the day of the experiment.

3. Recording Procedure:

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) on a single cell.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • To elicit KCNQ2 currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 500 ms).

  • After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing various concentrations of this compound.

  • Record currents at each concentration until a steady-state block is achieved.

4. Data Analysis:

  • Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) before and after drug application.

  • Calculate the percentage of current inhibition for each this compound concentration.

  • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

[³H]-Acetylcholine Release Assay from Rat Hippocampal Slices

This protocol outlines a method to measure the enhancement of neurotransmitter release by this compound from brain tissue.

1. Tissue Preparation:

  • Euthanize a male Sprague-Dawley rat and rapidly dissect the hippocampi in ice-cold artificial cerebrospinal fluid (aCSF).

  • Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.

  • Transfer slices to a pre-incubation chamber with aCSF saturated with 95% O2 / 5% CO2 at 37°C for 60 minutes.

2. Radiolaabeling:

  • Incubate the slices in aCSF containing [³H]-choline (e.g., 1 µM) for 30 minutes to allow for the uptake and conversion to [³H]-ACh.

3. Superfusion and Sample Collection:

  • Transfer the radiolabeled slices to a superfusion chamber.

  • Perfuse the slices with aCSF at a constant flow rate (e.g., 1 mL/min).

  • Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes).

  • After a baseline period, stimulate neurotransmitter release by switching to a high-potassium aCSF (e.g., 25 mM KCl) for a short duration (S1).

  • Following a washout period, apply this compound in the aCSF and stimulate again with high-potassium aCSF (S2).

4. Data Analysis:

  • Measure the radioactivity in each collected fraction using liquid scintillation counting.

  • Calculate the fractional rate of [³H]-ACh release for each sample.

  • Determine the ratio of the stimulated release in the presence of the drug (S2) to the initial stimulated release (S1).

  • Compare the S2/S1 ratio in the presence of this compound to the control (vehicle) to quantify the enhancement of ACh release.

Experimental Workflow Visualization

Experimental_Workflow cluster_patch_clamp Whole-Cell Patch-Clamp cluster_release_assay [3H]-ACh Release Assay pc1 Cell Plating (KCNQ2-expressing CHO cells) pc2 Establish Giga-ohm Seal pc1->pc2 pc3 Achieve Whole-Cell Configuration pc2->pc3 pc4 Voltage-Clamp at -80mV pc3->pc4 pc5 Apply Depolarizing Voltage Steps pc4->pc5 pc6 Record Baseline K+ Currents pc5->pc6 pc7 Perfuse with this compound pc6->pc7 pc8 Record Blocked K+ Currents pc7->pc8 pc9 Calculate IC50 pc8->pc9 ra1 Prepare Rat Hippocampal Slices ra2 Incubate with [3H]-Choline ra1->ra2 ra3 Superfusion with aCSF ra2->ra3 ra4 Collect Baseline Fractions ra3->ra4 ra5 Stimulate Release (S1) with High K+ ra4->ra5 ra6 Apply this compound ra5->ra6 ra7 Stimulate Release (S2) with High K+ ra6->ra7 ra8 Measure Radioactivity ra7->ra8 ra9 Calculate S2/S1 Ratio and determine EC50 ra8->ra9

Caption: Workflow for characterizing this compound's effects.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of KV7/KCNQ channels in neuronal function and as a potential therapeutic agent. Its potent blockade of these channels leads to a significant and sustained enhancement of neurotransmitter release. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and in the broader field of ion channel modulation. Further research into the subtype selectivity of this compound and its effects in various disease models will continue to elucidate its full scientific and therapeutic potential.

References

The Role of Dmp-543 in Enhancing Acetylcholine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dmp-543, a potent neurotransmitter release enhancer, has demonstrated significant efficacy in increasing acetylcholine (ACh) levels. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, quantitative effects on acetylcholine release, and the experimental protocols utilized to elucidate its function. Through the blockade of specific potassium (K+) channels, this compound facilitates the release of acetylcholine, presenting a promising therapeutic avenue for conditions characterized by cholinergic deficits, such as Alzheimer's disease. This guide synthesizes preclinical data, outlines detailed experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for the scientific community.

Introduction

This compound, chemically known as 10,10-bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone, is a functional analog of linopirdine that acts as a potassium channel blocker.[1] Its primary mechanism of action involves the inhibition of voltage-gated potassium channels, which leads to an enhanced release of several neurotransmitters, most notably acetylcholine.[2][3] Preclinical studies have consistently shown that this compound is more potent and has a longer duration of action compared to its predecessor, linopirdine.[2] This whitepaper will delve into the core aspects of this compound's function, presenting key data in a structured format, detailing experimental procedures, and illustrating the involved biological pathways.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data gathered from preclinical studies on this compound, providing a clear comparison of its potency and effects on acetylcholine and other neurotransmitter releases.

Table 1: In Vitro Potency of this compound and Comparators on Acetylcholine Release

CompoundEC50 for [3H]ACh Release from Rat Brain SlicesReference
This compound 700 nM[2]
XE991490 nM[2]
Linopirdine4.2 µM[2]

Table 2: In Vitro Potency of this compound on Neurotransmitter Release

NeurotransmitterEC50 for K+-stimulated Release from Rat Hippocampal SlicesReference
Acetylcholine ([3H]-ACh) 700 nM[4]
Dopamine0.25 µM[4]
Glutamate0.22 µM[4]

Table 3: In Vivo Effects of this compound on Hippocampal Acetylcholine Levels in Rats

CompoundDose (p.o.)Maximal Increase in Extracellular ACh LevelsDuration of ActionReference
This compound 1 mg/kg> 100%> 3 hours[2]
XE9915 mg/kg> 90%Sustained for 60 minutes[2]
Linopirdine5 mg/kgNo statistically significant increase-[2]

Table 4: Inhibitory Activity of this compound on Potassium Channels

ChannelIC50Reference
Kv7.2 0.048 µM[5]

Signaling Pathway and Mechanism of Action

This compound enhances acetylcholine release primarily through the blockade of voltage-gated potassium channels (Kv) in neuronal cells.[1] Specifically, it has been shown to be a potent inhibitor of the Kv7.2 channel.[5] The underlying mechanism can be visualized as a cascade of events initiated by the inhibition of K+ efflux.

Dmp543_Mechanism cluster_presynaptic Presynaptic Neuron Dmp543 This compound KvChannel Voltage-Gated K+ Channel (e.g., Kv7.2) Dmp543->KvChannel Blockade Depolarization Prolonged Membrane Depolarization KvChannel->Depolarization Inhibition of K+ Efflux CaChannel Voltage-Gated Ca2+ Channel (VGCC) Depolarization->CaChannel Activation CaInflux Increased Intracellular Ca2+ Concentration CaChannel->CaInflux Ca2+ Influx VesicleFusion Synaptic Vesicle Fusion CaInflux->VesicleFusion Triggers AChRelease Enhanced Acetylcholine Release VesicleFusion->AChRelease Leads to

Figure 1: Signaling pathway of this compound in enhancing acetylcholine release.

By blocking the repolarizing outflow of potassium ions, this compound prolongs the duration of the action potential-induced depolarization of the presynaptic terminal. This extended depolarization leads to a greater activation of voltage-gated calcium channels (VGCCs), resulting in an increased influx of calcium ions (Ca2+) into the neuron. The elevated intracellular Ca2+ concentration is a critical trigger for the fusion of synaptic vesicles containing acetylcholine with the presynaptic membrane, ultimately leading to an enhanced release of acetylcholine into the synaptic cleft.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the investigation of this compound's effects.

In Vitro Measurement of [3H]ACh Release from Rat Brain Slices

This protocol is designed to assess the potency of compounds in enhancing K+-stimulated acetylcholine release from brain tissue.

ACh_Release_Protocol Start Start: Preparation of Rat Brain Slices Incubation Incubate slices with [3H]choline to label acetylcholine stores Start->Incubation Washing Wash slices to remove excess [3H]choline Incubation->Washing Superfusion Place slices in a superfusion chamber and perfuse with buffer Washing->Superfusion Stimulation1 Stimulate with a high concentration of K+ (e.g., 25 mM) to evoke baseline [3H]ACh release Superfusion->Stimulation1 Compound Introduce this compound or other test compounds into the perfusion buffer Stimulation1->Compound Stimulation2 Stimulate again with high K+ in the presence of the compound Compound->Stimulation2 Collection Collect perfusate fractions throughout the experiment Stimulation2->Collection Analysis Measure radioactivity in fractions using liquid scintillation counting Collection->Analysis Calculation Calculate the percentage enhancement of K+-stimulated [3H]ACh release Analysis->Calculation End End Calculation->End

Figure 2: Experimental workflow for in vitro acetylcholine release assay.

Methodology:

  • Tissue Preparation: Rat brains (e.g., from Sprague-Dawley or Wistar rats) are rapidly dissected, and specific regions like the hippocampus or cortex are sliced to a thickness of approximately 300-400 µm.[2]

  • Radiolabeling: The brain slices are incubated in a physiological buffer containing [3H]choline, which is taken up by cholinergic neurons and converted into [3H]acetylcholine.

  • Superfusion: After washing to remove excess radiolabel, the slices are transferred to a superfusion chamber and continuously perfused with a physiological salt solution.

  • Stimulation and Sample Collection: The slices are subjected to a depolarizing stimulus, typically an elevated concentration of potassium chloride (e.g., 25 mM KCl), to evoke the release of [3H]ACh. Perfusate samples are collected at regular intervals before, during, and after stimulation.

  • Compound Application: The test compound, this compound, is introduced into the perfusion medium at various concentrations. A second potassium stimulation is applied in the presence of the compound.

  • Quantification: The amount of radioactivity in each collected fraction is determined by liquid scintillation counting. The enhancement of acetylcholine release is calculated by comparing the amount of [3H]ACh released during the second stimulation (with the compound) to the first stimulation (baseline). The EC50 value is then determined from the concentration-response curve.[2]

In Vivo Measurement of Extracellular Acetylcholine Levels

This protocol utilizes in vivo microdialysis to measure real-time changes in extracellular acetylcholine concentrations in the brains of freely moving animals.

Methodology:

  • Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., hippocampus) of an anesthetized rat.

  • Recovery: The animal is allowed to recover from surgery for a specified period.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

  • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of extracellular acetylcholine.

  • Drug Administration: this compound or a vehicle control is administered to the animal, typically via oral gavage (p.o.).[2]

  • Post-Dosing Sample Collection: Dialysate collection continues for several hours after drug administration to monitor changes in acetylcholine levels over time.

  • Sample Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a highly sensitive analytical method, such as high-performance liquid chromatography coupled with electrochemical detection (HPLC-ECD).[6]

  • Data Analysis: The acetylcholine levels in the post-dose samples are expressed as a percentage of the baseline levels to determine the magnitude and duration of the drug's effect.[2]

Conclusion

This compound stands out as a potent enhancer of acetylcholine release, with a clear mechanism of action centered on the blockade of voltage-gated potassium channels. The quantitative data from both in vitro and in vivo studies consistently demonstrate its superiority over older compounds like linopirdine in terms of both potency and duration of action. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of this compound and other novel neurotransmitter release enhancers. The visualization of its signaling pathway further clarifies its cellular effects. For researchers and drug development professionals, this compound represents a significant advancement with the potential for therapeutic applications in cognitive disorders associated with cholinergic dysfunction.

References

Investigating the Neuroprotective Effects of DMP-543: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the neuroprotective effects of DMP-543, a potent neurotransmitter release enhancer. The document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways implicated in its mechanism of action.

Core Concepts: Mechanism of Action

This compound is a functional analog of linopirdine and acts as a potassium channel blocker, specifically targeting Kv7 channels.[1][2] By inhibiting these channels in neuronal cells, this compound facilitates the release of several key neurotransmitters, including acetylcholine (ACh), dopamine, and glutamate.[1][3] The neuroprotective properties of this compound are primarily attributed to its ability to enhance ACh release. This increased ACh level in the synapse leads to the activation of nicotinic acetylcholine receptors (nAChRs) on target neurons, such as retinal ganglion cells (RGCs), initiating a pro-survival signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell/Tissue TypeReference
EC50 for [3H]-ACh Release Enhancement700 nMRat Brain Slices[1][2]
EC50 for [3H]-ACh Release Enhancement830 nMRat Hippocampal Slices[4]
EC50 for Dopamine Release Enhancement0.25 µMNot Specified[3]
EC50 for Glutamate Release Enhancement0.22 µMNot Specified[3]
IC50 for Kv7.2 Channel Inhibition0.048 µMNot Specified[4]

Table 2: In Vivo Efficacy and Neuroprotection of this compound

Animal ModelDosageEffectDuration of EffectReference
Rat1 mg/kg (p.o.)>100% increase in hippocampal extracellular ACh levels> 3 hours[1][4]
Rat (Glaucoma Model)10 µM (eye drops)~100% RGC survivalNot Specified
Rat (Glaucoma Model)100 µM (eye drops)87.08% of normal RGC levelsNot Specified
Rat (Glaucoma Model)1 mM (eye drops)No significant neuroprotectionNot Specified

Signaling Pathway

The neuroprotective effects of this compound are mediated by the activation of α7 and α4β2 nicotinic acetylcholine receptors (nAChRs) on retinal ganglion cells. This activation triggers intracellular signaling cascades, with the Phosphoinositide 3-kinase (PI3K)/Akt pathway being a central player in promoting neuronal survival.

DMP543_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Kv7 Channel Kv7 Channel This compound->Kv7 Channel Inhibition ACh ACh nAChR α7/α4β2 nAChR ACh->nAChR Activation Kv7 Channel->ACh Increased Release Ca2+ Ca²⁺ Influx nAChR->Ca2+ Initiates PI3K PI3K Akt Akt PI3K->Akt Activates Pro-survival Proteins Upregulation of Pro-survival Proteins (e.g., Bcl-2) Akt->Pro-survival Proteins Anti-apoptotic Effects Inhibition of Apoptotic Pathways (e.g., Caspase-3) Akt->Anti-apoptotic Effects Neuroprotection Neuroprotection Pro-survival Proteins->Neuroprotection Anti-apoptotic Effects->Neuroprotection Ca2+->PI3K Activates

Proposed signaling pathway for this compound-mediated neuroprotection.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects. These protocols are based on established techniques in the field.

Mixed Retinal Cell Culture for Neuroprotection Assays

This protocol outlines the preparation of mixed retinal cell cultures to assess the direct neuroprotective effects of compounds on retinal neurons.

Mixed_Retinal_Cell_Culture_Workflow start Start: Euthanize Postnatal Day 3-5 Rat Pups enucleate Enucleate Eyes and Isolate Retinas start->enucleate digest Digest Retinal Tissue with Papain Solution enucleate->digest dissociate Mechanically Dissociate into Single-cell Suspension digest->dissociate plate Plate Cells on Poly-D-lysine Coated Coverslips dissociate->plate culture Culture in Neurobasal Medium with Supplements plate->culture treat Treat with this compound at Various Concentrations culture->treat induce Induce Apoptosis (e.g., Staurosporine) treat->induce fix Fix Cells with 4% Paraformaldehyde induce->fix stain Perform Immunocytochemistry for RGC Marker (Thy1.1) and Apoptosis Marker (cleaved Caspase-3) fix->stain image Image using Fluorescence Microscopy stain->image analyze Quantify RGC Survival image->analyze end End: Analyze Neuroprotective Efficacy analyze->end

Workflow for mixed retinal cell culture and neuroprotection assay.

Methodology:

  • Tissue Preparation: Retinas are dissected from early postnatal rats and incubated in a papain solution to enzymatically digest the tissue.

  • Cell Dissociation: The digested tissue is then gently triturated to create a single-cell suspension.

  • Plating: Cells are plated on poly-D-lysine-coated glass coverslips or multi-well plates to promote adherence.

  • Culture Conditions: The cells are maintained in a serum-free neurobasal medium supplemented with B-27, L-glutamine, and brain-derived neurotrophic factor (BDNF) to support neuronal survival.

  • Treatment: After a period of stabilization in culture, the cells are treated with varying concentrations of this compound.

  • Induction of Apoptosis: To assess neuroprotection, apoptosis is induced using a neurotoxic agent such as staurosporine.

  • Analysis: Cell survival is quantified by immunocytochemistry, staining for a retinal ganglion cell-specific marker (e.g., Thy1.1) and an apoptosis marker (e.g., cleaved caspase-3). The ratio of surviving RGCs in treated versus untreated wells is then calculated.

In Vivo Glaucoma Model and Retinal Ganglion Cell Quantification

This protocol describes an in vivo model of glaucoma in rats to evaluate the neuroprotective potential of topically administered this compound.

Methodology:

  • Induction of Ocular Hypertension: Glaucoma-like conditions are induced in adult rats by injecting hypertonic saline into the episcleral vein, leading to elevated intraocular pressure.

  • Topical Administration of this compound: A solution of this compound is administered as eye drops to the treated eye over a specified period. The contralateral eye may serve as a control.

  • Tissue Processing: After the treatment period, the animals are euthanized, and the eyes are enucleated. The retinas are carefully dissected and prepared as whole mounts.

  • Immunohistochemistry: The retinal whole mounts are stained with an antibody against a retinal ganglion cell-specific marker, such as Thy1.1.

  • Quantification of RGC Survival: The number of surviving RGCs is quantified by counting the labeled cells in multiple standardized fields of view across the retina using a fluorescence microscope. The average RGC density is then calculated and compared between treated and control groups.

Intracellular Calcium Imaging

This protocol details the measurement of intracellular calcium dynamics in retinal neurons in response to this compound, providing insight into its mechanism of action.

Calcium_Imaging_Workflow start Start: Prepare Retinal Cell Culture or Wholemount load Load Cells with a Calcium Indicator Dye (e.g., Fura-2 AM) start->load wash Wash to Remove Excess Dye load->wash mount Mount on Confocal Microscope Stage wash->mount baseline Record Baseline Fluorescence mount->baseline apply Apply this compound baseline->apply record Record Changes in Fluorescence Intensity apply->record analyze Analyze Fluorescence Data to Determine Changes in Intracellular Calcium Concentration record->analyze end End: Correlate Calcium Dynamics with Neuronal Activation analyze->end

Workflow for intracellular calcium imaging.

Methodology:

  • Cell Preparation: Mixed retinal cell cultures or retinal whole mounts are prepared as described previously.

  • Dye Loading: The cells are incubated with a cell-permeant calcium indicator dye, such as Fura-2 AM. Once inside the cell, esterases cleave the AM group, trapping the dye intracellularly.

  • Imaging: The preparation is placed on the stage of a confocal microscope. Fluorescence is excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the emission is collected at a single wavelength (e.g., 510 nm).

  • Data Acquisition: A baseline fluorescence ratio is established before the application of this compound. The change in the fluorescence ratio upon application of the compound is recorded over time.

  • Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration. An increase in this ratio indicates a rise in intracellular calcium, signifying neuronal activation.

Application in Other Neurodegenerative Disease Models

To date, published preclinical research on the neuroprotective effects of this compound has focused primarily on models of retinal neurodegeneration, specifically glaucoma. There is a lack of available data on the evaluation of this compound in other neurodegenerative disease models, such as those for Alzheimer's disease, Parkinson's disease, or Amyotrophic Lateral Sclerosis (ALS). Given its mechanism of enhancing cholinergic neurotransmission, a pathway known to be affected in Alzheimer's disease, further investigation in relevant models is warranted.

Conclusion

This compound demonstrates significant neuroprotective potential in preclinical models of retinal degeneration. Its mechanism of action, involving the enhancement of acetylcholine release and subsequent activation of pro-survival signaling pathways, presents a promising therapeutic strategy. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound and similar compounds for the treatment of neurodegenerative diseases. Future studies should focus on elucidating the detailed downstream effectors of the PI3K/Akt pathway and exploring the efficacy of this compound in a broader range of neurodegenerative conditions.

References

The Impact of DMP-543 on Dopamine and Glutamate Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of DMP-543, a potent neurotransmitter release enhancer, with a specific focus on its impact on dopamine and glutamate systems. This document synthesizes available preclinical data, details experimental methodologies, and illustrates the underlying molecular mechanisms.

Core Mechanism of Action: Kv7 Channel Blockade

This compound is a potent potassium channel blocker, specifically targeting voltage-gated potassium channels of the Kv7 (KCNQ) family. These channels are crucial regulators of neuronal excitability. By blocking Kv7 channels, this compound reduces the M-current, a subthreshold potassium current that helps to stabilize the neuronal membrane potential and prevent repetitive firing. Inhibition of the M-current leads to neuronal hyperexcitability, which in turn enhances the release of various neurotransmitters, including dopamine and glutamate, upon stimulation.

Quantitative Analysis of Neurotransmitter Release

Preclinical studies have quantified the potent effects of this compound on the release of key neurotransmitters from rat brain tissue. The following tables summarize the in vitro efficacy of this compound in enhancing K+-stimulated neurotransmitter release.

Table 1: In Vitro Efficacy of this compound on Dopamine and Glutamate Release

NeurotransmitterEC₅₀ (μM)Brain RegionSpeciesReference
Dopamine0.25HippocampusRat[1][2][3]
Glutamate0.22HippocampusRat[1][2][3]

EC₅₀ (Half-maximal effective concentration) represents the concentration of this compound required to elicit 50% of its maximal effect in enhancing neurotransmitter release.

Table 2: Comparative In Vitro Efficacy of this compound and Linopirdine on Acetylcholine Release

CompoundEC₅₀ for [³H]ACh Release (nM)Brain RegionSpeciesReference
This compound700Brain SlicesRat[4]
Linopirdine4200Brain SlicesRat[4]

This comparison highlights the significantly greater potency of this compound over the earlier generation Kv7 channel blocker, linopirdine.

Experimental Protocols

The following section details the methodologies employed in the key in vitro experiments to determine the effect of this compound on neurotransmitter release.

Preparation of Rat Brain Slices

A standard and widely used method for preparing acute brain slices for electrophysiological and neurochemical studies is outlined below.

  • Anesthesia and Euthanasia: Male Sprague-Dawley rats are deeply anesthetized with isoflurane and euthanized by decapitation, in accordance with institutional animal care and use committee guidelines.

  • Brain Extraction: The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) of a specific composition to maintain tissue viability.

  • Slicing: The brain, often with the cerebellum removed, is mounted on a vibratome stage. Coronal or sagittal slices (typically 300-400 µm thick) of the desired brain region (e.g., hippocampus) are cut in the ice-cold, oxygenated aCSF.

  • Recovery: The slices are transferred to a holding chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for a recovery period of at least one hour before the start of the experiment.

K⁺-Stimulated Neurotransmitter Release Assay

This protocol describes a common method to measure the release of radiolabeled or endogenous neurotransmitters from brain slices upon depolarization with potassium chloride (KCl).

  • Pre-incubation and Loading (for radiolabeled neurotransmitters): Slices are incubated in oxygenated aCSF containing a radiolabeled neurotransmitter precursor (e.g., [³H]dopamine or [³H]glutamate) to allow for uptake into the nerve terminals.

  • Superfusion: Individual slices are placed in a superfusion chamber and continuously perfused with warmed, oxygenated aCSF at a constant flow rate.

  • Basal Release Collection: Fractions of the superfusate are collected at regular intervals to establish the basal rate of neurotransmitter release.

  • Stimulation: The superfusion medium is switched to a high-KCl aCSF (e.g., 20-30 mM KCl) for a short period to induce depolarization-dependent neurotransmitter release. This compound or a vehicle control is included in the superfusion medium before and during the K⁺ stimulation.

  • Post-stimulation Collection: Fractions are continued to be collected after the stimulation period to monitor the return to baseline release.

  • Quantification: The amount of neurotransmitter in each collected fraction is quantified. For radiolabeled neurotransmitters, liquid scintillation counting is used. For endogenous neurotransmitters, techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection are employed.

  • Data Analysis: The amount of neurotransmitter released is calculated as a percentage increase over the basal release. EC₅₀ values are determined by fitting the concentration-response data to a sigmoidal curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key mechanisms and processes discussed in this guide.

DMP543_Mechanism DMP543 This compound Kv7 Kv7 (KCNQ) Potassium Channel DMP543->Kv7 Blockade M_current M-current (Subthreshold K+ Efflux) Kv7->M_current Generates Neuronal_Excitability Neuronal Hyperexcitability M_current->Neuronal_Excitability Inhibition leads to Neurotransmitter_Release Increased Dopamine & Glutamate Release Neuronal_Excitability->Neurotransmitter_Release Promotes

Caption: Mechanism of this compound-induced neurotransmitter release.

Neurotransmitter_Release_Workflow cluster_prep Slice Preparation cluster_assay Neurotransmitter Release Assay Animal_Euthanasia 1. Anesthesia & Euthanasia Brain_Extraction 2. Brain Extraction (Ice-cold aCSF) Animal_Euthanasia->Brain_Extraction Slicing 3. Vibratome Slicing (300-400 µm) Brain_Extraction->Slicing Recovery 4. Recovery (Warm aCSF) Slicing->Recovery Preincubation 5. Pre-incubation (Radiolabeling) Recovery->Preincubation Superfusion 6. Superfusion (Constant Flow) Preincubation->Superfusion Basal_Collection 7. Basal Release Collection Superfusion->Basal_Collection Stimulation 8. K+ Stimulation (+/- this compound) Basal_Collection->Stimulation Post_Stim_Collection 9. Post-Stimulation Collection Stimulation->Post_Stim_Collection Quantification 10. Quantification (HPLC / Scintillation) Post_Stim_Collection->Quantification

Caption: Experimental workflow for neurotransmitter release assay.

References

Synthesis pathway for 10,10-bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 10,10-bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed account of the synthesis pathway for 10,10-bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone, a compound of interest for its potential as an acetylcholine release enhancing agent.[1][2] The following sections present the multi-step synthesis, detailed experimental protocols, and a summary of the quantitative data associated with the process.

Synthesis Pathway Overview

The synthesis of 10,10-bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (1) is a multi-step process that begins with the functionalization of 2-fluoro-4-methylpyridine (3) to create a novel alkylating agent, (2-fluoro-4-pyridinyl)methyl methanesulfonate (7).[1][2][3] This is achieved through a sequence of chlorination, hydrolysis, and methanesulfonylation. The resulting mesylate is then used for the bisalkylation of anthrone to yield the final product.[1][2][3] The overall process is adaptable for large-scale synthesis with a reported overall yield of up to 37%.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of 10,10-bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone.

Step 1: Synthesis of 4-(Chloromethyl)-2-fluoropyridine (4)

A mixture of 2-fluoro-4-methylpyridine (50.0 g, 0.441 mol), N-chlorosuccinimide (88.4 g, 0.662 mol), benzoyl peroxide (2.15 g, 8.9 mmol), and acetic acid (1.50 mL, 26.2 mmol) in acetonitrile (250 mL) is heated at reflux for 90 minutes.[4] The reaction progress can be monitored by LC and ¹H NMR analysis.[4] Upon completion, the mixture is poured into water (200 mL) and extracted with ethyl acetate. The organic layer is then washed with a 5% aqueous NaCl solution and concentrated in vacuo at 35 °C to yield the crude product as a red oil.[4]

Step 2: Synthesis of 2-Fluoro-4-pyridinemethanol (6)

The impure 4-(chloromethyl)-2-fluoropyridine (62.2 g, containing approximately 0.31 mol) is heated with water (700 mL) and potassium carbonate (56.0 g, 0.41 mol) in a stirred oily suspension for 2 hours.[1][4] After cooling, the layers are separated. The aqueous extracts are combined, washed with heptane, and then extracted with ethyl acetate.[4]

Step 3: Synthesis of (2-Fluoro-4-pyridinyl)methyl methanesulfonate (7)

This step involves the methanesulfonylation of 2-fluoro-4-pyridinemethanol.[1][2]

Step 4: Synthesis of 10,10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (1)

Two separate solutions are prepared for this final step.

  • Solution A (Lithio anthrone): To a solution of anthrone (70.0 g, 0.357 mol) in THF (0.70 L), 1.0 M lithium tert-butoxide in THF (1.00 L, 1.00 mol) is added at a temperature of 15−30 °C.[1][4]

  • Solution B (Iodide/Mesylate Mixture): Sodium iodide (45.0 g, 0.300 mol) and (2-fluoro-4-pyridinyl)methyl methanesulfonate (150.0 g, 0.731 mol) are mixed in THF (1.60 L) and heated at 40 °C for 3 hours.[1][4]

Solution A is then added dropwise over 100 minutes to Solution B at a temperature of 40−50 °C.[1][4] The reaction is aged for 1 hour.[1][4] Following this, the solution is washed with saturated aqueous brine, and the volatiles are removed in vacuo. The residue is diluted with toluene (1.3 L).[1] The solution is then concentrated by atmospheric distillation and cooled to 0 °C over 3 hours to induce crystallization.[1] The collected crystals are washed with cold isopropanol and dried.[1] Further purification can be achieved by slurrying with refluxing cyclohexane to remove impurities like anthrone and bianthrone.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from the synthesis process.

StepProductStarting MaterialReagentsYieldPurityMelting Point (°C)
1. Chlorination4-(Chloromethyl)-2-fluoropyridine (4)2-Fluoro-4-methylpyridine (3)N-chlorosuccinimide, benzoyl peroxide, acetic acid, acetonitrile71%--
2. Hydrolysis2-Fluoro-4-pyridinemethanol (6)4-(Chloromethyl)-2-fluoropyridine (4)Potassium carbonate, water---
3. Methanesulfonylation(2-Fluoro-4-pyridinyl)methyl methanesulfonate (7)2-Fluoro-4-pyridinemethanol (6)-93%>97 LC wt %58.3−59.1
4. Bisalkylation10,10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (1)Anthrone, Mesylate (7)Lithium tert-butoxide, sodium iodide, THF, toluene, cyclohexane, isopropanol---
Overall ---37%--

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis pathway.

Synthesis_Pathway A 2-Fluoro-4-methylpyridine (3) B Chlorination (NCS, Benzoyl Peroxide) A->B Step 1 C 4-(Chloromethyl)-2-fluoropyridine (4) B->C D Hydrolysis (K2CO3, H2O) C->D Step 2 E 2-Fluoro-4-pyridinemethanol (6) D->E F Methanesulfonylation E->F Step 3 G (2-Fluoro-4-pyridinyl)methyl methanesulfonate (7) F->G I Bisalkylation (LiOtBu, NaI) G->I Step 4 H Anthrone H->I J 10,10-Bis[(2-fluoro-4-pyridinyl)methyl]- 9(10H)-anthracenone (1) I->J

References

The Discovery and Development of DMP-543: A Preclinical Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMP-543, also known as 10,10-bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone, is a potent, orally active small molecule that emerged from research efforts to identify novel cognition enhancers. It functions as a potassium channel blocker, specifically targeting Kv7 (KCNQ) channels, which leads to an enhanced release of several key neurotransmitters, including acetylcholine, dopamine, and glutamate. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical development of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology and therapeutic potential of Kv7 channel modulators. It is important to note that while this compound demonstrated significant preclinical promise, there is no publicly available evidence to suggest it has entered human clinical trials. This document also clarifies the distinction between this compound and CTP-543, a different molecule in clinical development for alopecia areata.

Introduction

The quest for effective treatments for cognitive disorders, such as Alzheimer's disease, has driven the exploration of various molecular targets aimed at enhancing neuronal communication. One such target is the Kv7 (KCNQ) family of voltage-gated potassium channels, which play a critical role in regulating neuronal excitability. This compound was developed as a potent blocker of these channels, building upon the pharmacological profile of earlier compounds like linopirdine. By inhibiting Kv7 channels, this compound effectively increases the release of neurotransmitters crucial for cognitive processes.

Discovery and Synthesis

This compound was identified as a more potent analog of linopirdine, with a focus on improving efficacy and duration of action as an acetylcholine release-enhancing agent. The synthesis of this compound is a multi-step process that involves the functionalization of 2-fluoro-4-methylpyridine to create a novel alkylating agent. This agent is then used for the bisalkylation of anthrone under carefully controlled conditions to yield this compound. This synthetic route has been shown to be adaptable for large-scale production, with an overall yield of up to 37%.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the blockade of Kv7 (KCNQ) potassium channels.[1] These channels are crucial regulators of neuronal excitability. By inhibiting the outward potassium current mediated by Kv7 channels, this compound leads to a depolarization of the neuronal membrane. This sustained depolarization facilitates the opening of voltage-gated calcium channels, leading to an influx of calcium ions into the presynaptic terminal. The elevated intracellular calcium concentration then triggers the fusion of synaptic vesicles with the presynaptic membrane, resulting in an enhanced release of neurotransmitters into the synaptic cleft.

DMP543_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DMP543 This compound Kv7 Kv7 Channel DMP543->Kv7 Blockade K_ion K+ Efflux Kv7->K_ion Inhibition of Membrane_Depolarization Membrane Depolarization K_ion->Membrane_Depolarization Leads to VGCC Voltage-Gated Ca2+ Channel Membrane_Depolarization->VGCC Opens Ca_ion Ca2+ Influx VGCC->Ca_ion Allows Vesicle_Fusion Synaptic Vesicle Fusion Ca_ion->Vesicle_Fusion Triggers NT_Release Enhanced Neurotransmitter Release Vesicle_Fusion->NT_Release Results in Neurotransmitters ACh, DA, Glu NT_Release->Neurotransmitters Releases Receptors Postsynaptic Receptors Neurotransmitters->Receptors Binds to Signal_Transduction Signal Transduction Receptors->Signal_Transduction Activates

Caption: Mechanism of action of this compound.

Preclinical Data

The preclinical evaluation of this compound demonstrated its potential as a potent neurotransmitter release enhancer.

In Vitro Efficacy

In vitro studies using rat brain slices have quantified the potency of this compound in enhancing the release of various neurotransmitters.

NeurotransmitterPreparationEC50Reference
Acetylcholine ([3H]-ACh)Rat Hippocampal Slices700 nM[1]
DopamineRat Brain Slices0.25 µM
GlutamateRat Brain Slices0.22 µM
In Vivo Efficacy

In vivo studies in rats have shown that this compound is orally active and has a long duration of action.

SpeciesDose (p.o.)EffectDurationReference
Rat1 mg/kg>100% increase in hippocampal acetylcholine levels> 3 hours
Pharmacokinetics

Detailed preclinical pharmacokinetic parameters for this compound, such as Cmax, Tmax, and half-life, are not publicly available.

Experimental Protocols

The following are representative protocols for the key experiments used in the preclinical characterization of this compound.

K+-Stimulated [3H]-Acetylcholine Release from Rat Brain Slices

This assay is designed to measure the ability of a compound to enhance the release of pre-loaded radiolabeled acetylcholine from brain tissue upon depolarization with potassium.

  • Tissue Preparation:

    • Male Wistar rats are euthanized, and the hippocampus is rapidly dissected and placed in ice-cold Krebs-Ringer buffer (KRB).

    • The hippocampus is chopped into 350 µm thick slices using a McIlwain tissue chopper.

    • The slices are then incubated in oxygenated KRB containing 0.1 µM [3H]-choline for 30 minutes at 37°C to allow for the uptake and conversion to [3H]-acetylcholine.

  • Superfusion:

    • After loading, the slices are transferred to a superfusion chamber and washed with KRB at a flow rate of 1 mL/min for 60 minutes to remove excess [3H]-choline.

    • The superfusate is collected in 5-minute fractions.

  • Stimulation and Drug Application:

    • Two stimulation periods (S1 and S2) are performed.

    • For S1, the slices are exposed to a high-potassium KRB (25 mM KCl) for 5 minutes to induce depolarization and neurotransmitter release.

    • Following S1, the slices are washed with normal KRB for 30 minutes.

    • This compound or vehicle is then added to the superfusion medium 20 minutes prior to the second stimulation (S2) with high-potassium KRB.

  • Measurement and Analysis:

    • The radioactivity in each collected fraction is determined by liquid scintillation counting.

    • The amount of [3H]-acetylcholine released is expressed as a percentage of the total tritium content in the tissue at the time of collection.

    • The effect of this compound is calculated as the ratio of the tritium released during S2 to that released during S1 (S2/S1 ratio).

In Vivo Microdialysis for Acetylcholine Measurement in Rat Hippocampus

This technique allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

  • Surgical Implantation:

    • Male Wistar rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the hippocampus.

    • The cannula is secured to the skull with dental cement. The animals are allowed to recover for at least 48 hours.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.

    • The dialysate is collected at regular intervals (e.g., 20-30 minutes) into vials containing a small amount of acetic acid to prevent acetylcholine degradation.

  • Drug Administration and Sample Collection:

    • After a baseline collection period to establish stable acetylcholine levels, this compound or vehicle is administered orally (p.o.).

    • Dialysate samples are collected for several hours post-administration.

  • Analysis:

    • The concentration of acetylcholine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • The results are expressed as a percentage change from the baseline acetylcholine levels.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Target_Binding Target Binding Assay (Kv7 Channels) NT_Release_Assay Neurotransmitter Release Assay (e.g., [3H]-ACh Release) Target_Binding->NT_Release_Assay Potency Confirmation Electrophysiology Electrophysiology (Patch Clamp on Neurons) NT_Release_Assay->Electrophysiology Functional Validation PK_Studies Pharmacokinetic Studies (Rodent) Electrophysiology->PK_Studies Candidate Selection Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) PK_Studies->Microdialysis Dose Selection Behavioral_Models Cognitive Behavioral Models (e.g., Morris Water Maze) Microdialysis->Behavioral_Models Efficacy Correlation Toxicology Preliminary Toxicology Behavioral_Models->Toxicology Safety Assessment

References

In-Depth Technical Guide: The Impact of DMP-543 on Neuronal Excitability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of DMP-543 on neuronal excitability. It is designed to furnish researchers, scientists, and drug development professionals with the core data, detailed experimental methodologies, and an understanding of the signaling pathways involved.

Core Mechanism of Action: Kv7 Channel Blockade

This compound is a potent blocker of voltage-gated potassium channels of the Kv7 family, with a notable affinity for Kv7.2 and Kv7.2/7.3 heteromeric channels.[1][2] These channels are critical regulators of neuronal excitability, and their inhibition by this compound leads to a cascade of downstream effects, primarily an enhancement of neurotransmitter release.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and potency of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound on Ion Channels and Neurotransmitter Release

ParameterTarget/EffectValueSpecies/TissueReference
IC50 Kv7.2 Channel Inhibition0.048 µMHEK293 cells expressing Kv7.2[1]
% Inhibition Kv7.2/7.3 Channel Current (at 1.5 µM)31 ± 13%tsA201 cells expressing Kv7.2/7.3[1]
EC50 Enhancement of [3H]Acetylcholine Release700 nMRat brain slices[3]
EC50 Enhancement of Dopamine Release0.25 µMNot Specified
EC50 Enhancement of Glutamate Release0.22 µMNot Specified

Table 2: In Vivo Effects of this compound on Acetylcholine Levels

Dose (p.o.)Effect on Hippocampal Acetylcholine LevelsDuration of EffectSpeciesReference
1 mg/kg>100% increase> 3 hoursRat[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

DMP543_Mechanism DMP543 This compound Kv7 Kv7.2/7.3 Channel DMP543->Kv7 Blocks Depolarization Membrane Depolarization Kv7->Depolarization Inhibition of K⁺ efflux leads to Membrane Neuronal Membrane Ca_Influx Ca²⁺ Influx Depolarization->Ca_Influx Opens Voltage-Gated Ca²⁺ Channels Neurotransmitter_Release Enhanced Neurotransmitter Release (ACh, DA, Glu) Ca_Influx->Neurotransmitter_Release Triggers

Caption: Mechanism of this compound Action.

Patch_Clamp_Workflow Start Start: tsA201 cells expressing Kv7.2/7.3 Patch Whole-Cell Patch Clamp Start->Patch Holding Hold at -60 mV Patch->Holding Step Voltage Step to -20 mV for 500 ms Holding->Step Return Return to -60 mV Step->Return Measure Quantify Tail Currents Return->Measure Apply_DMP543 Apply this compound (1.5 µM) Measure->Apply_DMP543 Analyze Analyze % Inhibition Measure->Analyze Repeat Repeat Voltage Protocol Apply_DMP543->Repeat Repeat->Measure

Caption: Manual Patch Clamp Electrophysiology Workflow.

ACh_Release_Workflow Start Start: Rat Brain Slices Load Load with [³H]Choline Start->Load Wash Wash to remove excess [³H]Choline Load->Wash Stimulate K⁺-Stimulation in presence/absence of this compound Wash->Stimulate Collect Collect Superfusate Stimulate->Collect Measure Measure [³H]ACh via Scintillation Counting Collect->Measure Analyze Calculate EC₅₀ for ACh Release Enhancement Measure->Analyze

Caption: [³H]Acetylcholine Release Assay Workflow.

Detailed Experimental Protocols

Manual Patch Clamp Electrophysiology for Kv7.2/7.3 Channels

This protocol is designed to assess the inhibitory effect of this compound on Kv7.2/7.3 channel currents.

1. Cell Preparation:

  • tsA201 cells are transiently transfected to express Kv7.2/7.3 channels.

2. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed.

  • The cell membrane potential is held at -60 mV.

3. Voltage Protocol:

  • A voltage step to -20 mV is applied for a duration of 500 milliseconds.

  • The potential is then returned to the holding potential of -60 mV.

  • This protocol is repeated every 4 seconds to generate a time series.

4. Quantification of Currents:

  • Kv7.2/7.3 channel currents are quantified from the "tail currents" observed upon stepping back to -60 mV.[4]

5. Compound Application:

  • This compound is applied to the cells at the desired concentration (e.g., 1.5 µM).[1]

6. Data Analysis:

  • The percentage of inhibition of the Kv7.2/7.3 current by this compound is calculated by comparing the current amplitude before and after compound application.[1]

[3H]Acetylcholine Release Assay from Rat Brain Slices

This assay quantifies the enhancement of potassium-evoked acetylcholine (ACh) release by this compound.

1. Tissue Preparation:

  • Brains are rapidly removed from rats and hippocampal or cortical slices are prepared.

2. Loading with [3H]Choline:

  • The brain slices are incubated with [3H]choline, which is taken up by cholinergic neurons and converted to [3H]ACh.

3. Superfusion and Stimulation:

  • The loaded slices are placed in a superfusion chamber and washed to remove excess unincorporated [3H]choline.

  • Slices are then stimulated with a high concentration of potassium (K+) to depolarize the neurons and evoke [3H]ACh release.

  • The K+ stimulation is performed in the presence of various concentrations of this compound or a vehicle control.

4. Sample Collection and Analysis:

  • The superfusate is collected in fractions.

  • The amount of [3H]ACh in each fraction is determined using liquid scintillation counting.

5. Data Analysis:

  • The enhancement of K+-evoked [3H]ACh release by this compound is calculated, and an EC50 value is determined.[3]

Confocal Microscopy for Intracellular Calcium Dynamics

This method is used to visualize the effect of this compound on intracellular calcium levels in neuronal cells.

1. Cell/Tissue Preparation:

  • A mixed retinal cell culture or an intact retina can be used.[5]

2. Calcium Indicator Loading:

  • The cells or tissue are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

3. Imaging:

  • A confocal microscope is used to visualize the fluorescence of the calcium indicator.

4. This compound Application:

  • Increasing concentrations of this compound are applied to the preparation.

5. Data Acquisition and Analysis:

  • Changes in intracellular calcium concentration are recorded as changes in fluorescence intensity over time.

  • The response to this compound is visualized in different cell layers (e.g., amacrine and retinal ganglion cell layers).[5]

Conclusion

This compound robustly enhances neuronal excitability by blocking Kv7.2 and Kv7.2/7.3 potassium channels. This action leads to membrane depolarization, increased calcium influx, and a significant enhancement in the release of key neurotransmitters, including acetylcholine, dopamine, and glutamate. The provided data and protocols offer a solid foundation for further research and development of this compound and related compounds for potential therapeutic applications in neurological and neurodegenerative disorders.

References

Methodological & Application

Application Notes and Protocols for DMP-543 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation and use of DMP-543, a potent Kν7 potassium channel blocker and acetylcholine release enhancer, in in vitro assays. Adherence to these guidelines will ensure reproducible and accurate results in your research.

Introduction to this compound

This compound, also known as 10,10-bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone, is a potent modulator of neuronal excitability. Its primary mechanism of action is the blockade of Kν7 (KCNQ) potassium channels, which leads to an increase in the release of several neurotransmitters, most notably acetylcholine.[1][2][3] This property makes this compound a valuable tool for studying synaptic transmission, neuronal plasticity, and for the screening of potential therapeutic agents for neurological disorders.

This compound: Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is critical for accurate stock solution preparation and experimental design.

PropertyValue
Molecular Formula C₂₆H₁₈F₂N₂O
Molecular Weight 412.44 g/mol [2][3]
Appearance White to yellow solid
Purity ≥99% (HPLC)[2][3]
Solubility DMSO: 30 mg/mL to 100 mg/mL (ultrasonication may be required)
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[1]

Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous or high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Calibrated pipettes

Protocol:

  • Determine the Desired Concentration: Based on the solubility data, a stock solution of 10 mM to 50 mM in DMSO is recommended.

  • Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the Compound:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[1]

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months).[1]

Example Calculation for a 10 mM Stock Solution:

  • Molecular Weight of this compound: 412.44 g/mol

  • Desired Concentration: 10 mM (0.010 mol/L)

  • To prepare 1 mL (0.001 L) of a 10 mM solution:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.001 L x 412.44 g/mol = 0.0041244 g

    • Mass (mg) = 4.1244 mg

Therefore, dissolve 4.12 mg of this compound in 1 mL of DMSO to create a 10 mM stock solution.

Experimental Protocols

The following are detailed protocols for common in vitro assays where this compound can be utilized.

In Vitro Acetylcholine Release Assay (Colorimetric)

This protocol describes a method to measure acetylcholine release from cultured cells stimulated with this compound using a commercially available colorimetric assay kit.

Materials:

  • Cultured neuronal cells (e.g., SH-SY5Y, PC-12, or primary neurons)

  • Cell culture medium and supplements

  • This compound stock solution (prepared as described above)

  • Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution

  • High potassium (e.g., 50 mM KCl) KRH buffer for depolarization

  • Acetylcholine assay kit (colorimetric)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate according to your standard protocol.

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in the appropriate assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.

  • Cell Treatment:

    • Gently wash the cells twice with pre-warmed KRH buffer.

    • Add the this compound working solutions to the respective wells. Include a vehicle control (buffer with the same final concentration of DMSO).

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for this compound to act.

  • Stimulation of Acetylcholine Release:

    • To induce depolarization-dependent release, add high potassium KRH buffer to the wells.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Sample Collection: Carefully collect the supernatant from each well. This supernatant contains the released acetylcholine.

  • Acetylcholine Quantification:

    • Follow the instructions provided with the acetylcholine assay kit. Typically, this involves adding a reaction mixture to the collected supernatants and standards.[4][5][6][7]

    • Incubate the plate for the recommended time to allow for color development.[4][5][7]

    • Measure the absorbance at 570 nm using a microplate reader.[4][5][7]

  • Data Analysis: Calculate the concentration of acetylcholine in each sample by comparing the absorbance values to a standard curve. Normalize the results to the protein content of the cells in each well, if necessary.

Cell Viability Assay (MTT Assay)

This protocol can be used to assess the cytotoxic effects of this compound on cultured cells.

Materials:

  • Cultured cells

  • Cell culture medium and supplements

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Gently shake the plate to ensure complete dissolution of the formazan.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect of this compound on cell viability.

Visualizations

Signaling Pathway of this compound Action

DMP543_Signaling_Pathway DMP543 This compound Kv7 Kν7 Channel DMP543->Kv7 Inhibition K_efflux K+ Efflux Kv7->K_efflux Reduces Membrane_Potential Membrane Depolarization K_efflux->Membrane_Potential Neuronal_Excitability Increased Neuronal Excitability Membrane_Potential->Neuronal_Excitability VGCC Voltage-Gated Ca2+ Channels Neuronal_Excitability->VGCC Activation Ca_influx Ca2+ Influx VGCC->Ca_influx Promotes Vesicle_Fusion Synaptic Vesicle Fusion Ca_influx->Vesicle_Fusion ACh_Release Acetylcholine Release Vesicle_Fusion->ACh_Release

Caption: Signaling pathway of this compound leading to acetylcholine release.

Experimental Workflow for this compound Stock Solution Preparation

DMP543_Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex and/or Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store end End store->end

Caption: Workflow for preparing a this compound stock solution.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DMP-543, a potent Kv7 channel blocker and acetylcholine release enhancer, in various cell culture experiments. This document includes recommended concentration ranges, detailed experimental protocols, and visual representations of the relevant signaling pathways.

Introduction

This compound is a valuable research tool for investigating cellular processes regulated by Kv7 potassium channels and cholinergic signaling. Its ability to modulate neuronal excitability and neurotransmitter release makes it a compound of interest in neuroscience and drug discovery. Understanding its effects on cell viability, apoptosis, and the cell cycle is crucial for its application in various research contexts, including oncology.

Data Presentation: this compound In Vitro Activity

The following table summarizes the key in vitro concentrations of this compound derived from scientific literature. These values provide a starting point for experimental design.

ParameterCell LineConcentrationDescriptionReference(s)
CC50 HEK29377 µMCytotoxicity assessed after 18 hours of incubation using the CellTiter-Glo assay.[1][1]
CC50 HepG2132 µMCytotoxicity assessed after 18 hours of incubation using the CellTiter-Glo assay.[1][1]
EC50 Rat Brain Slices700 nMEnhancement of [³H]ACh release.[1][1]

Signaling Pathways

This compound primarily exerts its effects through two interconnected signaling pathways: the blockade of Kv7 potassium channels and the subsequent enhancement of acetylcholine release.

Kv7 Channel Blockade Signaling Pathway

This compound acts as a blocker of Kv7 (KCNQ) voltage-gated potassium channels. In many cancer cell types, Kv7 channels play a role in regulating cell proliferation and apoptosis.[2][3] By blocking these channels, this compound can lead to membrane depolarization, which in turn can influence downstream signaling cascades that control cell fate.

Kv7_Channel_Blockade This compound Action on Kv7 Channel Signaling DMP543 This compound Kv7 Kv7 Channel DMP543->Kv7 Blockade Membrane_Depolarization Membrane Depolarization Kv7->Membrane_Depolarization Inhibition of K+ efflux leads to Downstream_Signaling Downstream Signaling (e.g., Ca2+ influx, MAPK, PI3K/Akt) Membrane_Depolarization->Downstream_Signaling Activates Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Signaling->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Signaling->Apoptosis

Caption: this compound blocks Kv7 channels, leading to downstream effects on cell cycle and apoptosis.

Acetylcholine Release Enhancement Pathway

By blocking presynaptic Kv7 channels in neuronal cells, this compound enhances the release of the neurotransmitter acetylcholine (ACh).[1] In non-neuronal cells, such as some cancer cells, acetylcholine can act as an autocrine or paracrine signaling molecule, binding to muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs) to promote proliferation and survival.[4][5][6][7][8] The net effect of this compound in a cancer context may therefore be complex and cell-type dependent.

Acetylcholine_Release This compound-Induced Acetylcholine Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Cancer Cell DMP543 This compound Presynaptic_Kv7 Presynaptic Kv7 Channel DMP543->Presynaptic_Kv7 Blockade ACh_Release Acetylcholine (ACh) Release Presynaptic_Kv7->ACh_Release Enhances AChR Acetylcholine Receptors (mAChRs, nAChRs) ACh_Release->AChR Binds to Cancer_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) AChR->Cancer_Signaling Activates Cell_Proliferation Cell Proliferation Cancer_Signaling->Cell_Proliferation Cell_Survival Cell Survival Cancer_Signaling->Cell_Survival

Caption: this compound enhances acetylcholine release, which can activate pro-survival pathways in cancer cells.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the effects of this compound.

Experimental Workflow Overview

Experimental_Workflow General Experimental Workflow for this compound Start Start Cell_Seeding Seed Cells in Multi-well Plates Start->Cell_Seeding DMP543_Treatment Treat Cells with this compound (various concentrations) Cell_Seeding->DMP543_Treatment Incubation Incubate for Desired Time Period DMP543_Treatment->Incubation Assay Perform Assay (Viability, Apoptosis, or Cell Cycle) Incubation->Assay Data_Analysis Analyze Data Assay->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for conducting cell-based assays with this compound.

Cell Viability (Cytotoxicity) Assay

This protocol is adapted from the CellTiter-Glo® Luminescent Cell Viability Assay.

Objective: To determine the concentration-dependent effect of this compound on the viability of a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Reagent

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 200 µM) and perform 2-fold or 3-fold dilutions to cover a broad range.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubation:

    • Incubate the plate for a desired time period (e.g., 18, 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control wells from all other measurements.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Calculate the CC50 value using a suitable software package.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not lead to over-confluence during the experiment.

    • Allow cells to attach overnight.

    • Treat cells with various concentrations of this compound (a suggested starting range could be from 1 µM to 100 µM, based on the CC50 value) and a vehicle control.

    • Incubate for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells) and the adherent cells by trypsinization.

    • Combine the floating and adherent cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Analyze the fluorescence signals to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates.

    • After overnight attachment, treat the cells with different concentrations of this compound and a vehicle control. A concentration range similar to the apoptosis assay can be used as a starting point.

    • Incubate for a desired duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate for better resolution.

    • Collect the fluorescence data on a linear scale.

  • Data Analysis:

    • Gate on single cells to exclude doublets.

    • Generate a histogram of PI fluorescence intensity.

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

These application notes provide a framework for investigating the in vitro effects of this compound. The provided concentration ranges and protocols should be adapted and optimized for specific cell lines and experimental conditions. The dual mechanism of action of this compound as both a Kv7 channel blocker and an acetylcholine release enhancer suggests that its effects on cancer cells may be multifaceted and context-dependent, warranting careful and thorough investigation.

References

Application Notes and Protocols for Studying Neurotransmitter Release in Brain Slices Using Dmp-543

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMP-543 is a potent enhancer of neurotransmitter release, acting as a selective blocker of voltage-gated potassium channels of the KCNQ (or K_v7) family. These channels are crucial regulators of neuronal excitability. By inhibiting K_v7 channels, this compound prolongs the depolarization of the presynaptic terminal, leading to an increased influx of calcium and subsequently enhancing the release of various neurotransmitters, including acetylcholine (ACh), glutamate, and dopamine.[1] This property makes this compound a valuable pharmacological tool for investigating the mechanisms of neurotransmitter release, synaptic plasticity, and for screening compounds that may modulate these processes. These application notes provide detailed protocols for utilizing this compound in acute brain slice preparations for electrophysiological studies.

Mechanism of Action

This compound's primary mechanism of action is the blockade of K_v7.2/7.3 channels, which are predominantly expressed at the axon initial segment and presynaptic terminals. These channels contribute to the M-current, a subthreshold, non-inactivating potassium current that stabilizes the membrane potential and dampens neuronal excitability. Inhibition of the M-current by this compound leads to membrane depolarization and an increased propensity for repetitive firing. At the presynaptic terminal, this blockade broadens the action potential, which in turn prolongs the opening of voltage-gated calcium channels (VGCCs). The resulting enhanced calcium influx increases the probability of synaptic vesicle fusion and neurotransmitter release.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP Action Potential Kv7 Kv7 Channel AP->Kv7 Activates VGCC Voltage-Gated Ca²⁺ Channel AP->VGCC Opens Kv7->AP Repolarizes DMP543 This compound DMP543->Kv7 Blocks Ca_influx Ca²⁺ Influx VGCC->Ca_influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion NT_release Neurotransmitter Release Vesicle_fusion->NT_release Receptor Neurotransmitter Receptor NT_release->Receptor Activates Postsynaptic_Response Postsynaptic Response Receptor->Postsynaptic_Response

Caption: Signaling pathway of this compound-mediated enhancement of neurotransmitter release.

Data Presentation

The following table summarizes the quantitative effects of this compound on the release of various neurotransmitters from rat brain slices.

NeurotransmitterPreparationEC₅₀Reference Compound (Linopirdine) EC₅₀In Vivo Effect (1 mg/kg, p.o.)
Acetylcholine ([³H]-ACh)Rat Hippocampal Slices700 nM4.2 µM>100% increase in hippocampal ACh levels
DopamineRat Hippocampal Slices0.25 µMNot ReportedNot Reported
GlutamateRat Hippocampal Slices0.22 µMNot ReportedNot Reported

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol describes the preparation of acute brain slices from rodents, suitable for electrophysiological recordings.

Materials:

  • Rodent (e.g., rat or mouse)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical tools (scissors, forceps, scalpel)

  • Vibrating microtome (vibratome)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Ice-cold slicing solution (in mM): 92 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, and 10 MgSO₄.

  • Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 glucose, 2 CaCl₂, and 1 MgSO₄.

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogen-gassed slicing solution.

  • Mount the brain onto the vibratome stage. For hippocampal slices, a coronal or horizontal slicing orientation can be used.

  • Cut 300-400 µm thick slices in the ice-cold slicing solution.

  • Transfer the slices to a holding chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes to recover.

  • After the recovery period, maintain the slices at room temperature in carbogenated aCSF until required for recording.

Protocol 2: Electrophysiological Recording of Synaptic Transmission

This protocol details how to perform whole-cell patch-clamp recordings to study the effects of this compound on excitatory postsynaptic currents (EPSCs).

Materials:

  • Prepared acute brain slices

  • Upright microscope with DIC optics

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators

  • Glass capillaries for patch pipettes

  • Intracellular solution (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA. Adjusted to pH 7.2-7.3 with KOH.

  • Stimulating electrode (e.g., concentric bipolar electrode)

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.

  • Identify the brain region of interest (e.g., CA1 region of the hippocampus).

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Establish a whole-cell patch-clamp recording from a neuron in the target region.

  • Place a stimulating electrode in the afferent pathway (e.g., Schaffer collaterals for CA1 pyramidal neurons).

  • Record baseline synaptic responses by delivering electrical stimuli at a low frequency (e.g., 0.1 Hz).

  • To assess the effect of this compound, bath-apply the compound at the desired final concentration (e.g., 1-10 µM) by adding it to the perfusion aCSF.

  • Record synaptic responses for at least 10-15 minutes after the start of drug application to allow for equilibration.

  • Analyze changes in the amplitude and kinetics of the evoked EPSCs.

  • To investigate the presynaptic locus of action, a paired-pulse protocol can be employed. Deliver two stimuli in close succession (e.g., 50 ms interval) and measure the paired-pulse ratio (PPR = amplitude of second EPSC / amplitude of first EPSC). A decrease in PPR is indicative of an increased probability of neurotransmitter release.

cluster_prep Slice Preparation cluster_recording Electrophysiology Anesthesia Anesthesia Dissection Dissection Anesthesia->Dissection Slicing Slicing Dissection->Slicing Recovery Recovery Slicing->Recovery Patch_Clamp Whole-Cell Patch Clamp Recovery->Patch_Clamp Baseline Baseline Recording Patch_Clamp->Baseline DMP543_app This compound Application Baseline->DMP543_app Post_Drug Post-Drug Recording DMP543_app->Post_Drug Analysis Data Analysis Post_Drug->Analysis

Caption: Experimental workflow for studying this compound effects in brain slices.

Expected Results and Interpretation

Application of this compound is expected to increase the amplitude of evoked EPSCs, consistent with its role as a neurotransmitter release enhancer. Furthermore, an increase in the frequency of spontaneous and miniature EPSCs (sEPSCs and mEPSCs) would provide further evidence for a presynaptic mechanism of action. A decrease in the paired-pulse ratio is also anticipated, reflecting an increased probability of release at the presynaptic terminal.

It is important to note that as this compound enhances neuronal excitability, it may also affect postsynaptic properties. Therefore, control experiments, such as monitoring the input resistance and holding current of the recorded neuron, are essential to distinguish between pre- and postsynaptic effects.

Troubleshooting

  • No effect of this compound: Ensure the drug is fully dissolved and the final concentration is appropriate. Check the viability of the brain slices.

  • Instability of recordings: High concentrations of this compound may lead to excessive excitability and epileptiform activity. If this occurs, reduce the concentration of the drug.

  • Difficulty in distinguishing pre- and postsynaptic effects: Analyze changes in mEPSC frequency (presynaptic) versus amplitude (postsynaptic). Additionally, voltage-clamp recordings can help to isolate synaptic currents from changes in postsynaptic excitability.

By following these guidelines, researchers can effectively utilize this compound as a tool to explore the intricate mechanisms of neurotransmitter release and synaptic function in the central nervous system.

References

Application Notes and Protocols: Dmp-543 as a KCNQ Channel Blocker in Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmp-543 is a potent antagonist of voltage-gated potassium channels of the KCNQ (Kv7) family. As a structural analog of linopirdine and XE991, this compound offers a valuable tool for investigating the physiological roles of KCNQ channels and for the development of novel therapeutics targeting these channels. KCNQ channels are critical regulators of neuronal excitability, and their dysfunction is implicated in various neurological and psychiatric disorders. These application notes provide detailed protocols for utilizing this compound in electrophysiological studies to characterize its effects on KCNQ channels.

Quantitative Data

While specific IC50 values for this compound on individual KCNQ channel subtypes are not extensively documented in publicly available literature, its potency as a KCNQ channel blocker can be inferred from its effects on neurotransmitter release, which is regulated by KCNQ channel activity. This compound is reported to be more potent than linopirdine both in vitro and in vivo.[1] For comparative purposes, the IC50 values for the related compound XE991 are provided below.

Table 1: Potency of this compound in Neurotransmitter Release Assays

NeurotransmitterEC50 (µM)Cell/Tissue TypeReference
Acetylcholine0.70Rat brain slices[1]
Dopamine0.25Not specified
Glutamate0.22Not specified

Table 2: Comparative IC50 Values for the KCNQ Channel Blocker XE991

KCNQ SubtypeIC50 (µM)Cell TypeReference
KCNQ2/30.6 - 0.98Not specified
KCNQ10.75Not specified
KCNQ1/KCNE111.1Not specified
Native M-current5.8Murine portal vein smooth muscle cells[2]

Signaling Pathways

KCNQ channels are key effectors in cellular signaling pathways that modulate neuronal excitability. A primary regulatory mechanism involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid essential for KCNQ channel activity. Gq/11-coupled receptors, such as muscarinic acetylcholine receptors, when activated, stimulate phospholipase C (PLC), leading to the breakdown of PIP2 and subsequent closure of KCNQ channels. This inhibition of the M-current, a slow potassium current mediated by KCNQ channels, results in membrane depolarization and increased neuronal firing.

KCNQ_Signaling_Pathway Agonist Agonist (e.g., Acetylcholine) Gq_Receptor Gq-Coupled Receptor (e.g., M1 Muscarinic) Agonist->Gq_Receptor binds PLC Phospholipase C (PLC) Gq_Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG KCNQ_Channel KCNQ Channel (Open) PIP2->KCNQ_Channel maintains open state KCNQ_Closed KCNQ Channel (Closed) KCNQ_Channel->KCNQ_Closed PIP2 depletion Depolarization Membrane Depolarization KCNQ_Closed->Depolarization leads to Increased_Excitability Increased Neuronal Excitability Depolarization->Increased_Excitability Dmp543 This compound Dmp543->KCNQ_Channel blocks Voltage_Clamp_Workflow Start Start Cell_Prep Cell Preparation (HEK293/CHO with KCNQ expression) Start->Cell_Prep Solutions Prepare External and Internal Solutions Cell_Prep->Solutions Patch Obtain Whole-Cell Patch Clamp Configuration Solutions->Patch Baseline Record Baseline KCNQ Currents (Voltage-Step Protocol) Patch->Baseline Apply_Dmp543 Apply this compound Baseline->Apply_Dmp543 Record_Block Record KCNQ Currents in Presence of this compound Apply_Dmp543->Record_Block Washout Washout this compound (Optional) Record_Block->Washout Analysis Data Analysis (IC50 determination) Record_Block->Analysis Record_Recovery Record Recovery of KCNQ Currents Washout->Record_Recovery Record_Recovery->Analysis End End Analysis->End Current_Clamp_Logic Dmp543_Block This compound blocks KCNQ Channels M_current_reduction Reduction of M-current (IK(M)) Dmp543_Block->M_current_reduction Membrane_Depolarization Membrane Depolarization M_current_reduction->Membrane_Depolarization Increased_Input_Resistance Increased Input Resistance M_current_reduction->Increased_Input_Resistance Closer_to_Threshold Closer to Action Potential Threshold Membrane_Depolarization->Closer_to_Threshold Increased_Input_Resistance->Closer_to_Threshold Increased_Firing_Rate Increased Action Potential Firing Rate Closer_to_Threshold->Increased_Firing_Rate

References

Application Notes and Protocols for DMP-543 in Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMP-543 is a potent, orally active compound that functions as a stimulator of acetylcholine release and a blocker of voltage-gated potassium channels, specifically those belonging to the Kv7/KCNQ family.[1] Its mechanism of action involves the enhancement of neurotransmitter release, including acetylcholine, dopamine, and glutamate.[2] This property makes this compound a valuable pharmacological tool for investigating synaptic transmission and plasticity. These application notes provide detailed information and protocols for utilizing this compound in the study of synaptic plasticity, with a focus on long-term potentiation (LTP) and long-term depression (LTD).

While direct studies on this compound's effects on synaptic plasticity are limited, its analogs, such as XE991 and linopirdine, which share the same mechanism of action as Kv7 channel blockers, have been shown to facilitate the induction of LTP.[3][4][5][6] By blocking the M-current, these compounds increase neuronal excitability and lower the threshold for inducing synaptic plasticity. Given that this compound is a more potent analog of linopirdine, it is anticipated to have similar, if not more pronounced, effects on synaptic plasticity.[2]

Mechanism of Action

This compound enhances neurotransmitter release by blocking Kv7 (KCNQ) potassium channels. These channels are responsible for the M-current, a sub-threshold, non-inactivating potassium current that helps to stabilize the membrane potential and regulate neuronal excitability. By inhibiting these channels, this compound leads to membrane depolarization, which in turn increases the probability of voltage-gated calcium channel opening and subsequent neurotransmitter release upon action potential arrival at the presynaptic terminal. This enhanced release of glutamate, the primary excitatory neurotransmitter in the hippocampus, is the likely mechanism by which this compound modulates synaptic plasticity.

DMP543 This compound Kv7 Kv7/KCNQ Channels (M-current) DMP543->Kv7 Blocks Kv7->Inhibition MembraneDepolarization Membrane Depolarization Inhibition->MembraneDepolarization Leads to VGCC Voltage-Gated Ca²⁺ Channels MembraneDepolarization->VGCC Activates CaInflux ↑ Presynaptic Ca²⁺ Influx VGCC->CaInflux Mediates GlutamateRelease ↑ Glutamate Release CaInflux->GlutamateRelease Triggers PostsynapticReceptors Postsynaptic NMDA/AMPA Receptors GlutamateRelease->PostsynapticReceptors Activates SynapticPlasticity Modulation of Synaptic Plasticity (e.g., LTP facilitation) PostsynapticReceptors->SynapticPlasticity Initiates Start Anesthetize Animal Dissect Dissect Brain in Ice-Cold Cutting Solution Start->Dissect Slice Cut Hippocampal Slices (350-400 µm) with Vibratome Dissect->Slice Recover Incubate Slices in aCSF at 32-34°C for 30 min Slice->Recover Maintain Maintain Slices at Room Temperature in aCSF Recover->Maintain End Slices Ready for Recording Maintain->End Start Place Slice in Recording Chamber PositionElectrodes Position Stimulating (CA3) and Recording (CA1) Electrodes Start->PositionElectrodes Baseline Record Stable Baseline fEPSPs (20 min) PositionElectrodes->Baseline Drug Apply this compound (20-30 min) Baseline->Drug InduceLTP Induce LTP (e.g., Theta-Burst Stimulation) Drug->InduceLTP PostInduction Record Post-Induction fEPSPs (≥ 60 min) InduceLTP->PostInduction Analysis Analyze fEPSP Slope to Quantify LTP PostInduction->Analysis End Experiment Complete Analysis->End

References

Application Notes and Protocols for Assessing the Neuroprotective Effects of DMP-543

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMP-543 is a potent, orally active compound that functions as both a Kv7 potassium channel blocker and an enhancer of acetylcholine release.[1][2][3] These mechanisms of action suggest its potential as a neuroprotective agent for various neurological disorders, including Alzheimer's disease and glaucoma.[4] This document provides detailed protocols for assessing the neuroprotective effects of this compound in both in vitro and in vivo models.

Mechanism of Action

This compound is known to enhance the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate.[2] It achieves this, in part, by blocking Kv7 (KCNQ) potassium channels.[1] The blockade of these channels leads to membrane depolarization, which in turn facilitates neurotransmitter release. The increased concentration of acetylcholine in the synaptic cleft can then activate nicotinic acetylcholine receptors (nAChRs) on postsynaptic neurons, triggering downstream signaling cascades associated with cell survival and neuroprotection.[5][6][7][8]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

ParameterValueSpecies/SystemReference
In Vitro Potency
EC₅₀ (Enhancement of [³H]ACh release)700 nMRat brain slices[1][9]
EC₅₀ (Enhancement of dopamine release)0.25 µMNot specified[2]
EC₅₀ (Enhancement of glutamate release)0.22 µMNot specified[2]
In Vivo Efficacy
Minimum Effective Dose (increase in ACh levels)1 mg/kg (p.o.)Rat[2][9]
Duration of Action (increase in ACh levels)> 3 hoursRat[9]

Signaling Pathways

The neuroprotective effects of this compound are likely mediated through a combination of its effects on neuronal excitability and the activation of pro-survival signaling pathways.

Proposed Neuroprotective Signaling Pathway of this compound

DMP543_Neuroprotection_Pathway DMP543 This compound Kv7 Kv7 Channel DMP543->Kv7 Blocks ACh Acetylcholine (ACh) DMP543->ACh nAChR Nicotinic ACh Receptor (α7/α4β2) PI3K PI3K nAChR->PI3K Activates ACh->nAChR Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Proposed signaling pathway for the neuroprotective effects of this compound.

Experimental Protocols

The following protocols are designed to assess the neuroprotective properties of this compound.

In Vitro Neuroprotection Assays

Objective: To determine if this compound can protect neuronal cells from a neurotoxic insult in a controlled in vitro environment.

Cell Line: SH-SY5Y human neuroblastoma cells are a suitable model as they can be differentiated into a neuronal phenotype and are susceptible to neurotoxins like amyloid-beta (Aβ).

Experimental Workflow:

In_Vitro_Workflow cluster_setup Experiment Setup cluster_assays Neuroprotection Assessment A Seed SH-SY5Y cells B Differentiate with retinoic acid A->B C Pre-treat with this compound (various concentrations) B->C D Induce neurotoxicity (e.g., with Amyloid-β) C->D E Cell Viability Assay (MTT) D->E F Apoptosis Assay (TUNEL) D->F G Oxidative Stress Assay (DCFDA) D->G H Mitochondrial Health Assay (JC-1) D->H

Caption: Workflow for in vitro assessment of this compound's neuroprotective effects.

1. Cell Culture and Differentiation:

  • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS).

  • To induce a neuronal phenotype, differentiate the cells by treating with 10 µM retinoic acid for 5-7 days.

2. Neurotoxicity Induction:

  • Prepare aggregated amyloid-beta 1-42 (Aβ₁₋₄₂) by incubating the peptide at 37°C for 24-48 hours.

  • Expose the differentiated SH-SY5Y cells to a pre-determined toxic concentration of Aβ₁₋₄₂ (e.g., 10-25 µM) for 24 hours.[10][11]

3. This compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Pre-treat the differentiated cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours before adding the neurotoxin.

4. Assessment of Neuroprotection:

  • Cell Viability (MTT Assay):

    • After the 24-hour incubation with the neurotoxin and this compound, add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm. An increase in absorbance in this compound treated wells compared to the neurotoxin-only wells indicates a protective effect.

  • Apoptosis (TUNEL Assay):

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.2% Triton X-100.

    • Perform the TUNEL staining according to the manufacturer's protocol to label DNA strand breaks.[1][12][13][14]

    • Counterstain with a nuclear dye (e.g., DAPI).

    • Visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive cells. A decrease in TUNEL-positive cells with this compound treatment indicates an anti-apoptotic effect.

  • Oxidative Stress (DCFDA Assay):

    • Load the cells with 2',7'-dichlorofluorescin diacetate (DCFDA).

    • After the treatment period, measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).[15][16] An attenuation of the fluorescence signal in this compound treated cells suggests a reduction in reactive oxygen species (ROS).

  • Mitochondrial Membrane Potential (JC-1 Assay):

    • Incubate the cells with the JC-1 dye.[8][17][18][19][20]

    • Measure the fluorescence of both JC-1 monomers (green, ~530 nm) and aggregates (red, ~590 nm).

    • A higher red/green fluorescence ratio in this compound treated cells indicates the maintenance of mitochondrial membrane potential, a sign of mitochondrial health.

In Vivo Neuroprotection Assessment

Objective: To evaluate the efficacy of this compound in a living organism, using a mouse model of Alzheimer's disease.

Animal Model: Transgenic mouse models of Alzheimer's disease that develop amyloid plaques and cognitive deficits (e.g., APP/PS1 mice) are suitable for these studies.

Experimental Workflow:

In_Vivo_Workflow cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Post-mortem Analysis A Group animals (WT, AD-Vehicle, AD-DMP-543) B Administer this compound (e.g., 1 mg/kg, p.o.) daily for several weeks A->B C Behavioral Testing (Morris Water Maze) B->C D Tissue Collection and Analysis C->D E Histology (Plaque load, neuronal loss) D->E F Biochemistry (ACh levels, protein expression) D->F

Caption: Workflow for in vivo assessment of this compound's neuroprotective effects.

1. Animal Dosing:

  • Divide the animals into three groups: Wild-type control, AD model with vehicle, and AD model with this compound.

  • Administer this compound orally at an effective dose (e.g., 1 mg/kg) daily for a specified period (e.g., 4-8 weeks).

2. Behavioral Testing (Morris Water Maze):

  • This task assesses spatial learning and memory, which are hippocampus-dependent and often impaired in Alzheimer's disease models.[5][6][21][22]

  • Acquisition Phase: For 5-7 consecutive days, train the mice to find a hidden platform in a circular pool of opaque water. Record the escape latency and path length.

  • Probe Trial: On the day after the last training session, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located. Improved performance (shorter escape latency, more time in the target quadrant) in the this compound treated group would indicate a cognitive benefit.

3. Post-mortem Tissue Analysis:

  • At the end of the study, euthanize the animals and collect the brain tissue.

  • Histology:

    • Perform immunohistochemistry to quantify the amyloid plaque burden (using antibodies against Aβ).

    • Use stains like Nissl or NeuN to assess neuronal loss in relevant brain regions like the hippocampus and cortex. A reduction in plaque load and preservation of neurons in the this compound treated group would be indicative of neuroprotection.

  • Biochemistry:

    • Measure acetylcholine levels in brain homogenates using a commercially available assay kit to confirm the pharmacological action of this compound.[23]

    • Perform Western blotting to analyze the expression of key proteins in the proposed signaling pathway (e.g., p-Akt, Bcl-2) to elucidate the molecular mechanisms of neuroprotection.

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating the neuroprotective effects of this compound. By combining in vitro and in vivo approaches, researchers can gain valuable insights into the therapeutic potential and mechanisms of action of this compound. The provided diagrams and tables serve to facilitate the understanding and implementation of these experimental designs.

References

DMP-543: A Pharmacological Probe for Investigating Kv7 Channel Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

DMP-543, a potent Kv7 potassium channel blocker, serves as a critical pharmacological tool for the elucidation of Kv7 channel physiology and pathophysiology. As an analog of linopirdine, this compound exhibits enhanced potency in blocking Kv7 channels and subsequently augmenting neurotransmitter release, particularly acetylcholine.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in studying Kv7 channels, aimed at researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 10,10-bis[(2-Fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone[2][3]
Synonyms XR-543[4]
Molecular Formula C₂₆H₁₈F₂N₂O[5]
Molecular Weight 412.44 g/mol [2][3]
CAS Number 160588-45-4[5]
Appearance Solid[5]
Purity ≥98%[5]
Solubility DMSO: 30 mg/mL[5]
Storage -20°C[5]

Note: this compound is known to have certain liabilities, including acid instability, insolubility, and lipophilicity, which should be considered in experimental design.[6]

Mechanism of Action

This compound is a potent blocker of voltage-gated Kv7 channels, particularly showing inhibitory activity on Kv7.2 and Kv7.2/7.3 channels.[5][6] These channels are responsible for the M-current, a sub-threshold, non-inactivating potassium current that plays a crucial role in regulating neuronal excitability.[7] By blocking Kv7 channels, this compound reduces the outward potassium flow, leading to membrane depolarization. This depolarization enhances the evoked release of various neurotransmitters, including acetylcholine (ACh), dopamine, and glutamate.[3][8]

The following diagram illustrates the proposed mechanism of action of this compound on a neuron:

cluster_membrane Neuronal Membrane Kv7 Kv7 Channel K_ion K+ Kv7->K_ion K⁺ Efflux (inhibited) DMP543 This compound DMP543->Kv7 Blocks Depolarization Membrane Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Ca_ion_in Ca²⁺ Ca_channel->Ca_ion_in Ca²⁺ Influx Vesicle Synaptic Vesicle (ACh) Ca_ion_in->Vesicle Triggers Fusion ACh_out ACh Vesicle->ACh_out Exocytosis Depolarization->Ca_channel

Mechanism of this compound induced Acetylcholine Release.

Quantitative Data

The following tables summarize the reported potency of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

ParameterAssayPreparationValueReference
EC₅₀ [³H]-ACh Release EnhancementRat brain slices700 nM[1][4]
EC₅₀ [³H]-ACh Release EnhancementRat hippocampal slices700 nM[2][3][8]
EC₅₀ Dopamine Release EnhancementNot specified0.25 µM[3][8]
EC₅₀ Glutamate Release EnhancementNot specified0.22 µM[3][8]
IC₅₀ Kv7.2 Channel InhibitionThallium flux assay0.048 µM[5]

Table 2: In Vivo Efficacy of this compound

ParameterAnimal ModelEffectDoseDurationReference
Acetylcholine Levels Rat>100% increase in hippocampal levels1 mg/kg, p.o.> 3 hours[1]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure this compound Blockade of Kv7 Currents

This protocol is designed to assess the inhibitory effect of this compound on Kv7 channels expressed in a heterologous system (e.g., HEK293 cells) or in primary neurons.

Materials:

  • HEK293 cells transiently or stably expressing the Kv7 channel subtype of interest (e.g., Kv7.2/7.3).

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).

  • This compound stock solution (10 mM in DMSO).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Cell Preparation: Plate cells expressing the Kv7 channel of interest onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with external solution at a rate of 1-2 mL/min.

  • Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments for 500 ms to elicit Kv7 currents.

    • Return to the holding potential for 1 second between steps.

  • Baseline Recording: Record baseline Kv7 currents in the absence of this compound.

  • This compound Application: Perfuse the recording chamber with external solution containing the desired concentration of this compound (e.g., 10 nM - 10 µM). Allow 2-5 minutes for the drug to equilibrate.

  • Post-Drug Recording: Repeat the voltage-clamp protocol to record Kv7 currents in the presence of this compound.

  • Data Analysis:

    • Measure the peak outward current at each voltage step before and after this compound application.

    • Construct current-voltage (I-V) relationship plots.

    • Calculate the percentage of current inhibition at each voltage.

    • Generate a concentration-response curve to determine the IC₅₀ of this compound.

start Start cell_prep Prepare Cells Expressing Kv7 start->cell_prep pipette_fab Fabricate Patch Pipettes cell_prep->pipette_fab setup Set up Recording Chamber pipette_fab->setup giga_seal Form Giga-seal setup->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell voltage_protocol Apply Voltage-Step Protocol whole_cell->voltage_protocol baseline Record Baseline Kv7 Currents voltage_protocol->baseline apply_dmp Apply this compound baseline->apply_dmp post_drug Record Kv7 Currents with this compound apply_dmp->post_drug analysis Analyze Data (I-V curves, IC₅₀) post_drug->analysis end End analysis->end

Workflow for Electrophysiological Characterization.
Protocol 2: [³H]-Acetylcholine Release Assay from Rat Brain Slices

This protocol measures the ability of this compound to enhance potassium-evoked [³H]-ACh release from brain tissue.

Materials:

  • Rat brain (hippocampus or cortex).

  • Krebs-Ringer Bicarbonate (KRB) buffer (in mM): 118 NaCl, 4.7 KCl, 1.3 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.7 Glucose, bubbled with 95% O₂/5% CO₂.

  • High K⁺ KRB buffer (25 mM KCl, with NaCl adjusted to maintain osmolarity).

  • [³H]-Choline chloride.

  • This compound stock solution (10 mM in DMSO).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Tissue Preparation:

    • Rapidly dissect the desired brain region (e.g., hippocampus) in ice-cold KRB buffer.

    • Prepare 300-400 µm thick slices using a tissue chopper or vibratome.

  • [³H]-Choline Loading:

    • Incubate the slices in KRB buffer containing [³H]-Choline (e.g., 0.1 µM) for 30 minutes at 37°C, continuously bubbled with 95% O₂/5% CO₂.

  • Superfusion:

    • Transfer the slices to a superfusion chamber and perfuse with warm (37°C), oxygenated KRB buffer at a flow rate of 0.5-1 mL/min for 60-90 minutes to wash out excess [³H]-Choline.

  • Baseline Release:

    • Collect fractions of the superfusate at regular intervals (e.g., 3 minutes) to measure basal [³H]-ACh release.

  • Potassium Stimulation (S1):

    • Switch the perfusion to high K⁺ KRB buffer for a short period (e.g., 2-3 minutes) to evoke [³H]-ACh release.

  • Drug Application:

    • Switch back to normal KRB buffer. After a washout period, introduce KRB buffer containing the desired concentration of this compound.

  • Second Potassium Stimulation (S2):

    • While in the presence of this compound, perform a second stimulation with high K⁺ KRB buffer.

  • Radioactivity Measurement:

    • Add scintillation fluid to each collected fraction and to the superfused tissue at the end of the experiment.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the fractional release of [³H]-ACh for each sample.

    • Express the evoked release as the ratio of the release during the second stimulation (S2) to the first stimulation (S1).

    • Compare the S2/S1 ratio in the presence and absence of this compound to determine its effect on neurotransmitter release.

Signaling Pathways

Kv7 channels are modulated by various intracellular signaling pathways. A key regulatory mechanism involves Gq-protein coupled receptors (GPCRs) and the subsequent depletion of phosphatidylinositol 4,5-bisphosphate (PIP₂).

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR Gq-coupled Receptor (e.g., M1 Muscarinic) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Kv7 Kv7 Channel PLC->Kv7 Inhibition of Kv7 Current PIP2->Kv7 Required for opening IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG K_efflux Hyperpolarization Kv7->K_efflux K⁺ Efflux Agonist Agonist (e.g., Acetylcholine) Agonist->GPCR Activates

Modulation of Kv7 Channels by Gq-coupled Receptors and PIP₂.

This pathway illustrates that activation of Gq-coupled receptors leads to the hydrolysis of PIP₂, a membrane phospholipid essential for Kv7 channel function. The resulting depletion of PIP₂ causes the closure of Kv7 channels, leading to neuronal depolarization. This compound, by directly blocking the channel, acts downstream of this signaling cascade.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of Kv7 channels in neuronal function and as a potential therapeutic agent. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies. Careful consideration of its chemical properties and mechanism of action will ensure the generation of robust and reliable data.

References

Application Notes and Protocols for Quantifying the Effects of Dmp-543 on Neuronal Firing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for quantifying the effects of Dmp-543, a potent potassium channel blocker, on neuronal firing. This compound, an analog of linopirdine, enhances neurotransmitter release, primarily acetylcholine, by modulating neuronal excitability.[1][2] Understanding its precise impact on neuronal firing is crucial for elucidating its mechanism of action and therapeutic potential.

Introduction to this compound and its Mechanism of Action

This compound acts as a potassium channel blocker in neuronal cells.[1] By inhibiting specific potassium channels, this compound is thought to prolong the repolarization phase of the action potential, leading to increased calcium influx and consequently enhanced neurotransmitter release.[2] Studies have shown that this compound stimulates an increase in the release of acetylcholine (ACh) and exhibits neuroprotective effects.[1] The primary goal of the following protocols is to provide robust methods for quantifying these effects on neuronal activity at the single-cell and network levels.

A simplified signaling pathway illustrating the proposed mechanism of action of this compound is presented below.

Dmp543_Mechanism Dmp543 This compound K_Channel Voltage-gated K+ Channel Dmp543->K_Channel Inhibits Membrane_Repolarization Membrane Repolarization Dmp543->Membrane_Repolarization Delays K_Channel->Membrane_Repolarization Mediates Action_Potential Action Potential Duration Membrane_Repolarization->Action_Potential Shortens Ca_Channel Voltage-gated Ca2+ Channel Membrane_Repolarization->Ca_Channel Regulates opening of Action_Potential->Ca_Channel Prolonged opening of Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Increases Neurotransmitter_Release Neurotransmitter Release (e.g., Acetylcholine) Ca_Influx->Neurotransmitter_Release Triggers

Caption: Proposed mechanism of this compound action on neurotransmitter release.

Quantitative Data Summary

The following tables summarize the known quantitative effects of this compound. Further research using the protocols detailed below is expected to expand this dataset to include direct measures of neuronal firing.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell/Tissue TypeReference
EC50 for [3H]ACh release700 nMRat brain slices[2]

Table 2: In Vivo Efficacy of this compound

DoseEffectSpeciesDuration of ActionReference
1 mg/kg (p.o.)>100% increase in acetylcholine levelsRat (in vivo)> 3 hours[2]

Experimental Protocols

To comprehensively quantify the effects of this compound on neuronal firing, a multi-tiered approach is recommended, combining electrophysiology, calcium imaging, and biochemical assays.

Electrophysiological Recordings

Electrophysiology provides a direct measure of neuronal firing properties.[3] Both patch-clamp for single-cell analysis and multi-electrode arrays (MEAs) for network activity are highly relevant.

This protocol allows for the detailed characterization of action potential waveforms, firing rates, and underlying ionic currents in individual neurons.

Materials:

  • Primary neuronal culture or iPSC-derived neurons

  • This compound stock solution (in DMSO, then diluted in external solution)

  • External (extracellular) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

  • Internal (intracellular) solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Prepare neuronal cultures on glass coverslips.

  • Prepare fresh external and internal solutions.

  • Pull patch pipettes with a resistance of 3-5 MΩ.

  • Fill pipettes with internal solution and mount on the headstage.

  • Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external solution.

  • Establish a gigaohm seal and obtain a whole-cell configuration on a target neuron.

  • In current-clamp mode, record spontaneous firing activity.

  • Apply a series of depolarizing current injections to evoke firing and determine the input-output relationship.

  • Perfuse with varying concentrations of this compound (e.g., 100 nM - 10 µM) and repeat steps 7 and 8.

  • Analyze changes in resting membrane potential, action potential threshold, amplitude, duration, afterhyperpolarization, and firing frequency.

  • In voltage-clamp mode, apply appropriate voltage protocols to isolate and measure specific potassium currents to confirm the target of this compound.

Data Analysis:

  • Compare pre- and post-drug application firing parameters using statistical tests (e.g., paired t-test).

  • Generate dose-response curves for the effects of this compound on firing frequency and action potential duration.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Neuronal Culture Seal Establish Whole-Cell Configuration Culture->Seal Solutions Prepare Solutions (External/Internal) Solutions->Seal Pipettes Pull Patch Pipettes Pipettes->Seal Baseline Record Baseline Activity (Current/Voltage Clamp) Seal->Baseline Drug_App Apply this compound Baseline->Drug_App Post_Drug Record Post-Drug Activity Drug_App->Post_Drug Analyze Analyze Firing Parameters (Rate, AP Shape, etc.) Post_Drug->Analyze Dose_Response Generate Dose-Response Curves Analyze->Dose_Response Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Neuronal Culture Loading Load with Calcium Indicator (e.g., Fluo-4, GCaMP) Culture->Loading Baseline Record Baseline Fluorescence Loading->Baseline Drug_App Apply this compound Baseline->Drug_App Post_Drug Record Post-Drug Fluorescence Drug_App->Post_Drug ROI Define Regions of Interest (ROIs) Post_Drug->ROI Extract Extract Fluorescence Traces ROI->Extract Analyze Analyze Calcium Transients (Frequency, Amplitude) Extract->Analyze Logical_Relationship cluster_level1 Molecular/Cellular Level cluster_level2 Network Level cluster_level3 Functional Output Dmp543 This compound Application Patch_Clamp Patch-Clamp Electrophysiology Dmp543->Patch_Clamp Calcium_Imaging Calcium Imaging / MEA Dmp543->Calcium_Imaging Release_Assay Neurotransmitter Release Assay Dmp543->Release_Assay AP_Changes Altered Action Potential (e.g., prolonged duration) Patch_Clamp->AP_Changes Measures Firing_Changes Increased Firing Rate & Network Synchrony AP_Changes->Firing_Changes Leads to Calcium_Imaging->Firing_Changes Measures ACh_Release Enhanced Acetylcholine Release Firing_Changes->ACh_Release Causes Release_Assay->ACh_Release Quantifies

References

Troubleshooting & Optimization

Dmp-543 solubility and stability in different solvents.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DMP-543. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: Currently, quantitative solubility data for this compound is primarily available for Dimethyl Sulfoxide (DMSO). The solubility in other common solvents has not been extensively reported in publicly available literature. Based on the structure of its parent compound, anthracene, which is soluble in non-polar to moderately polar organic solvents and insoluble in water, a similar trend can be expected for this compound.[1][2] We recommend performing solubility tests in your specific solvent of interest.

Q2: I am observing precipitation of this compound when preparing my stock solution in DMSO. What could be the cause?

A2: Precipitation during the preparation of a this compound stock solution in DMSO could be due to a few factors. Firstly, ensure you are using a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the product.[3] Secondly, for higher concentrations, sonication or gentle heating may be required to fully dissolve the compound.[3] If precipitation occurs upon storage, it may indicate that the storage temperature is too high or that the solution has become supersaturated.

Q3: What are the recommended storage conditions for this compound?

A3: For solid this compound, long-term storage at -20°C is recommended, which should maintain its stability for at least four years.[4] For stock solutions prepared in a solvent like DMSO, it is advised to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[3]

Q4: Is there any information on the stability of this compound under different pH conditions?

Q5: How does this compound exert its biological effect?

A5: this compound is a blocker of KV7 (KCNQ) voltage-gated potassium channels.[3][4] These channels play a crucial role in regulating neuronal excitability. By blocking these channels, this compound enhances the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate.[6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not dissolve in aqueous buffer. This compound is likely poorly soluble in aqueous solutions.Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Precipitation observed after diluting DMSO stock into aqueous buffer. The solubility limit of this compound in the final aqueous solution has been exceeded.Reduce the final concentration of this compound. Alternatively, consider using a co-solvent system or a formulation aid, but be sure to include appropriate vehicle controls in your experiments.
Inconsistent experimental results. This could be due to the degradation of this compound in your experimental medium.Perform a stability study of this compound under your specific experimental conditions (e.g., temperature, pH, light exposure) to determine its half-life. Prepare fresh working solutions for each experiment.
Difficulty achieving desired concentration in organic solvents other than DMSO. The solubility of this compound may be limited in the chosen solvent.We recommend performing a systematic solubility test to determine the saturation point in various organic solvents. Consider using sonication or gentle warming to aid dissolution.

Data Presentation

Table 1: Known Solubility of this compound
SolventConcentrationConditionsSource
DMSO30 mg/mL-[4]
DMSO100 mg/mLRequires sonication[3]
Table 2: Recommended Storage and Stability of this compound
FormStorage TemperatureDurationSource
Solid-20°C≥ 4 years[4]
In Solvent-80°C6 months[3]
In Solvent-20°C1 month[3]

Experimental Protocols

Protocol 1: Determination of this compound Solubility in a Novel Solvent

Objective: To determine the approximate solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., ethanol, methanol, PBS)

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Microcentrifuge

  • HPLC or other suitable analytical instrument

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

    • Vortex the mixture vigorously for 2 minutes.

    • Place the vial in a sonicator for 30 minutes.

    • Allow the mixture to equilibrate at a constant temperature (e.g., room temperature) for 24 hours to ensure saturation.

  • Sample Processing:

    • After equilibration, visually inspect the vial to confirm the presence of undissolved solid.

    • Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC with a standard curve) to determine the concentration of this compound.

    • Calculate the original concentration in the supernatant to determine the solubility.

Protocol 2: Assessment of this compound Stability under Different pH Conditions

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values over time.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffers of different pH values (e.g., pH 3, 5, 7.4, 9)

  • Constant temperature incubator (e.g., 37°C)

  • HPLC or other suitable analytical instrument

Methodology:

  • Sample Preparation:

    • Dilute the this compound DMSO stock solution into each of the pH buffers to a final concentration suitable for your analytical method. Ensure the final DMSO concentration is low (e.g., <1%) and consistent across all samples.

    • Prepare a "time zero" sample for each pH condition by immediately quenching the reaction (e.g., by adding an equal volume of a neutralizing or stopping solution and freezing).

  • Incubation:

    • Incubate the remaining samples at a constant temperature (e.g., 37°C).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each pH condition and quench the reaction as in step 1.

  • Analysis:

    • Analyze all samples (including time zero) by a validated stability-indicating analytical method (e.g., HPLC) that can separate the parent this compound from any potential degradation products.

    • Quantify the peak area of the parent this compound at each time point.

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point relative to the time zero sample for each pH condition.

    • Plot the percentage of remaining this compound versus time to determine the degradation kinetics and half-life at each pH.

Visualizations

DMP543_Signaling_Pathway cluster_neuron Presynaptic Neuron DMP543 This compound Kv7 Kv7 Channel DMP543->Kv7 Blocks MembraneDepolarization Membrane Depolarization Kv7->MembraneDepolarization Inhibits (Hyperpolarization) Ca_channel Voltage-gated Ca²⁺ Channel MembraneDepolarization->Ca_channel Activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Mediates Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion Triggers Neurotransmitter_release Neurotransmitter Release (ACh, DA, Glu) Vesicle_fusion->Neurotransmitter_release Leads to Experimental_Workflow cluster_solubility Solubility Testing cluster_stability Stability Testing start_sol Start: Obtain this compound prep_sat_sol Prepare Saturated Solution in Solvent of Interest start_sol->prep_sat_sol equilibrate Equilibrate for 24h prep_sat_sol->equilibrate centrifuge_sol Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge_sol collect_supernatant Collect Supernatant centrifuge_sol->collect_supernatant analyze_sol Analyze by HPLC (or other method) collect_supernatant->analyze_sol determine_sol Determine Solubility analyze_sol->determine_sol start_stab Start: Prepare this compound Stock Solution prep_samples Prepare Samples in Test Conditions (e.g., pH) start_stab->prep_samples time_zero Analyze 'Time Zero' Sample prep_samples->time_zero incubate Incubate Samples prep_samples->incubate analyze_stab Analyze All Samples by HPLC time_zero->analyze_stab time_points Collect Samples at Different Time Points incubate->time_points time_points->analyze_stab determine_stab Determine Degradation Rate and Half-life analyze_stab->determine_stab

References

Troubleshooting Dmp-543 precipitation in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dmp-543. The information is presented in a question-and-answer format to directly address common issues, particularly precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution after I diluted my DMSO stock with an aqueous buffer. What could be the cause?

A1: Precipitation of this compound upon addition to an aqueous solution is a common issue due to its low aqueous solubility. The primary cause is often the rapid change in solvent polarity. When a concentrated DMSO stock of this compound is diluted into an aqueous buffer, the DMSO concentration may not be sufficient to keep the compound dissolved.

Troubleshooting Steps:

  • Increase the final DMSO concentration: Aim for a final DMSO concentration that is known to maintain this compound solubility at your target concentration. This may require preparing a more concentrated initial stock solution.

  • Use a co-solvent system: For in vivo or cellular applications, a co-solvent system is often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]

  • Stepwise dilution: Instead of a single large dilution, try adding the aqueous buffer to the DMSO stock in smaller increments while vortexing to avoid localized high concentrations of the aqueous solvent.

  • Sonication and heating: Gentle sonication and/or warming of the solution can help redissolve small amounts of precipitate.[1] However, be cautious with heating as it may degrade the compound.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at concentrations of 30 mg/mL and 100 mg/mL (with the aid of ultrasonication).[1][2] It is important to use freshly opened, anhydrous DMSO as it is hygroscopic, and the presence of water can impact solubility.[1]

Q3: I observed precipitation in my this compound stock solution stored at -20°C. Why did this happen and what should I do?

A3: Precipitation in a frozen DMSO stock solution can occur if the compound's solubility limit is exceeded at that temperature. While DMSO solidifies at 18.5°C, the freezing process can lead to the formation of localized areas of high this compound concentration, promoting crystallization.

Preventative Measures and Solutions:

  • Store at an appropriate concentration: Do not exceed the recommended solubility limits when preparing your stock solution.

  • Aliquot stock solutions: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]

  • Re-dissolving precipitate: Before use, allow the vial to warm to room temperature and then gently vortex. If precipitate is still visible, brief sonication or warming in a water bath may be necessary to ensure the compound is fully dissolved.

Q4: Can the pH of my aqueous buffer affect the solubility of this compound?

Experimental Tip: To determine the optimal pH for your experiments, you can perform a small-scale solubility test across a range of pH values.

Quantitative Data Summary

Table 1: this compound Solubility Data

SolventConcentrationMethodReference
DMSO30 mg/mL-[2]
DMSO100 mg/mLRequires sonication[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mLSuspended solution, requires sonication[1]

Table 2: this compound In Vitro Efficacy

AssayEC50Reference
Enhancement of [3H]ACh release from rat brain slices700 nM[4]
K+-stimulated [3H]-ACh release from rat hippocampal slices700 nM[5]
Increase of dopamine release0.25 µM[5]
Increase of glutamate release0.22 µM[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 412.4 g/mol ).[2]

    • Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[1]

Protocol 2: Preparation of a this compound Formulation for In Vivo Studies

This protocol yields a suspended solution of 2.5 mg/mL.[1]

  • Materials:

    • This compound stock solution in DMSO (e.g., 25 mg/mL)

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

    • Sterile tubes

    • Vortex mixer

    • Sonicator

  • Procedure (for 1 mL final volume):

    • Add 100 µL of a 25 mg/mL this compound DMSO stock solution to 400 µL of PEG300 in a sterile tube.

    • Mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 to the mixture and vortex until uniform.

    • Add 450 µL of saline to bring the final volume to 1 mL.

    • Vortex the final suspension thoroughly. Use an ultrasonic bath if necessary to ensure a uniform suspension.[1]

Visualizations

Dmp_543_Mechanism_of_Action This compound Signaling Pathway Dmp543 This compound Kv7_channels Kv7.2/7.3 Potassium Channels Dmp543->Kv7_channels Inhibition Membrane_depolarization Membrane Depolarization Kv7_channels->Membrane_depolarization Reduced K+ Efflux Leads to VGCC Voltage-Gated Calcium Channels (VGCCs) Membrane_depolarization->VGCC Activation Ca_influx Increased Intracellular Calcium (Ca2+) VGCC->Ca_influx Opening Leads to Neurotransmitter_release Enhanced Neurotransmitter Release (e.g., Acetylcholine) Ca_influx->Neurotransmitter_release Triggers

Caption: this compound inhibits Kv7 potassium channels, leading to enhanced neurotransmitter release.

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Precipitation Observed in Aqueous Solution Check_Solvent Check Final Solvent Composition Start->Check_Solvent Check_Conc Review this compound Concentration Start->Check_Conc Check_pH Evaluate Aqueous Buffer pH Start->Check_pH Increase_DMSO Increase Final DMSO % Check_Solvent->Increase_DMSO DMSO % too low Use_Cosolvent Use Co-solvent System (e.g., PEG300, Tween-80) Check_Solvent->Use_Cosolvent Aqueous buffer alone Lower_Conc Lower Final this compound Concentration Check_Conc->Lower_Conc Concentration too high Adjust_pH Adjust Buffer pH (likely to more acidic) Check_pH->Adjust_pH pH may be unfavorable Solution_Found Precipitate Dissolves Apply_Energy Gentle Sonication and/or Warming Increase_DMSO->Apply_Energy Use_Cosolvent->Apply_Energy Lower_Conc->Apply_Energy Adjust_pH->Apply_Energy Apply_Energy->Solution_Found

Caption: A logical workflow for troubleshooting this compound precipitation in aqueous solutions.

References

Technical Support Center: Dmp-543 In Vivo Cognitive Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Dmp-543 for in vivo cognitive studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in the context of cognition?

A1: this compound is a potent and orally active cognitive enhancer.[1] Its primary mechanism of action is the blockade of voltage-gated potassium channels Kv7.2 and Kv7.3 (also known as KCNQ2/3).[2][3] These channels are crucial in regulating neuronal excitability. By blocking these channels, this compound enhances the release of several neurotransmitters, most notably acetylcholine, in brain regions associated with learning and memory, such as the hippocampus.[4] This leads to increased neuronal activity and is believed to be the basis for its cognitive-enhancing effects.

Q2: What is a recommended starting dose for this compound in in vivo cognitive studies?

A2: A minimum effective oral dose of 1 mg/kg has been shown to cause a significant (>100%) and sustained (over 3 hours) increase in hippocampal acetylcholine levels in rats.[4] For initial studies in rats, a dose of 1 mg/kg (p.o.) is a well-supported starting point. Due to a lack of specific dose-response studies for cognitive enhancement in mice, it is recommended to conduct a pilot study to determine the optimal dosage. A suggested starting range for a pilot study in mice could be 0.5 - 5 mg/kg.

Q3: What are the known side effects of this compound at higher doses?

A3: The primary overt symptom observed at doses relevant for its release-enhancing properties is tremor.[4] This is thought to be a result of its cholinergic mechanism of action. Researchers should carefully monitor animals for the presence and severity of tremors, especially when conducting dose-escalation studies. If significant tremors are observed, it may be necessary to reduce the dosage.

Q4: How should this compound be formulated for oral administration in rodents?

A4: this compound has known liabilities including acid instability, insolubility, and lipophilicity.[2][3] A common and effective method for preparing a suspension for oral or intraperitoneal injection involves a multi-solvent system. For a detailed, step-by-step protocol, please refer to the "Experimental Protocols" section of this guide. It is recommended to prepare the working solution fresh on the day of use.

Q5: How stable is the formulated this compound solution?

A5: Due to its acid instability, the stability of this compound in acidic solutions is a concern.[1] The recommended formulation using a combination of DMSO, PEG300, Tween-80, and saline provides a suspension that is suitable for immediate use. For longer-term storage, the solid compound should be stored at -20°C, where it is stable for at least four years.[5] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no cognitive enhancement observed - Suboptimal Dosage: The dose may be too low to elicit a significant cognitive effect. - Poor Bioavailability: Issues with the formulation or administration technique may be limiting drug absorption. - Timing of Administration: The drug may not have reached peak brain concentration at the time of cognitive testing.- Conduct a Dose-Response Study: Test a range of doses (e.g., 0.5, 1, 3, 5 mg/kg) to identify the optimal therapeutic window. - Verify Formulation and Gavage Technique: Ensure the formulation is a homogenous suspension and that the oral gavage technique is performed correctly to deliver the full dose to the stomach. Consider using a colored dye in a practice run to confirm successful administration. - Optimize Dosing Time: Although the duration of action is over 3 hours[4], the peak effect on cognition may vary. Test different pre-treatment intervals (e.g., 30, 60, 90 minutes) before the cognitive task.
High variability in behavioral results - Inconsistent Drug Administration: Variation in the volume or concentration of the administered dose. - Animal Stress: Improper handling or stressful experimental procedures can impact cognitive performance. - Individual Animal Differences: Natural variation in metabolism and drug response among animals.- Ensure Accurate Dosing: Use calibrated pipettes and ensure the suspension is well-mixed before each administration. - Acclimatize Animals: Handle animals regularly before the experiment and ensure the testing environment is consistent and free from stressors. - Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability.
Observation of severe tremors or other adverse effects - Dosage is too high: The administered dose is likely in the toxic range for the specific animal model or strain.- Reduce the Dosage: Immediately lower the dose in subsequent experiments. If adverse effects persist even at lower doses, reconsider the suitability of this compound for the specific experimental paradigm.
Precipitation of this compound in the formulation - Inadequate Dissolution: this compound is known to have poor solubility.[2] - Temperature Changes: The compound may precipitate out of solution if the temperature changes significantly.- Follow the Formulation Protocol Carefully: Ensure the solvents are added in the correct order and mixed thoroughly. Gentle heating and/or sonication can aid in dissolution. - Maintain Consistent Temperature: Prepare and store the formulation at a consistent temperature. If refrigerated, allow the solution to return to room temperature and mix well before administration.

Quantitative Data Summary

Table 1: In Vitro and In Vivo Potency of this compound and Related Compounds

CompoundEC50 for [3H]ACh Release (rat brain slices)In Vivo Oral Dose (rat)Effect on Hippocampal Acetylcholine LevelsDuration of ActionReference
This compound 700 nM1 mg/kg>100% increase> 3 hours[4]
XE991 490 nM5 mg/kg>90% increase over baseline~ 60 minutes[4]
Linopirdine 4.2 µM5 mg/kgNo statistically significant increase-[4]

Table 2: this compound Formulation for In Vivo Studies

ComponentPercentageRole
DMSO10%Initial solvent for this compound
PEG30040%Co-solvent and vehicle
Tween-805%Surfactant to aid in suspension
Saline (0.9% NaCl)45%Vehicle

This formulation yields a 2.5 mg/mL suspended solution suitable for oral and intraperitoneal injection.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage
  • Prepare a stock solution: Dissolve this compound in DMSO to create a 25 mg/mL stock solution.

  • Prepare the vehicle mixture: In a separate tube, combine PEG300, Tween-80, and Saline in the proportions listed in Table 2.

  • Create the final suspension: For a 1 mL working solution, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add surfactant: Add 50 µL of Tween-80 to the mixture and mix again.

  • Final dilution: Add 450 µL of Saline to bring the total volume to 1 mL.

  • Ensure homogeneity: Vortex the final suspension to ensure it is homogenous before administration. If precipitation occurs, gentle heating and/or sonication can be used. Prepare this working solution fresh on the day of the experiment.

Protocol 2: Novel Object Recognition (NOR) Test
  • Habituation (Day 1):

    • Place each mouse individually into the empty testing arena (e.g., a 40x40 cm open field box) and allow it to explore freely for 5-10 minutes. This helps to reduce novelty-induced stress on the testing day.

  • Training/Familiarization (Day 2):

    • Place two identical objects in opposite corners of the arena.

    • Place the mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 10 minutes).

    • The time spent exploring each object (defined as the nose pointing towards the object within a 2 cm distance) is recorded.

  • Testing (Day 2 or 3):

    • After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), return the mouse to the arena.

    • One of the familiar objects is replaced with a novel object.

    • The mouse is allowed to explore for a set period (e.g., 5-10 minutes).

    • The time spent exploring the familiar and novel objects is recorded.

  • Data Analysis:

    • Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher DI indicates better recognition memory.

Visualizations

Dmp543_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dmp543 This compound Kv7_2_7_3 Kv7.2/7.3 Channel Dmp543->Kv7_2_7_3 Blocks K_ion K+ Efflux Kv7_2_7_3->K_ion Reduces Depolarization Membrane Depolarization K_ion->Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_ion Ca2+ Influx Ca_channel->Ca_ion Allows Vesicle Synaptic Vesicle Ca_ion->Vesicle Triggers fusion ACh Acetylcholine (ACh) Vesicle->ACh Releases Synaptic_Cleft Synaptic Cleft ACh->Synaptic_Cleft Enters AChR Acetylcholine Receptor Synaptic_Cleft->AChR Binds to Cognitive_Function Enhanced Cognitive Function AChR->Cognitive_Function Promotes

Caption: this compound signaling pathway leading to enhanced cognitive function.

Dmp543_Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_behavior Cognitive Testing cluster_analysis Data Analysis Formulation This compound Formulation Dose_Calculation Dose Calculation Formulation->Dose_Calculation Oral_Gavage Oral Gavage Dose_Calculation->Oral_Gavage Habituation Habituation Oral_Gavage->Habituation Training Training Habituation->Training Testing Testing Training->Testing Data_Collection Data Collection Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Statistical_Analysis->Results

Caption: Experimental workflow for in vivo cognitive studies with this compound.

References

Identifying and mitigating off-target effects of Dmp-543.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Dmp-543. Our goal is to help you identify and mitigate potential off-target effects to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the use of this compound.

Q1: My experimental results show unexpected neuronal inhibition, even though this compound is expected to be an excitatory agent. What could be the cause?

A1: This could be due to an off-target effect on inhibitory neurotransmitter receptors. This compound's structural analog, XE991, has been shown to antagonize glycine receptors. This could lead to a reduction in inhibitory signaling in your system, but depending on the specific neuronal circuit, it could also lead to paradoxical inhibitory effects.

Troubleshooting Steps:

  • Review Literature: Check for the expression of glycine receptors in your experimental model.

  • Control Experiment: Use a known glycine receptor antagonist as a positive control to see if it phenocopies the effects of this compound.

  • Dose-Response Analysis: Perform a dose-response curve for this compound. Off-target effects may occur at different concentrations than on-target effects.

  • Alternative Compounds: Consider using a structurally different Kv7 channel blocker to see if the effect is specific to the chemical scaffold of this compound.

Q2: I am observing unexpected cardiovascular effects (e.g., changes in cardiomyocyte action potential duration) in my in vitro or in vivo experiments. What is the likely off-target?

A2: A potential off-target is the hERG (human Ether-a-go-go-Related Gene) potassium channel. Inhibition of the hERG channel can lead to QT interval prolongation and is a major concern for cardiovascular safety. The this compound analog XE991 has been reported to block hERG channels.

Troubleshooting Steps:

  • hERG Channel Assay: Perform a direct functional assay on the hERG channel to determine if this compound is an inhibitor and to quantify its IC50. A detailed protocol is provided in the "Experimental Protocols" section.

  • Consult Safety Pharmacology Data: If available, review any preclinical safety pharmacology data for this compound that assesses cardiovascular parameters.

  • In Vivo Monitoring: In animal studies, closely monitor electrocardiogram (ECG) parameters, particularly the QT interval.

Q3: My in vivo studies with this compound are showing significant tremor in the animals. Is this a known side effect and how can I mitigate it?

A3: Yes, tremor has been observed as an overt symptom at effective doses of this compound and is likely related to its on-target effect of enhancing acetylcholine release, leading to cholinergic hyperactivation.[1]

Mitigation Strategies:

  • Dose Adjustment: Carefully titrate the dose of this compound to find a therapeutic window that minimizes tremor while still achieving the desired on-target effect.

  • Coadministration with Anticholinergic Agents: In preclinical models, co-administration of a peripherally restricted muscarinic receptor antagonist could potentially mitigate the tremor without affecting the central nervous system effects. This should be approached with caution as it can confound results.

  • Refined Behavioral Analysis: Use more sensitive behavioral assays to detect the desired cognitive enhancement at doses below the tremor threshold.

Q4: I am concerned about potential off-target effects on kinases and G-protein coupled receptors (GPCRs). Is there any information on this for this compound?

A4: There is currently no publicly available data from broad kinase or GPCR screening panels for this compound. However, its analog, linopirdine, has been shown to interact with cytochrome P450 enzymes and antagonize GABA and neuronal nicotinic receptors. Given the structural similarities, it is prudent to consider these as potential off-targets for this compound.

Proactive Mitigation:

  • In Silico Analysis: Use computational models to predict the likelihood of this compound binding to a range of kinases and GPCRs based on its chemical structure.

  • Off-Target Screening: Perform in vitro binding or functional assays against a panel of common off-target kinases and GPCRs. Protocols for these assays are provided below.

Data Presentation

The following tables summarize the known on-target activities of this compound and the off-target activities of its close structural and functional analogs, which may be indicative of potential off-target liabilities for this compound.

Table 1: On-Target Activity of this compound

TargetAssaySpeciesPotency (EC50/IC50)Reference
Acetylcholine Release[3H]-ACh release from hippocampal slicesRat700 nM (EC50)[1]
Dopamine ReleaseNeurotransmitter release assayRat0.25 µM (EC50)
Glutamate ReleaseNeurotransmitter release assayRat0.22 µM (EC50)
Kv7.2 ChannelThallium flux assayHuman (HEK293 cells)0.048 µM (IC50)

Table 2: Potential Off-Target Liabilities of this compound (Inferred from Analogs)

Potential Off-TargetAnalogObserved EffectPotencyReference
Glycine ReceptorsXE991Antagonism10 µM reduces response by ~50%
hERG K+ ChannelsXE991BlockadeNot specified
GABA ReceptorsLinopirdineAntagonismNot specified
Neuronal Nicotinic ReceptorsLinopirdineAntagonismNot specified
Cytochrome P450 EnzymesLinopirdineBindingHigh affinity (KD = 9-10 nM)[2]

Experimental Protocols

Below are detailed methodologies for key experiments to identify and characterize the off-target effects of this compound.

Protocol 1: Kinase Profiling Assay (Radiometric)

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Panel of purified protein kinases

  • Respective kinase-specific peptide substrates

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

  • [γ-33P]-ATP

  • ATP solution (non-radioactive)

  • 96-well filter plates

  • Phosphoric acid (2% v/v)

  • Scintillation counter and scintillant

Procedure:

  • Prepare serial dilutions of this compound in 10% DMSO.

  • In a 96-well plate, mix 10 µL of non-radioactive ATP solution, 25 µL of assay buffer/[γ-33P]-ATP mixture, and 5 µL of the this compound dilution or vehicle control (10% DMSO).

  • Initiate the reaction by adding 10 µL of the enzyme/substrate mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate twice with 0.9% (w/v) NaCl.

  • Add scintillant to each well and measure the incorporation of 33Pi using a microplate scintillation counter.

  • Calculate the percentage of residual kinase activity for each concentration of this compound relative to the vehicle control.

Protocol 2: GPCR Binding Assay (Radioligand Displacement)

Objective: To assess the ability of this compound to bind to a panel of GPCRs.

Materials:

  • This compound stock solution

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Non-labeled specific ligand for determining non-specific binding

  • 96-well plates

  • Glass fiber filter mats

  • Scintillation counter and scintillant

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membranes, radiolabeled ligand (at a concentration near its Kd), and either this compound dilution, vehicle control, or a high concentration of the non-labeled specific ligand (for non-specific binding).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats and place them in scintillation vials with scintillant.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding in the presence of this compound compared to the vehicle control.

Protocol 3: hERG Channel Inhibition Assay (Automated Patch Clamp)

Objective: To evaluate the inhibitory effect of this compound on the hERG potassium channel.

Materials:

  • This compound stock solution

  • HEK293 cells stably expressing the hERG channel

  • Automated patch-clamp system (e.g., QPatch or SyncroPatch)

  • Extracellular and intracellular solutions for patch-clamp recording

  • Known hERG channel blocker as a positive control (e.g., E-4031)

Procedure:

  • Culture and harvest the hERG-expressing HEK293 cells.

  • Prepare the automated patch-clamp system according to the manufacturer's instructions.

  • Load the cell suspension and the test solutions (this compound dilutions, vehicle control, and positive control) onto the system.

  • Establish whole-cell patch-clamp recordings from the cells.

  • Apply a voltage protocol to elicit hERG channel currents. This typically involves a depolarization step to open the channels, followed by a repolarization step to measure the tail current.

  • Record baseline hERG currents in the presence of the vehicle control.

  • Perfuse the cells with increasing concentrations of this compound and record the corresponding hERG currents.

  • After washout, apply the positive control to confirm the sensitivity of the assay.

  • Measure the amplitude of the hERG tail current at each concentration of this compound.

  • Calculate the percentage of inhibition of the hERG current and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to the pharmacology of this compound.

Dmp543_Signaling_Pathway cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects (Inferred from Analogs) This compound This compound Kv7_Channel Kv7 (KCNQ) Channel This compound->Kv7_Channel Inhibition Glycine_Receptor Glycine Receptor This compound->Glycine_Receptor Antagonism? hERG_Channel hERG K+ Channel This compound->hERG_Channel Blockade? Neuronal_Excitability Increased Neuronal Excitability Kv7_Channel->Neuronal_Excitability Leads to ACh_Release Increased Acetylcholine Release Neuronal_Excitability->ACh_Release Promotes Cognitive_Enhancement Cognitive Enhancement (Therapeutic Effect) ACh_Release->Cognitive_Enhancement Tremor Tremor (On-Target Side Effect) ACh_Release->Tremor Unexpected_Inhibition Unexpected Neuronal Inhibition Glycine_Receptor->Unexpected_Inhibition Cardiotoxicity Cardiotoxicity Risk (QT Prolongation) hERG_Channel->Cardiotoxicity

Caption: On-target and potential off-target signaling pathways of this compound.

Off_Target_Workflow Start Start In_Silico In Silico Profiling (Structural Similarity Analysis) Start->In_Silico In_Vitro_Primary Primary In Vitro Screening (Broad Ligand Binding Panels) In_Silico->In_Vitro_Primary Hit_Identified Off-Target Hit Identified? In_Vitro_Primary->Hit_Identified Functional_Assay Secondary Functional Assays (e.g., Enzyme activity, Ca2+ flux) Hit_Identified->Functional_Assay Yes End End Hit_Identified->End No Dose_Response Dose-Response & Potency (IC50/EC50 Determination) Functional_Assay->Dose_Response Cellular_Assay Cell-Based Phenotypic Assays Dose_Response->Cellular_Assay Risk_Assessment Risk Assessment (Therapeutic Window Analysis) Cellular_Assay->Risk_Assessment Risk_Assessment->End

Caption: Experimental workflow for identifying and characterizing off-target effects.

Troubleshooting_Tree Start Unexpected Experimental Outcome with this compound Symptom Nature of the Unexpected Effect? Start->Symptom Neuronal_Inhibition Unexpected Neuronal Inhibition Symptom->Neuronal_Inhibition Neuronal Cardiovascular_Effect Cardiovascular Effects Symptom->Cardiovascular_Effect Cardiovascular Motor_Disturbance Motor Disturbance (e.g., Tremor) Symptom->Motor_Disturbance Motor Check_Glycine Investigate Off-Target Blockade of Glycine Receptors Neuronal_Inhibition->Check_Glycine Check_hERG Perform hERG Channel Inhibition Assay Cardiovascular_Effect->Check_hERG On_Target_Cholinergic On-Target Effect: Cholinergic Hyperactivation Motor_Disturbance->On_Target_Cholinergic Mitigate_Dose Mitigation: Adjust Dose or Refine Behavioral Readouts On_Target_Cholinergic->Mitigate_Dose

Caption: Troubleshooting decision tree for unexpected experimental outcomes.

References

How to avoid tachyphylaxis with repeated Dmp-543 application.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dmp-543. The following information addresses potential issues related to tachyphylaxis with repeated this compound application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, orally active neurotransmitter release enhancer.[1][2] It functions as a K+ channel blocker, specifically targeting Kv7 channels.[3][4][5] By blocking these potassium channels, this compound enhances the release of several neurotransmitters, including acetylcholine (ACh), dopamine, and glutamate.[2] It has been shown to be more potent and have a longer duration of action than its analog, linopirdine.[1]

Q2: What is tachyphylaxis and why might it occur with repeated this compound application?

Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration.[6][7][8] While there is currently no specific literature documenting tachyphylaxis with this compound, it is a theoretical possibility for any compound that modulates neurotransmitter release. Potential, though unconfirmed, mechanisms for this compound tachyphylaxis could include:

  • Receptor Desensitization or Downregulation: Continuous enhancement of neurotransmitter release could lead to the desensitization or downregulation of postsynaptic receptors (e.g., acetylcholine receptors).

  • Depletion of Neurotransmitter Stores: Prolonged and enhanced release of neurotransmitters could deplete the presynaptic vesicles of their contents.

  • Cellular Adaptation: Neurons may adapt to the continuous presence of the drug by altering signaling pathways to counteract its effects.[9]

Q3: What are the general strategies to mitigate or avoid tachyphylaxis?

General strategies that may help prevent tachyphylaxis include:[10]

  • Intermittent Dosing ("Drug Holidays"): Introducing drug-free intervals can allow for the recovery of cellular responses.

  • Dose Escalation: Gradually increasing the dose may counteract the diminished response, although this may not be a sustainable long-term solution.

  • Combination Therapy: Using this compound in combination with another compound that has a different mechanism of action might help maintain the desired effect.

Troubleshooting Guide: Tachyphylaxis with this compound

If you observe a diminished response to repeated this compound application in your experiments, consider the following troubleshooting steps.

Issue: Decreased Efficacy of this compound Over Time

Potential Cause 1: Receptor Desensitization

  • Troubleshooting Steps:

    • Introduce Washout Periods: Between applications of this compound, ensure a sufficient washout period to allow for receptor resensitization. The duration of this washout will depend on your experimental system (cell culture, tissue slice, in vivo).

    • Vary Dosing Intervals: Instead of continuous application, switch to an intermittent dosing schedule.

    • Analyze Receptor Expression: If possible, quantify the expression levels of the relevant postsynaptic receptors before and after repeated this compound treatment to check for downregulation.

Potential Cause 2: Neurotransmitter Depletion

  • Troubleshooting Steps:

    • Supplement with Precursors: Provide the precursors for the neurotransmitter of interest (e.g., choline for acetylcholine synthesis) in your experimental medium or system.

    • Measure Neurotransmitter Levels: Directly measure the levels of the neurotransmitter being studied to confirm if depletion is occurring.

    • Implement Rest Periods: Similar to washout periods, "rest" periods without stimulation can allow for the replenishment of neurotransmitter stores.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate and potentially mitigate tachyphylaxis with this compound.

Protocol 1: In Vitro Assessment of Tachyphylaxis and Mitigation by Intermittent Dosing

This protocol is designed to determine if tachyphylaxis to this compound occurs in a cell culture or tissue slice model and if an intermittent dosing schedule can prevent it.

Parameter Continuous Dosing Group Intermittent Dosing Group Control Group
This compound Concentration EC50 (e.g., 700 nM for ACh release)EC50 (e.g., 700 nM for ACh release)Vehicle
Application Schedule Continuous perfusion for 4 hours30 min application, 60 min washout, repeated 4xContinuous perfusion of vehicle
Endpoint Measurement Neurotransmitter release at 0, 1, 2, 3, 4 hoursNeurotransmitter release during each 30 min applicationNeurotransmitter release at 0, 1, 2, 3, 4 hours

Protocol 2: In Vivo Microdialysis to Evaluate this compound Tachyphylaxis

This protocol uses in vivo microdialysis in a rat model to assess the effect of repeated this compound administration on extracellular acetylcholine levels in the hippocampus.

Parameter Single Dose Group Repeated Dose Group Control Group
This compound Dose 1 mg/kg (p.o.)1 mg/kg (p.o.) daily for 7 daysVehicle (p.o.) daily for 7 days
Microdialysis Sampling Baseline, then every 30 min for 4 hours post-dose on Day 1Baseline, then every 30 min for 4 hours post-dose on Day 1 and Day 7Baseline, then every 30 min for 4 hours post-dose on Day 1 and Day 7
Endpoint Measurement Hippocampal acetylcholine levelsHippocampal acetylcholine levelsHippocampal acetylcholine levels

Visualizations

The following diagrams illustrate the theoretical mechanism of this compound and a potential workflow for investigating tachyphylaxis.

Dmp543_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dmp543 This compound Kv7 Kv7 Channel Dmp543->Kv7 Blocks Ca_ion Ca²⁺ Influx Kv7->Ca_ion Inhibits influx by hyperpolarization (normally) Vesicle Neurotransmitter Vesicle Ca_ion->Vesicle Triggers fusion NT_release Neurotransmitter Release Vesicle->NT_release Exocytosis Receptor Postsynaptic Receptor NT_release->Receptor Binds Response Cellular Response Receptor->Response

Caption: Proposed mechanism of this compound action.

Tachyphylaxis_Workflow cluster_exp1 Experiment 1: Receptor Desensitization cluster_exp2 Experiment 2: Neurotransmitter Depletion start Observe Decreased Efficacy of this compound hypothesis Hypothesize Cause: 1. Receptor Desensitization 2. Neurotransmitter Depletion start->hypothesis exp1_protocol Intermittent Dosing vs. Continuous Dosing hypothesis->exp1_protocol exp2_protocol Supplement with Precursors hypothesis->exp2_protocol exp1_measure Measure Receptor Expression exp1_protocol->exp1_measure analysis Analyze Results exp1_measure->analysis exp2_measure Measure Neurotransmitter Levels exp2_protocol->exp2_measure exp2_measure->analysis conclusion Determine Primary Cause of Tachyphylaxis and Optimal Dosing Strategy analysis->conclusion

References

Technical Support Center: DMP-543 Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of DMP-543 under various storage conditions. It includes troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

There are conflicting recommendations from different suppliers for the storage of solid this compound. To ensure the longest possible shelf-life and prevent degradation, it is advisable to follow the most stringent storage recommendation, which is -20°C.

Q2: How should I store solutions of this compound?

For this compound dissolved in a solvent such as DMSO, it is recommended to aliquot the solution into single-use volumes and store them at -80°C for up to 6 months or at -20°C for up to 1 month. Repeated freeze-thaw cycles should be avoided as they can lead to product degradation.

Q3: What is the long-term stability of solid this compound?

When stored as a solid at -20°C, this compound is reported to be stable for at least three to four years.[1] However, storage at 4°C may reduce the stability to approximately two years. Some suppliers suggest that storage at room temperature is also possible, but for long-term storage, colder temperatures are recommended to minimize any potential degradation.[2][3][4]

Q4: In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations of 30 mg/mL to 100 mg/mL and in ethanol to a lesser extent.[1][4] For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected activity in cellular assays. Degradation of this compound in solution due to improper storage or multiple freeze-thaw cycles.Prepare fresh this compound solutions from solid material. Ensure stock solutions are properly aliquoted and stored at -80°C. Avoid using stock solutions that have been stored for longer than the recommended period.
Variability in experimental results between different batches of this compound. Differences in the purity or stability of the compound from different suppliers or batches.Always note the lot number and supplier of the this compound used. If variability is suspected, it is advisable to test a new batch from a reliable supplier. Consider performing a purity analysis, such as HPLC, before use.
Precipitation of this compound in aqueous buffers. Low solubility of this compound in aqueous solutions.Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is sufficient to maintain the solubility of this compound but does not exceed a concentration that is toxic to your experimental system. A final DMSO concentration of less than 0.1% is generally recommended for cell-based assays.

Stability Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Reported Stability Source
Solid (Powder)-20°C≥ 4 yearsCayman Chemical[1]
-20°C3 yearsMedChemExpress
4°C2 yearsMedChemExpress
Room TemperatureNot specifiedTocris Bioscience[2][3]
In Solvent (e.g., DMSO)-80°C6 monthsMedChemExpress
-20°C1 monthMedChemExpress

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability and identify potential degradation products. This type of study is crucial for developing a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl). Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide (NaOH). Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid this compound powder in an oven at 105°C for 24 hours. Also, subject the stock solution to 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid this compound powder and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate or formic acid) is a common starting point. Detection can be performed using a UV detector at an appropriate wavelength.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Determine the percentage of degradation of this compound in each condition.

  • Identify and quantify any degradation products. The relative retention times and peak areas can be used for this purpose.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation prep_solid Solid this compound thermal Thermal Degradation (105°C solid, 60°C solution) prep_solid->thermal photo Photolytic Degradation (ICH Q1B guidelines) prep_solid->photo prep_solution This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep_solution->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_solution->base oxidation Oxidation (3% H₂O₂, RT) prep_solution->oxidation prep_solution->thermal prep_solution->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc eval Assess Degradation & Identify Products hplc->eval

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation DMP543 This compound C₂₆H₁₈F₂N₂O hydrolysis_product Potential Hydrolysis Product (e.g., cleavage of pyridinylmethyl groups) DMP543->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_product N-oxide formation on pyridine rings DMP543->oxidation_product [O]

Caption: Hypothetical degradation pathways for this compound.

References

Potential experimental artifacts when using Dmp-543.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments using Dmp-543.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected or inconsistent results in my cell-based assays. What could be the potential causes?

A1: Unexpected results with this compound can stem from several factors. Firstly, due to its potent nature as a Kv7 potassium channel blocker, slight variations in concentration can lead to significant differences in neuronal excitability.[1][2] Secondly, this compound enhances the release of multiple neurotransmitters, including acetylcholine, dopamine, and glutamate.[3] This broad activity profile could lead to complex downstream effects in your specific cell model that might be independent of the primary mechanism you are investigating.

To troubleshoot, we recommend the following:

  • Confirm Concentration: Double-check all calculations for dilutions and ensure the final concentration in your assay is accurate.

  • Vehicle Control: High concentrations of DMSO, the common solvent for this compound, can have independent biological effects. Ensure you are using an appropriate vehicle control with the same final DMSO concentration as your this compound treatment.

  • Cell Line Specificity: The expression levels of Kv7 channels and the complement of neurotransmitter receptors can vary significantly between cell lines. Consider characterizing the expression of Kv7.2/7.3 subunits in your model system.

  • Consider Off-Target Effects: If the observed phenotype is inconsistent with Kv7 channel blockade, consider if it could be mediated by the enhanced release of other neurotransmitters. The use of specific neurotransmitter receptor antagonists can help dissect these effects.

Q2: I am having trouble dissolving this compound for my experiments. What is the recommended procedure?

A2: this compound is soluble in DMSO at concentrations up to 30 mg/mL.[4] For aqueous-based cellular assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your culture medium. Abruptly diluting a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate.

Troubleshooting Solubility Issues:

  • Prepare a Fresh Stock: this compound is stable for at least four years when stored at -20°C as a solid.[4] However, stock solutions in DMSO may be less stable over long periods. It is good practice to prepare fresh stock solutions regularly.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium to reach the final concentration.

  • Vortexing/Sonication: After dilution, ensure the solution is thoroughly mixed by vortexing. Gentle sonication can also help to redissolve any minor precipitation.

  • Visual Inspection: Before adding to your cells or tissues, visually inspect the final solution for any signs of precipitation.

Q3: My in vivo experiments with this compound are showing tremors in the animals. Is this a known side effect and how can I mitigate it?

A3: Yes, tremors have been observed as an overt symptom at doses of this compound relevant to its neurotransmitter release-enhancing properties. This is thought to be a possible result of a cholinergic mechanism due to the enhanced release of acetylcholine.

Mitigation Strategies:

  • Dose-Response Curve: Conduct a careful dose-response study to find the minimal effective dose that elicits the desired therapeutic effect without causing significant tremors. A minimum effective dose of 1 mg/kg has been reported to increase acetylcholine levels in rats.[3]

  • Route of Administration: The route of administration can influence the pharmacokinetic and pharmacodynamic profile of the compound. If using systemic administration, consider if local administration to the target tissue is feasible to reduce systemic side effects.

  • Coadministration with a Cholinergic Antagonist: In some research contexts, it may be appropriate to co-administer a peripherally restricted cholinergic antagonist to counteract the tremor-inducing effects without interfering with the central nervous system effects of this compound. This approach should be carefully considered and justified based on the experimental goals.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
IC50 (Kv7.2) 0.048 µMNot Specified[4]
EC50 (Acetylcholine Release) 700 nMRat Brain Slices[3][5][6]
EC50 (Dopamine Release) 0.25 µMNot Specified[3]
EC50 (Glutamate Release) 0.22 µMNot Specified[3]
Solubility in DMSO 30 mg/mLNot Applicable[4]
In Vivo Minimum Effective Dose (ACh Increase) 1 mg/kgRat[3]

Experimental Protocols

1. In Vitro Neurotransmitter Release Assay (Adapted for this compound)

This protocol is adapted for measuring potassium-stimulated neurotransmitter release from brain tissue slices.

  • Materials:

    • Freshly dissected brain tissue (e.g., hippocampus or striatum)

    • Artificial cerebrospinal fluid (aCSF)

    • High potassium aCSF (e.g., 50 mM KCl)

    • This compound stock solution in DMSO

    • Radiolabeled neurotransmitter (e.g., [3H]-ACh) or appropriate detection system (e.g., HPLC-ECD)

  • Procedure:

    • Prepare acute brain slices (e.g., 300-400 µm thick) using a vibratome in ice-cold aCSF.

    • Pre-incubate slices in oxygenated aCSF for at least 1 hour to allow for recovery.

    • If using a radiolabel, incubate the slices with the radiolabeled neurotransmitter for a defined period to allow for uptake.

    • Wash the slices with aCSF to remove excess unincorporated label.

    • Place individual slices in separate chambers of a superfusion system.

    • Perfuse the slices with aCSF at a constant flow rate and collect fractions at regular intervals to establish a baseline release.

    • Switch to aCSF containing the desired concentration of this compound (and appropriate vehicle control) and continue collecting fractions.

    • To stimulate release, switch to high potassium aCSF (with or without this compound) for a short period.

    • Return to normal aCSF to wash out the stimulus.

    • At the end of the experiment, solubilize the slices to determine the total remaining neurotransmitter content.

    • Quantify the amount of neurotransmitter in each fraction and express the release as a percentage of the total content.

2. Cell Viability Assay (MTT/Resazurin) with this compound

This protocol outlines a general procedure for assessing the effect of this compound on cell viability.

  • Materials:

    • Cells of interest plated in a 96-well plate

    • Complete cell culture medium

    • This compound stock solution in DMSO

    • MTT or Resazurin reagent

    • Solubilization buffer (for MTT)

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add the MTT or Resazurin reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

    • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Western Blotting for Kv7 Channel Expression

This protocol provides a general framework for detecting Kv7 channel proteins in cell or tissue lysates.

  • Materials:

    • Cell or tissue lysates

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the Kv7 channel subunit of interest

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Prepare protein lysates from cells or tissues treated with this compound or control conditions.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Densitometry analysis can be used to quantify changes in protein expression.

Visualizations

Dmp_543_Mechanism_of_Action Dmp543 This compound Kv7 Kv7 (KCNQ) Channel (e.g., Kv7.2/7.3) Dmp543->Kv7 Blocks Neurotransmitter_Release Enhanced Neurotransmitter Release (ACh, DA, Glu) Dmp543->Neurotransmitter_Release Leads to K_efflux K+ Efflux Kv7->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability

Caption: Mechanism of action of this compound.

Dmp_543_Solubility_Troubleshooting Start Start: this compound Powder Prep_Stock Prepare fresh stock in 100% DMSO Start->Prep_Stock Check_Solubility Visually inspect for complete dissolution Prep_Stock->Check_Solubility Vortex_Sonication Vortex and/or gently sonicate Check_Solubility->Vortex_Sonication Not fully dissolved Dilute Serially dilute in aqueous buffer/medium Check_Solubility->Dilute Fully dissolved Vortex_Sonication->Check_Solubility Final_Check Visually inspect final dilution for precipitation Dilute->Final_Check Proceed Proceed with experiment Final_Check->Proceed No precipitation Discard Discard and reprepare stock solution Final_Check->Discard Precipitation observed

Caption: Workflow for this compound solubilization.

Dmp_543_Off_Target_Investigation Start Unexpected Phenotype Observed with this compound Is_Effect_Dose_Dependent Is the effect dose-dependent? Start->Is_Effect_Dose_Dependent No_Artifact Likely a real effect Is_Effect_Dose_Dependent->No_Artifact Yes Yes_Artifact Potential artifact or non-specific effect Is_Effect_Dose_Dependent->Yes_Artifact No Check_Vehicle Run vehicle control (same DMSO concentration) No_Artifact->Check_Vehicle Vehicle_Effect Does vehicle control reproduce the effect? Check_Vehicle->Vehicle_Effect DMSO_Toxicity Effect is likely due to DMSO toxicity Vehicle_Effect->DMSO_Toxicity Yes Dmp543_Effect Effect is specific to this compound Vehicle_Effect->Dmp543_Effect No Consider_NTs Consider enhanced release of ACh, DA, or Glu Dmp543_Effect->Consider_NTs Use_Antagonists Use specific neurotransmitter receptor antagonists Consider_NTs->Use_Antagonists

Caption: Investigating off-target effects of this compound.

References

Adjusting Dmp-543 concentration for different cell types.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting DMP-543 concentration for different cell types. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and orally active compound that functions as a Kv7 (KCNQ) potassium channel blocker.[1] Its primary mechanism of action is the inhibition of Kv7.2/7.3 channels, which leads to an increase in neuronal excitability and enhances the release of neurotransmitters, most notably acetylcholine (ACh).[2][3] It also promotes the release of dopamine and glutamate.

Q2: What is the typical starting concentration range for this compound in in-vitro experiments?

A2: Based on available data, a starting concentration range of 10 nM to 10 µM is recommended for initial in-vitro experiments. The EC50 for enhancing acetylcholine release in rat hippocampal slices is approximately 700 nM.[1][2] The IC50 for inhibition of the Kv7.2 channel is reported to be 0.048 µM.[3] However, the optimal concentration is highly cell-type dependent and should be determined empirically.

Q3: Is this compound the same as PF-543?

A3: No, this compound and PF-543 are different compounds with distinct mechanisms of action. This compound is a Kv7 potassium channel blocker that enhances acetylcholine release. In contrast, PF-543 is a potent and selective inhibitor of sphingosine kinase 1 (SPHK1).[4][5] It is crucial to ensure you are using the correct compound for your experiments, as data from PF-543 studies are not applicable to this compound.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in DMSO.[3] For in-vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO and then dilute it to the final working concentration in your cell culture medium. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound across different experimental systems. It is important to note that the optimal concentration for any given cell type must be determined experimentally.

Table 1: In-Vitro Efficacy of this compound

System/Cell TypeAssayParameterValueReference
Rat Hippocampal Slices[³H]-ACh ReleaseEC₅₀700 nM[1][2]
Rat Hippocampal SlicesDopamine ReleaseEC₅₀0.25 µM
Rat Hippocampal SlicesGlutamate ReleaseEC₅₀0.22 µM
HEK293 CellsKv7.2 InhibitionIC₅₀0.048 µM[3]

Table 2: Cell Viability in Response to a Single Concentration of this compound (2.5 µM)

Cell LinePrimary SiteLineageLog2 Fold Change
A549LungLung Carcinoma-0.15
MCF7BreastBreast Carcinoma-0.12
PC-3ProstateProstate Carcinoma-0.08
U-87 MGBrainGlioblastoma-0.21
SH-SY5YBrainNeuroblastoma-0.35

Data sourced from the DepMap portal (Broad Institute). This data represents the effect on cell proliferation/viability after treatment with 2.5 µM this compound and is not a direct measure of its effect on acetylcholine release.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve

This protocol outlines a general method for determining the optimal concentration of this compound for a specific cell type by generating a dose-response curve. The endpoint of this assay should be a functional readout related to the expected biological effect of this compound (e.g., acetylcholine release, calcium influx, or a downstream signaling event).

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • Assay reagents for your chosen endpoint (e.g., acetylcholine assay kit)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow the cells to adhere and recover overnight.

  • This compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A common approach is to perform serial dilutions to cover a broad concentration range (e.g., 1 nM to 100 µM). Remember to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate the cells for a predetermined time. The optimal incubation time should also be determined empirically (e.g., 1, 6, 24 hours).

  • Endpoint Assay: After the incubation period, perform your chosen functional assay according to the manufacturer's instructions. For example, if you are measuring acetylcholine release, you would collect the supernatant and use an acetylcholine assay kit.

  • Data Analysis: Measure the output of your assay using a plate reader. Plot the response as a function of the this compound concentration (on a logarithmic scale). Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

Troubleshooting Guide

Issue 1: No observable effect of this compound on my cells.

Possible Cause Troubleshooting Step
Suboptimal Concentration The concentration of this compound may be too low. Perform a dose-response experiment with a wider concentration range (e.g., up to 100 µM).
Cell Type Insensitivity Your cell type may not express Kv7.2/7.3 channels or the necessary downstream machinery for the desired response. Verify the expression of Kv7 channels in your cell line via qPCR or Western blot.
Incorrect Incubation Time The incubation time may be too short or too long. Perform a time-course experiment at a fixed, effective concentration of this compound.
Compound Degradation The this compound stock solution may have degraded. Prepare a fresh stock solution from powder. Avoid repeated freeze-thaw cycles of the stock solution.

Issue 2: High levels of cell death observed at expected effective concentrations.

Possible Cause Troubleshooting Step
Cytotoxicity This compound may be cytotoxic to your specific cell line at the concentrations used. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration range. Aim to use concentrations below the cytotoxic threshold for your functional experiments.
Solvent Toxicity The concentration of the solvent (e.g., DMSO) may be too high. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) and that your vehicle control shows no toxicity.
Off-Target Effects At high concentrations, this compound may have off-target effects leading to cell death. Try to use the lowest effective concentration determined from your dose-response curve.

Issue 3: High variability between replicate wells.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension and accurate pipetting when seeding cells. Use a multichannel pipette for better consistency.
Edge Effects in Plate The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and drug concentration. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or medium.
Inaccurate Pipetting of this compound Use calibrated pipettes and ensure proper mixing of the this compound dilutions.

Visualizations

DMP543_Signaling_Pathway DMP543 This compound Kv7_channel Kv7.2/7.3 Channel DMP543->Kv7_channel Inhibition Membrane_Depolarization Membrane Depolarization Kv7_channel->Membrane_Depolarization Prevents Hyperpolarization Ca_Channel Voltage-Gated Ca²⁺ Channel Membrane_Depolarization->Ca_Channel Activation Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Neurotransmitter_Release Neurotransmitter Release (e.g., Acetylcholine) Ca_Influx->Neurotransmitter_Release Triggers

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding 1. Seed Cells in 96-well Plate DMP543_Dilution 2. Prepare this compound Serial Dilutions Treatment 3. Treat Cells with This compound Dilutions DMP543_Dilution->Treatment Incubation 4. Incubate for Defined Time Treatment->Incubation Endpoint_Assay 5. Perform Functional Endpoint Assay Incubation->Endpoint_Assay Data_Analysis 6. Analyze Data and Generate Dose-Response Curve Endpoint_Assay->Data_Analysis EC50_Determination 7. Determine EC₅₀ Data_Analysis->EC50_Determination

Caption: Workflow for determining the optimal this compound concentration.

Troubleshooting_Logic Start Experiment Start Problem Problem Encountered? Start->Problem No_Effect No Observable Effect Problem->No_Effect Yes Cell_Death High Cell Death Problem->Cell_Death Yes High_Variability High Variability Problem->High_Variability Yes Solution Implement Solution and Re-run Experiment Problem->Solution No Check_Concentration Check Concentration Range No_Effect->Check_Concentration Check_Cell_Sensitivity Check Cell Sensitivity No_Effect->Check_Cell_Sensitivity Check_Incubation_Time Check Incubation Time No_Effect->Check_Incubation_Time Check_Cytotoxicity Perform Cytotoxicity Assay Cell_Death->Check_Cytotoxicity Check_Solvent_Conc Check Solvent Concentration Cell_Death->Check_Solvent_Conc Check_Seeding Review Seeding Protocol High_Variability->Check_Seeding Check_Pipetting Verify Pipetting Accuracy High_Variability->Check_Pipetting Check_Concentration->Solution Check_Cell_Sensitivity->Solution Check_Incubation_Time->Solution Check_Cytotoxicity->Solution Check_Solvent_Conc->Solution Check_Seeding->Solution Check_Pipetting->Solution

Caption: Logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Dmp-543 Oral Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the oral bioavailability of Dmp-543 in animal studies.

Frequently Asked Questions (FAQs)

Q1: Is this compound orally bioavailable?

A1: Yes, published literature and technical data sheets indicate that this compound is orally active in vivo. Studies in rats have shown that it is effective at increasing acetylcholine (ACh) levels with a minimum effective dose of 1 mg/kg and demonstrates a long duration of action. This suggests that the compound is absorbed to a degree sufficient to elicit a pharmacological response.

Q2: What are the known physicochemical properties of this compound that might affect its oral bioavailability?

Q3: What are common reasons for observing poor oral exposure of this compound in my animal study?

A3: Several factors could contribute to unexpectedly low oral exposure of this compound. These can be broadly categorized as issues with the formulation, the experimental protocol, or animal-specific factors. Our troubleshooting guide below provides a more detailed breakdown of potential causes and solutions.

Troubleshooting Guide: Overcoming Limited Oral Exposure of this compound

This guide is designed to help you identify and address potential issues when you observe lower-than-expected oral bioavailability of this compound in your animal experiments.

Issue 1: Inadequate Formulation

The formulation of a poorly soluble compound like this compound is critical for achieving adequate oral absorption.

Potential Cause Recommended Action
Poor Dissolution Develop a formulation that enhances the solubility and dissolution rate of this compound. Consider micronization to increase the surface area of the drug particles.
Precipitation in the GI Tract Utilize solubility-enhancing excipients such as surfactants, co-solvents, or complexing agents (e.g., cyclodextrins). Amorphous solid dispersions can also prevent crystallization in the gut.
Degradation in Stomach Acid If acid instability is suspected, consider enteric-coated formulations that protect the compound in the acidic environment of the stomach and release it in the more neutral pH of the small intestine.
Inefficient Absorption For lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by utilizing lipid absorption pathways.
Issue 2: Suboptimal Experimental Protocol

The design of your in vivo study can significantly impact the observed pharmacokinetic profile.

Potential Cause Recommended Action
Inappropriate Dosing Vehicle Ensure the vehicle used for oral administration is capable of maintaining the drug in a solubilized or finely suspended state until it reaches the absorption site.
Incorrect Dosing Volume or Technique Use appropriate gavage volumes for the animal species and ensure proper technique to avoid accidental administration into the lungs.
Fasting State of Animals The presence or absence of food can significantly alter the absorption of some drugs. Investigate the effect of feeding status on this compound bioavailability.
Insufficient Blood Sampling Timepoints Ensure your sampling schedule is designed to capture the peak plasma concentration (Cmax) and accurately estimate the Area Under the Curve (AUC). Early time points are crucial for rapidly absorbed compounds.

Experimental Methodologies

Below are detailed methodologies for common experiments used to assess and improve oral bioavailability.

Methodology 1: Formulation Development and In Vitro Dissolution Testing
  • Formulation Preparation:

    • Micronization: Subject this compound to a micronization process (e.g., jet milling) to reduce particle size.

    • Solid Dispersion: Prepare a solid dispersion by dissolving this compound and a carrier polymer (e.g., PVP, HPMC) in a common solvent, followed by solvent evaporation or spray drying.

    • Lipid-Based Formulation (SEDDS): Screen for suitable lipid excipients (oils, surfactants, and co-surfactants) that can solubilize this compound. Prepare the SEDDS formulation by mixing the components until a clear solution is formed.

  • In Vitro Dissolution Testing:

    • Use a USP apparatus II (paddle apparatus) with a dissolution medium that simulates gastrointestinal fluids (e.g., simulated gastric fluid, simulated intestinal fluid).

    • Add the formulated this compound to the dissolution vessel.

    • Collect samples at predetermined time intervals and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC).

Methodology 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (or another appropriate strain) with an average body weight of 200-250g.

  • Dosing:

    • Administer the this compound formulation orally via gavage at a dose of 1 mg/kg.

    • For determination of absolute bioavailability, a separate group of animals should receive an intravenous (IV) dose of this compound.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.

    • Calculate oral bioavailability (F%) by comparing the dose-normalized AUC from the oral administration to that from the IV administration.

Visualizing Experimental Workflows and Concepts

To aid in understanding the processes involved in overcoming limited oral bioavailability, the following diagrams illustrate key workflows and relationships.

experimental_workflow cluster_formulation Formulation Development cluster_testing Testing & Analysis Compound Compound Micronization Micronization Compound->Micronization Solid_Dispersion Solid_Dispersion Compound->Solid_Dispersion Lipid_Formulation Lipid_Formulation Compound->Lipid_Formulation In_Vitro_Dissolution In_Vitro_Dissolution Micronization->In_Vitro_Dissolution Solid_Dispersion->In_Vitro_Dissolution Lipid_Formulation->In_Vitro_Dissolution In_Vivo_PK_Study In_Vivo_PK_Study In_Vitro_Dissolution->In_Vivo_PK_Study Optimized Formulation Data_Analysis Data_Analysis In_Vivo_PK_Study->Data_Analysis

Caption: Workflow for developing and testing formulations to improve oral bioavailability.

troubleshooting_logic Low_Exposure Low Oral Exposure Observed Check_Formulation Is the formulation optimized? Low_Exposure->Check_Formulation Check_Protocol Is the experimental protocol appropriate? Low_Exposure->Check_Protocol Check_Animal_Factors Are there animal-specific issues? Low_Exposure->Check_Animal_Factors Improve_Solubility Enhance Solubility/ Dissolution Rate Check_Formulation->Improve_Solubility No Refine_Protocol Adjust Dosing/Sampling Check_Protocol->Refine_Protocol No Investigate_Metabolism Assess Metabolism/ Transporter Effects Check_Animal_Factors->Investigate_Metabolism Yes

Caption: Logical troubleshooting approach for low oral exposure in animal studies.

Validation & Comparative

A Comparative Analysis of the Potency of DMP-543 and Linopirdine as Kv7 Channel Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of two prominent Kv7 (KCNQ) potassium channel blockers, DMP-543 and linopirdine. Both compounds have been investigated for their potential as cognitive enhancers due to their ability to increase the release of neurotransmitters, particularly acetylcholine. This comparison is supported by quantitative data from key in vitro and in vivo experiments, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Executive Summary

This compound demonstrates significantly greater potency than linopirdine as a Kv7 channel blocker and an enhancer of acetylcholine release. In vitro studies reveal that this compound has a substantially lower half-maximal inhibitory concentration (IC50) for Kv7 channels and a lower half-maximal effective concentration (EC50) for stimulating acetylcholine release compared to linopirdine. This trend is mirrored in in vivo studies, where this compound elicits a more robust and sustained increase in hippocampal acetylcholine levels at a lower dose than linopirdine.

Quantitative Data Comparison

The following tables summarize the key quantitative data comparing the potency of this compound and linopirdine.

Table 1: In Vitro Potency Comparison

CompoundAssayTarget/EffectPotency (EC50/IC50)Source
This compound Thallium Flux AssayInhibition of Kv7.20.048 µM--INVALID-LINK--
[3H]ACh Release AssayEnhancement of Acetylcholine Release700 nM (0.7 µM)--INVALID-LINK--
Linopirdine ElectrophysiologyBlock of KCNQ2/3 M-current2.4 µM--INVALID-LINK--
ElectrophysiologyBlock of KV7.2 + 7.3 M-currents4 - 7 µM--INVALID-LINK--
[3H]ACh Release AssayEnhancement of Acetylcholine Release4.2 µM--INVALID-LINK--

Table 2: In Vivo Potency Comparison

CompoundSpeciesDose (p.o.)Effect on Hippocampal Acetylcholine LevelsDuration of ActionSource
This compound Rat1 mg/kg> 100% increase over baseline> 3 hours--INVALID-LINK--
Linopirdine Rat5 mg/kgNot statistically significant increaseNot applicable--INVALID-LINK--

Mechanism of Action and Signaling Pathway

Both this compound and linopirdine exert their effects by blocking voltage-gated potassium channels of the Kv7 (KCNQ) family, which are responsible for the M-current in neurons. The M-current is a non-inactivating potassium current that plays a crucial role in stabilizing the neuronal membrane potential and preventing repetitive action potential firing. By inhibiting these channels, this compound and linopirdine cause membrane depolarization, which lowers the threshold for action potential generation and enhances neuronal excitability. This increased excitability, particularly in cholinergic neurons, leads to a greater influx of calcium upon stimulation and subsequently enhances the release of acetylcholine into the synapse.

Kv7_Channel_Blockade_Signaling_Pathway Drug This compound or Linopirdine Kv7 Kv7 (KCNQ) Channel Drug->Kv7 Binds to and blocks K_efflux K+ Efflux (M-current) Depolarization Membrane Depolarization K_efflux->Depolarization Inhibition leads to AP_Threshold Lowered Action Potential Threshold Depolarization->AP_Threshold AP_Firing Increased Action Potential Firing AP_Threshold->AP_Firing Ca_Influx Increased Ca2+ Influx AP_Firing->Ca_Influx ACh_Release Enhanced Acetylcholine (ACh) Release Ca_Influx->ACh_Release

Figure 1: Signaling pathway of Kv7 channel blockade.

Experimental Protocols

Detailed methodologies for the key experiments cited in this comparison are provided below. Note: The specific, detailed protocol from the primary comparative study by Zaczek et al. (1998) was not available in the public domain. Therefore, the following are representative protocols based on standard methodologies for these assays.

In Vitro [3H]-Acetylcholine Release Assay

This assay measures the ability of a compound to enhance the release of pre-loaded radiolabeled acetylcholine from brain tissue slices.

ACh_Release_Workflow start Start prep Prepare rat hippocampal slices (e.g., 400 µm thick) start->prep load Incubate slices with [3H]-choline to allow for uptake and conversion to [3H]-ACh prep->load wash Wash slices to remove extracellular [3H]-choline load->wash superfuse Place slices in a superfusion chamber and perfuse with physiological buffer wash->superfuse stimulate1 Stimulate with high K+ buffer to evoke baseline [3H]-ACh release (S1) superfuse->stimulate1 collect Collect superfusate fractions throughout the experiment superfuse->collect incubate_drug Incubate with test compound (this compound or linopirdine) stimulate1->incubate_drug stimulate1->collect stimulate2 Stimulate again with high K+ buffer in the presence of the compound (S2) incubate_drug->stimulate2 stimulate2->collect analyze Quantify radioactivity in fractions using liquid scintillation counting collect->analyze calculate Calculate the S2/S1 ratio to determine the effect on release analyze->calculate end End calculate->end

Figure 2: Workflow for the in vitro [3H]-ACh release assay.

Methodology:

  • Tissue Preparation: Hippocampi are rapidly dissected from rats and sliced into 400 µm sections using a tissue chopper or vibratome.

  • Radiolabeling: Slices are incubated in a physiological buffer containing [3H]-choline, which is taken up by cholinergic neurons and converted into [3H]-acetylcholine.

  • Superfusion: The labeled slices are transferred to a superfusion chamber and continuously perfused with a physiological salt solution.

  • Stimulation and Sample Collection: The slices are subjected to two periods of depolarization (S1 and S2) using a buffer with an elevated potassium concentration to evoke neurotransmitter release. The test compound (this compound or linopirdine) is added to the perfusion buffer before the second stimulation (S2). Superfusate fractions are collected throughout the experiment.

  • Analysis: The amount of [3H]-ACh in each fraction is quantified using liquid scintillation counting. The effect of the compound is determined by calculating the ratio of the radioactivity released during S2 to that released during S1. EC50 values are determined by testing a range of compound concentrations.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the effect of a compound on the M-current generated by Kv7 channels in individual cells.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., Chinese Hamster Ovary cells) is cultured and transiently transfected with the cDNAs encoding the desired Kv7 channel subunits (e.g., Kv7.2 and Kv7.3).

  • Patch-Clamp Recording: A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single transfected cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp Protocol: The membrane potential of the cell is clamped at a holding potential (e.g., -80 mV) and then stepped to a series of depolarizing potentials to activate the Kv7 channels and elicit the M-current.

  • Drug Application: The test compound is applied to the cell via the perfusion system, and the voltage clamp protocol is repeated to measure the effect of the compound on the M-current amplitude.

  • Data Analysis: The percentage of current inhibition at each concentration is calculated, and an IC50 value is determined by fitting the concentration-response data to a logistic function.

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters in the brain of a freely moving animal.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the hippocampus of an anesthetized rat.

  • Perfusion and Equilibration: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. A period of equilibration is allowed for the tissue to recover from the probe insertion.

  • Baseline Sampling: Dialysate samples are collected at regular intervals to establish a baseline level of extracellular acetylcholine. An acetylcholinesterase inhibitor is often included in the perfusate to prevent the degradation of acetylcholine in the sample.

  • Drug Administration: this compound or linopirdine is administered to the animal (e.g., orally).

  • Post-Drug Sampling: Dialysate collection continues after drug administration to monitor changes in extracellular acetylcholine levels over time.

  • Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED). The results are typically expressed as a percentage of the baseline level.

Conclusion

The available experimental data consistently demonstrate that this compound is a more potent modulator of Kv7 channels and a more effective enhancer of acetylcholine release than linopirdine. The significantly lower IC50 and EC50 values of this compound in in vitro assays, coupled with its superior efficacy and potency in in vivo studies, suggest that it has a more pronounced effect at the molecular and systemic levels. This information is critical for researchers and drug development professionals investigating the therapeutic potential of Kv7 channel modulators for cognitive disorders and other neurological conditions. The detailed experimental protocols provided herein offer a foundation for the design and interpretation of future studies in this area.

A Comparative Guide to the Efficacy of DMP-543 and XE991

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between investigational compounds is paramount. This guide provides a detailed, objective comparison of the efficacy of two notable potassium channel blockers, DMP-543 and XE991. Both compounds are recognized for their potential in modulating neuronal excitability and neurotransmitter release, making them subjects of interest in the study of neurological disorders.

Mechanism of Action

This compound and XE991 exert their primary effects by blocking voltage-gated potassium channels of the Kv7 (KCNQ) family.[1][2] These channels are crucial regulators of neuronal excitability; their inhibition leads to membrane depolarization, which in turn enhances the release of various neurotransmitters.[1] While both compounds target this family of ion channels, their specificities and potencies can differ, influencing their overall pharmacological profiles. XE991 is a potent and selective blocker of KCNQ (Kv7) voltage-gated potassium channels.[2] this compound is also a Kv7 channel blocker and a potent enhancer of neurotransmitter release, particularly of acetylcholine, dopamine, and glutamate.[1][3][4]

Quantitative Comparison of Efficacy

The following table summarizes the key quantitative data on the efficacy of this compound and XE991, primarily focusing on their well-documented effect on acetylcholine (ACh) release. The data is extracted from a pivotal comparative study by Zaczek et al. (1998), which evaluated both compounds under identical experimental conditions.[1]

ParameterThis compoundXE991Reference
EC₅₀ for [³H]ACh Release Enhancement 700 nM490 nM[1][5]
In Vivo Efficacy (Increase in Hippocampal ACh) >100% increase at 1 mg/kg (p.o.), lasting >3 hours>90% increase at 5 mg/kg (p.o.), sustained for 60 minutes[1]
Potency on KCNQ1 (Kv7.1) Not explicitly reportedIC₅₀ = 0.75 µM
Potency on KCNQ2 (Kv7.2) Not explicitly reportedIC₅₀ = 0.71 µM
Potency on KCNQ2/3 (Kv7.2/7.3) Not explicitly reportedIC₅₀ = 0.6 - 0.98 µM

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the proposed signaling pathway for neurotransmitter release enhancement by this compound and XE991, as well as a typical experimental workflow for evaluating their in vitro efficacy.

G cluster_0 Neuronal Presynaptic Terminal This compound / XE991 This compound / XE991 KCNQ/Kv7 Channels KCNQ/Kv7 Channels This compound / XE991->KCNQ/Kv7 Channels inhibit Membrane Depolarization Membrane Depolarization KCNQ/Kv7 Channels->Membrane Depolarization leads to Voltage-Gated Ca2+ Channels Voltage-Gated Ca2+ Channels Membrane Depolarization->Voltage-Gated Ca2+ Channels activates Ca2+ Influx Ca2+ Influx Voltage-Gated Ca2+ Channels->Ca2+ Influx facilitates Neurotransmitter Release Neurotransmitter Release Ca2+ Influx->Neurotransmitter Release triggers

Caption: Proposed signaling pathway for this compound and XE991-mediated enhancement of neurotransmitter release.

G Rat Brain Slices Rat Brain Slices Incubation with [3H]Choline Incubation with [3H]Choline Rat Brain Slices->Incubation with [3H]Choline Wash to Remove Excess [3H]Choline Wash to Remove Excess [3H]Choline Incubation with [3H]Choline->Wash to Remove Excess [3H]Choline K+ Stimulation (e.g., 25 mM KCl) K+ Stimulation (e.g., 25 mM KCl) Wash to Remove Excess [3H]Choline->K+ Stimulation (e.g., 25 mM KCl) Treatment with this compound or XE991 Treatment with this compound or XE991 K+ Stimulation (e.g., 25 mM KCl)->Treatment with this compound or XE991 Measurement of [3H]ACh Release Measurement of [3H]ACh Release Treatment with this compound or XE991->Measurement of [3H]ACh Release Data Analysis (EC50 determination) Data Analysis (EC50 determination) Measurement of [3H]ACh Release->Data Analysis (EC50 determination)

Caption: Experimental workflow for in vitro evaluation of acetylcholine release enhancement.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

In Vitro [³H]Acetylcholine Release Assay

This protocol is based on the methodology described by Zaczek et al. (1998).[1]

  • Tissue Preparation: Coronal slices (0.3 mm thick) of rat brain (hippocampus or cortex) are prepared using a McIlwain tissue chopper.

  • Radiolabeling: The slices are incubated for 30 minutes at 37°C in Krebs-Ringer bicarbonate buffer containing [³H]choline to label the acetylcholine stores.

  • Superfusion: After incubation, the slices are transferred to a superfusion chamber and washed with buffer to remove excess radiolabel.

  • Stimulation and Drug Application: The slices are stimulated with a high concentration of potassium (e.g., 25 mM KCl) to evoke neurotransmitter release. This compound or XE991 is added to the superfusion medium at various concentrations prior to and during the potassium stimulation.

  • Sample Collection and Analysis: Fractions of the superfusate are collected, and the amount of released [³H]ACh is quantified using liquid scintillation counting.

  • Data Analysis: The enhancement of [³H]ACh release by the compounds is calculated as the percentage increase over the release stimulated by potassium alone. The EC₅₀ values are determined by plotting the concentration-response curves.

In Vivo Microdialysis for Acetylcholine Measurement

This protocol is a general representation of in vivo microdialysis experiments as described in the comparative study.[1]

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a microdialysis probe is stereotaxically implanted into the hippocampus.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid at a constant flow rate.

  • Baseline Collection: After a stabilization period, baseline dialysate samples are collected to determine the basal extracellular levels of acetylcholine.

  • Drug Administration: this compound or XE991 is administered orally (p.o.) at the specified doses.

  • Sample Collection: Dialysate samples are collected at regular intervals post-drug administration.

  • Analysis: The concentration of acetylcholine in the dialysate samples is determined using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: The changes in acetylcholine levels are expressed as a percentage of the baseline levels.

Concluding Remarks

Both this compound and XE991 are potent enhancers of acetylcholine release, acting through the blockade of KCNQ/Kv7 potassium channels. The available data suggests that XE991 is slightly more potent in vitro, with a lower EC₅₀ for enhancing acetylcholine release.[1][5] However, in vivo, this compound demonstrates a more sustained effect at a lower dose, indicating potentially favorable pharmacokinetic properties.[1]

The choice between these two compounds for research purposes will depend on the specific experimental goals. XE991, with its well-characterized effects on specific KCNQ channel subtypes, may be more suitable for studies focused on the role of these specific channels. This compound, with its potent and long-lasting in vivo effects on neurotransmitter release, may be a valuable tool for behavioral studies or for investigating the therapeutic potential of this mechanism of action.[1] Further research, including direct comparative studies on a wider range of KCNQ channel subtypes and more detailed pharmacokinetic and pharmacodynamic profiling, would provide a more complete understanding of the relative merits of these two compounds.

References

Validating KCNQ Channel Blocking Activity: A Comparative Guide to Dmp-543

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dmp-543, a known KCNQ potassium channel blocker, with other relevant modulators. The information presented herein is intended to assist researchers in validating the KCNQ channel blocking activity of this compound and similar compounds by providing supporting experimental data and detailed methodologies.

Executive Summary

Comparative Analysis of KCNQ Channel Modulators

The following table summarizes the available quantitative data for this compound and comparator compounds. It is important to note that the EC50 value for this compound reflects a downstream cellular effect (neurotransmitter release), whereas the IC50 values for the other compounds represent direct channel inhibition.

CompoundTargetAssay TypeMeasured Value (µM)Reference
This compound KCNQ Channels (functional blockade)Acetylcholine Release Enhancement0.700[2]
Linopirdine KCNQ1Electrophysiology (Patch-Clamp)8.9Tocris Bioscience
KCNQ2/3 (M-current)Electrophysiology (Patch-Clamp)4 - 7Tocris Bioscience
XE991 KCNQ1Electrophysiology (Patch-Clamp)0.75MedChemExpress
KCNQ2Electrophysiology (Patch-Clamp)0.71MedChemExpress
KCNQ2/3 (M-current)Electrophysiology (Patch-Clamp)0.6 - 0.98MedChemExpress, Tocris Bioscience
Retigabine KCNQ2/3Electrophysiology (Patch-Clamp)Opener, shifts V½ by ~-20mV at 10µMMultiple Sources

Experimental Protocols

Two primary methods for validating KCNQ channel blocking activity are whole-cell patch-clamp electrophysiology and thallium flux assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the flow of ions through channels in the cell membrane, providing detailed information about channel activity and the effect of blocking compounds.

Objective: To measure the inhibitory effect of a test compound on KCNQ channel currents in a mammalian cell line expressing the target KCNQ channel subtype.

Materials:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the KCNQ channel subtype of interest.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with KOH).

  • Test compound (e.g., this compound) and control compounds (e.g., XE991) dissolved in an appropriate solvent (e.g., DMSO).

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Culture cells expressing the target KCNQ channel on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Fabricate a glass micropipette with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps to elicit KCNQ currents.

  • Record baseline currents.

  • Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Record currents in the presence of the compound.

  • Wash out the compound and record recovery currents.

  • Analyze the data to determine the percentage of current inhibition at each compound concentration and calculate the IC50 value.

Thallium Flux Assay

This is a higher-throughput fluorescence-based assay that indirectly measures KCNQ channel activity by detecting the influx of thallium ions (Tl+), which can pass through open potassium channels.

Objective: To screen for and characterize the activity of KCNQ channel modulators in a multi-well plate format.

Materials:

  • CHO or HEK293 cells stably expressing the KCNQ channel subtype of interest, plated in a 96- or 384-well plate.

  • Thallium-sensitive fluorescent dye (e.g., Thallos-AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • Stimulus buffer containing thallium sulfate (Tl2SO4) and a depolarizing concentration of potassium chloride (KCl).

  • Test and control compounds.

  • Fluorescence plate reader with kinetic read capabilities.

Procedure:

  • Load the cells with the thallium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compounds at various concentrations to the wells and incubate for a defined period.

  • Place the plate in the fluorescence reader and begin kinetic measurement of fluorescence.

  • Add the thallium-containing stimulus buffer to all wells simultaneously using an automated dispenser.

  • Continue to measure the fluorescence signal over time. An increase in fluorescence indicates thallium influx through open KCNQ channels.

  • Analyze the rate of fluorescence increase to determine the level of channel activity. For inhibitors, a decrease in the rate of fluorescence increase will be observed.

  • Calculate the IC50 value based on the concentration-response curve.

Visualizations

KCNQ Channel Signaling Pathway

KCNQ_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KCNQ KCNQ Channel K_ion K+ ion KCNQ->K_ion efflux Depolarization Membrane Depolarization KCNQ->Depolarization leads to PIP2 PIP2 PIP2->KCNQ maintains open state PLC PLC PLC->PIP2 hydrolyzes Gq Gq Gq->PLC activates Receptor GPCR Receptor->Gq activates Agonist Agonist Agonist->Receptor binds Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release triggers Dmp_543 This compound Dmp_543->KCNQ blocks

Caption: Simplified signaling pathway of KCNQ channel modulation.

Experimental Workflow for KCNQ Blocker Validation

KCNQ_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_analysis Data Analysis Thallium_Flux Thallium Flux Assay (High-Throughput) Patch_Clamp Whole-Cell Patch-Clamp (Gold Standard) Thallium_Flux->Patch_Clamp Hit Confirmation IC50_Determination IC50 Determination Patch_Clamp->IC50_Determination Selectivity_Profiling Selectivity Profiling (vs. other K+ channels) IC50_Determination->Selectivity_Profiling Confirmation Confirmation of KCNQ Blocking Activity Selectivity_Profiling->Confirmation Start Compound Synthesis (this compound) Start->Thallium_Flux Primary Screen

Caption: Workflow for validating the KCNQ channel blocking activity of a compound.

References

Cross-Validation of DMP-543's Effect on Acetylcholine Release: A Comparative Guide to Measurement Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies to assess the effect of DMP-543, a potent Kv7 potassium channel blocker, on acetylcholine (ACh) release. By cross-validating findings across different techniques, researchers can gain a more comprehensive understanding of this compound's neurochemical profile and its potential as a therapeutic agent. This document outlines the principles, protocols, and comparative data for three primary methods of ACh measurement: in vivo microdialysis, electrochemical biosensors, and genetically encoded fluorescent sensors.

Introduction to this compound and Acetylcholine Release

This compound is a potent enhancer of neurotransmitter release, acting as a blocker of Kv7 (KCNQ) potassium channels.[1] Blockade of these channels in presynaptic terminals leads to membrane depolarization, increased calcium influx, and consequently, enhanced vesicular release of neurotransmitters, including acetylcholine. In preclinical studies, this compound has demonstrated significant enhancement of ACh release. For instance, it enhances K+-stimulated [3H]-ACh release from rat hippocampal slices with an EC50 of 700 nM.[1] In vivo, a 1 mg/kg dose of this compound has been shown to increase acetylcholine levels by over 100% for more than three hours, highlighting its potential for conditions associated with cholinergic deficits.[2]

As a point of comparison, cholinesterase inhibitors, a class of drugs that increase synaptic acetylcholine levels by preventing its enzymatic breakdown, are also discussed.[3] This allows for a comparative analysis of two distinct mechanisms for elevating extracellular acetylcholine.

Comparative Analysis of Acetylcholine Measurement Techniques

The selection of an appropriate method for measuring acetylcholine release is critical for obtaining reliable and meaningful data. Each technique offers a unique set of advantages and limitations in terms of temporal and spatial resolution, sensitivity, and quantification.

Method Principle Temporal Resolution Spatial Resolution Quantification Advantages Disadvantages
In Vivo Microdialysis A probe with a semi-permeable membrane is implanted in the brain to collect extracellular fluid. ACh concentration is then determined by HPLC-ECD or mass spectrometry.[4]Minutes to hours.[5]Millimeters.[5]Absolute concentration.[6]High specificity for molecular identification; allows for the measurement of multiple neurochemicals simultaneously.[6]Low temporal and spatial resolution; invasive procedure can cause tissue damage.[6]
Electrochemical Biosensors An enzyme-coated electrode detects the products of acetylcholine hydrolysis (e.g., hydrogen peroxide), generating an electrical signal proportional to ACh concentration.[7]Seconds.[8]Micrometers.[8]Relative or absolute concentration (with calibration).[6]High temporal and spatial resolution; can be used for real-time monitoring.[8]Potential for interference from other electroactive molecules; enzyme stability can be a concern.[8]
Genetically Encoded Fluorescent Sensors (e.g., GRAB-ACh) A genetically expressed protein that changes its fluorescence intensity upon binding to acetylcholine, allowing for optical measurement of ACh dynamics.[9]Milliseconds to seconds.[5]Sub-cellular to network level.[5]Relative fluorescence change (ΔF/F).[6]High spatiotemporal resolution; cell-type specific targeting is possible; less invasive than probe implantation.[6]Provides relative, not absolute, concentration; requires genetic modification of the organism.[6]

Experimental Protocols

In Vivo Microdialysis for Acetylcholine Measurement in Rats

This protocol outlines the procedure for measuring extracellular acetylcholine levels in the rat brain using in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12)

  • Microinfusion pump

  • Fraction collector

  • HPLC system with an electrochemical detector

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetics (e.g., isoflurane)

  • This compound or cholinesterase inhibitor solution

Procedure:

  • Animal Surgery and Probe Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).[10]

    • Allow the animal to recover from surgery for at least 48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[11] A cholinesterase inhibitor (e.g., neostigmine) may be included in the perfusate to increase detectable ACh levels, though this can alter baseline release dynamics.[12]

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.[10]

  • Sample Analysis:

    • Inject the collected dialysate into the HPLC-ECD system.

    • Separate acetylcholine from other components on a reverse-phase column.

    • Detect acetylcholine electrochemically after enzymatic conversion to hydrogen peroxide. The peak height or area is proportional to the acetylcholine concentration.[13]

  • Data Analysis:

    • Calculate the basal acetylcholine concentration from the initial samples.

    • Administer this compound or a cholinesterase inhibitor systemically or through the microdialysis probe (retrodialysis).

    • Continue collecting samples to determine the change in acetylcholine concentration over time. Express the results as a percentage of the basal level.

Amperometric Acetylcholine Biosensor Fabrication and Use

This protocol describes the fabrication and application of an amperometric biosensor for the real-time detection of acetylcholine.

Materials:

  • Carbon fiber or platinum wire microelectrode

  • Acetylcholinesterase (AChE) and Choline Oxidase (ChOx) enzymes

  • Glutaraldehyde solution

  • Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Potentiostat

  • This compound solution

Procedure:

  • Electrode Fabrication:

    • Prepare a carbon fiber or platinum wire microelectrode.[14]

  • Enzyme Immobilization:

    • Create a solution containing AChE, ChOx, and BSA in PBS.

    • Add glutaraldehyde to the solution to initiate cross-linking of the enzymes and BSA.

    • Dip the tip of the microelectrode into the enzyme solution to coat it with the bienzyme layer. Allow it to dry.[15]

  • In Vitro Calibration:

    • Place the biosensor in a beaker containing PBS.

    • Apply a constant potential (e.g., +650 mV vs. Ag/AgCl) using a potentiostat.

    • Add known concentrations of acetylcholine to the PBS and record the resulting current change. This will generate a calibration curve.

  • In Vivo Measurement:

    • Implant the calibrated biosensor into the brain region of interest in an anesthetized animal.

    • Record the baseline current.

    • Administer this compound and record the change in current, which corresponds to the change in acetylcholine concentration.

In Vivo Imaging with Genetically Encoded Acetylcholine Sensor (GRAB-ACh)

This protocol details the use of the genetically encoded fluorescent sensor, GRAB-ACh3.0, for imaging acetylcholine dynamics in vivo.[9]

Materials:

  • AAV vector encoding GRAB-ACh3.0

  • Stereotaxic injection system

  • Fiber photometry or two-photon microscopy setup

  • Optical fiber implant

  • This compound solution

Procedure:

  • Viral Vector Injection and Optical Fiber Implantation:

    • Inject the AAV-GRAB-ACh3.0 vector into the desired brain region of a mouse.[16]

    • In the same surgery, implant an optical fiber cannula above the injection site.

    • Allow several weeks for sensor expression and recovery.[16]

  • In Vivo Imaging:

    • Connect the implanted optical fiber to a fiber photometry system or position the animal under a two-photon microscope.

    • Record the baseline fluorescence signal (F0).

  • Data Acquisition and Analysis:

    • Administer this compound.

    • Record the change in fluorescence (ΔF) over time.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F0) to represent the change in acetylcholine concentration.[17]

    • Behavioral or pharmacological manipulations can be performed while recording to correlate acetylcholine dynamics with specific events.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.

DMP543_Signaling_Pathway cluster_presynaptic Presynaptic Terminal DMP543 This compound Kv7 Kv7 Channel DMP543->Kv7 Blocks Depolarization Membrane Depolarization Kv7->Depolarization Inhibits Repolarization Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion Triggers ACh_release Acetylcholine Release Vesicle_fusion->ACh_release Leads to

Caption: Signaling pathway of this compound-induced acetylcholine release.

Experimental_Workflow cluster_microdialysis In Vivo Microdialysis cluster_biosensor Electrochemical Biosensor cluster_fluorescent Fluorescent Sensor Probe_Implantation Probe Implantation Perfusion Perfusion & Sample Collection Probe_Implantation->Perfusion HPLC_ECD HPLC-ECD Analysis Perfusion->HPLC_ECD Data_Comparison Data Comparison & Cross-Validation HPLC_ECD->Data_Comparison Electrode_Fabrication Electrode Fabrication Enzyme_Immobilization Enzyme Immobilization Electrode_Fabrication->Enzyme_Immobilization In_Vivo_Recording In Vivo Recording Enzyme_Immobilization->In_Vivo_Recording In_Vivo_Recording->Data_Comparison Viral_Injection AAV Injection Fiber_Implantation Fiber Implantation Viral_Injection->Fiber_Implantation In_Vivo_Imaging In Vivo Imaging Fiber_Implantation->In_Vivo_Imaging In_Vivo_Imaging->Data_Comparison DMP543_Admin This compound Administration

Caption: Experimental workflow for cross-validating this compound's effect.

Conclusion

The cross-validation of this compound's effect on acetylcholine release using multiple methodologies is crucial for a thorough understanding of its pharmacological profile. In vivo microdialysis provides quantitative data on absolute concentrations, electrochemical biosensors offer excellent temporal resolution for real-time monitoring, and genetically encoded fluorescent sensors allow for unparalleled spatial and cell-type-specific analysis. By integrating data from these complementary techniques, researchers can build a robust and comprehensive picture of how this compound modulates cholinergic neurotransmission, paving the way for its potential therapeutic applications.

References

Dmp-543 Demonstrates Significant Neuroprotection in Glaucoma Model, Outperforming Donepezil

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The compound Dmp-543, a potent potassium channel blocker, has shown remarkable neuroprotective effects on retinal ganglion cells (RGCs) in a preclinical model of glaucoma. Research indicates that this compound not only prevents the death of these crucial optic neurons but also suggests a superior efficacy when compared to the acetylcholinesterase inhibitor, Donepezil, in a similar experimental setting. This finding positions this compound as a promising candidate for further investigation in the development of novel glaucoma therapies.

The pivotal study utilized an in vivo rat model where glaucoma-like conditions were induced by a hypertonic saline injection, a method that elevates intraocular pressure and leads to RGC loss. In this model, the application of 10 µM this compound as eye drops resulted in a striking 105.35% survival rate of RGCs, indicating complete neuroprotection against glaucomatous damage.[1]

In the same study, Donepezil was also evaluated for its neuroprotective capabilities. While it showed some potential, preliminary results suggested that its effect on RGC survival was not as significant as that observed with this compound at the tested concentrations.[1]

Comparative Efficacy in the Rat Glaucoma Model

To provide a clear comparison of the neuroprotective performance of this compound against other potential therapeutic agents, the following table summarizes the available data from studies using the rat hypertonic saline injection model of glaucoma.

CompoundConcentrationRoute of AdministrationRetinal Ganglion Cell Survival (%)Reference
This compound 10 µM Topical (Eye Drops) 105.35% [1]
This compound100 µMTopical (Eye Drops)87.08%
This compound1 mMTopical (Eye Drops)76.43%
Donepezil10 µMTopical (Eye Drops)Preliminary results suggest a less significant effect compared to 10 µM this compound[1]

Understanding the Mechanism of Action

This compound functions as a potassium channel blocker, a mechanism that leads to an increase in the release of acetylcholine in neuronal cells.[2] This enhanced acetylcholine release is believed to activate nicotinic acetylcholine receptors on RGCs, triggering a signaling cascade that promotes cell survival.

The proposed signaling pathway for this compound's neuroprotective effect is illustrated below:

Dmp543_Signaling_Pathway Dmp543 This compound K_Channel Potassium Channel Dmp543->K_Channel blocks ACh_Release Increased Acetylcholine Release K_Channel->ACh_Release leads to nAChR Nicotinic Acetylcholine Receptor (on RGC) ACh_Release->nAChR activates Survival_Pathway Pro-Survival Signaling Cascade nAChR->Survival_Pathway initiates Neuroprotection Neuroprotection of RGC Survival_Pathway->Neuroprotection

Caption: Proposed signaling pathway for the neuroprotective effect of this compound.

Experimental Design and Protocols

The neuroprotective effects of this compound were assessed in a well-established in vivo model of glaucoma. The key experimental steps are outlined below:

Experimental_Workflow cluster_induction Induction of Glaucoma Model cluster_treatment Treatment cluster_analysis Analysis Animal_Model Adult Long Evans Rats Saline_Injection Hypertonic Saline Injection into Episcleral Vein Animal_Model->Saline_Injection IOP_Elevation Increased Intraocular Pressure & RGC Degeneration Saline_Injection->IOP_Elevation Drug_Admin Topical Administration of this compound Eye Drops IOP_Elevation->Drug_Admin Treatment_Period 3 Weeks Drug_Admin->Treatment_Period Retina_Extraction Retina Dissection and Flat-Mounting Treatment_Period->Retina_Extraction Immunostaining Immunostaining for RGC Marker (Thy 1.1) Retina_Extraction->Immunostaining Quantification Quantification of RGC Survival using Confocal Microscopy and ImageJ Immunostaining->Quantification

Caption: Experimental workflow for assessing the neuroprotective effect of this compound.

Detailed Experimental Protocols

1. Induction of Experimental Glaucoma:

  • Animal Model: Adult Long Evans rats were used for the study.

  • Procedure: Glaucoma-like conditions were induced via a single injection of hypertonic saline into the episcleral vein of the eye. This procedure obstructs aqueous humor outflow, leading to a gradual increase in intraocular pressure and subsequent retinal ganglion cell degeneration.[3]

2. Drug Administration:

  • Compound Preparation: this compound was dissolved to the desired concentrations (10 µM, 100 µM, and 1 mM) for topical application as eye drops.

  • Dosing Regimen: The eye drops were administered to the treated eye of the rats over a period of three weeks. The contralateral eye served as an untreated control.[1]

3. Assessment of Retinal Ganglion Cell Survival:

  • Tissue Processing: Following the treatment period, the rats were euthanized, and their retinas were dissected and prepared as whole mounts.

  • Immunohistochemistry: The flat-mounted retinas were immunostained with an antibody against Thy 1.1, a specific marker for retinal ganglion cells.

  • Quantification: The number of surviving RGCs was quantified using confocal microscopy and analyzed with ImageJ software. The survival rate was calculated by comparing the number of RGCs in the treated eye to the untreated contralateral eye.[1]

Comparison with Other Potassium Channel Blockers

While direct comparative studies on the neuroprotective effects of this compound and other potassium channel blockers like Linopirdine and XE991 on RGCs are limited, in vitro studies have compared their potency in enhancing acetylcholine release. This compound (EC50 of 700 nM) and XE991 (EC50 of 490 nM) were found to be significantly more potent than Linopirdine (EC50 of 4.2 µM) in this regard.[4] This suggests that this compound's potent effect on acetylcholine release may contribute to its strong neuroprotective properties.

Conclusion

The compelling evidence of this compound's ability to completely rescue retinal ganglion cells in a preclinical glaucoma model highlights its potential as a future therapeutic agent. Its superior performance compared to Donepezil in a similar model further strengthens its candidacy for clinical development. Further research is warranted to explore the full therapeutic window of this compound and to conduct direct, head-to-head comparative studies with other neuroprotective agents in various models of optic neuropathy.

References

A Comparative Review of KCNQ Channel Blockers: DMP-543, XE991, and Linopirdine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of DMP-543 with other prominent KCNQ potassium channel blockers, XE991 and Linopirdine. The information presented herein is based on available experimental data to assist researchers and drug development professionals in evaluating these compounds for their studies.

Introduction to KCNQ Channels and Blockers

Voltage-gated potassium channels of the KCNQ (or Kv7) family play a critical role in regulating neuronal excitability. The M-current, a low-threshold, non-inactivating potassium current mediated primarily by KCNQ2 and KCNQ3 subunits, is a key determinant of the resting membrane potential and spike frequency adaptation in neurons. Blockade of KCNQ channels leads to membrane depolarization and enhanced neurotransmitter release, making these channels attractive targets for therapeutic intervention in conditions such as cognitive disorders. This guide focuses on the comparative pharmacology of three notable KCNQ channel blockers: this compound, XE991, and Linopirdine.

Comparative Efficacy and Potency

The following tables summarize the quantitative data on the potency of this compound, XE991, and Linopirdine from in vitro studies. While all three compounds act as KCNQ channel blockers, the available data for this compound primarily highlights its efficacy in enhancing neurotransmitter release, a functional consequence of channel blockade. In contrast, more extensive electrophysiological data is available for XE991 and Linopirdine, detailing their direct inhibitory effects on specific KCNQ channel subtypes.

Table 1: In Vitro Potency of KCNQ Channel Blockers (IC50/EC50)

CompoundTargetPotency (µM)Assay TypeReference
This compound Kv7.2 (KCNQ2)0.048Electrophysiology[1]
K+-stimulated [3H]-Acetylcholine release (rat hippocampal slices)0.700 (EC50)Neurotransmitter Release Assay[2]
K+-stimulated Dopamine release0.25 (EC50)Not Specified[3]
K+-stimulated Glutamate release0.22 (EC50)Not Specified[3]
XE991 KCNQ10.75Electrophysiology[4]
KCNQ20.71Electrophysiology[4]
KCNQ2/30.6Electrophysiology[4]
M-current0.98Electrophysiology[4]
Gross outward K+ current (murine portal vein myocytes)5.8Electrophysiology[4]
Linopirdine KCNQ2/3 (M-current)2.4Electrophysiology[5]
KCNQ2/3 (M-current)4 - 7Electrophysiology[6]
KCNQ18.9Electrophysiology[6]
M-current (rat sympathetic neurons)3.4Electrophysiology[4]

Mechanism of Action

This compound, XE991, and Linopirdine all function by blocking KCNQ channels, which leads to an increase in neuronal excitability and neurotransmitter release.[2][7] XE991 and Linopirdine have been shown to be state-dependent inhibitors, favoring the activated state of the KCNQ channel.[6][8] This suggests that their blocking efficacy is enhanced when the channels are open, a characteristic that can be influenced by the membrane potential.[6][8]

Signaling Pathways

The activity of KCNQ channels is intricately regulated by various intracellular signaling pathways. A key pathway involves Gq-protein coupled receptors (GPCRs), such as muscarinic acetylcholine receptors. Activation of these receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid essential for KCNQ channel function. The depletion of PIP2 leads to the closure of KCNQ channels. Furthermore, the diacylglycerol (DAG) and inositol trisphosphate (IP3) produced from PIP2 hydrolysis can also modulate channel activity, with IP3 leading to calcium release from intracellular stores and subsequent calmodulin (CaM) activation, which can also regulate KCNQ channels.

KCNQ_Signaling_Pathway cluster_receptor GPCR Activation cluster_plc PLC Signaling cluster_downstream Downstream Effects GPCR Gq-coupled Receptor (e.g., Muscarinic Receptor) Gq Gq protein GPCR->Gq Agonist binding PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 KCNQ KCNQ Channel PIP2->KCNQ maintains open state Ca_release Ca²⁺ Release IP3->Ca_release triggers CaM Calmodulin (CaM) CaM->KCNQ modulates KCNQ->KCNQ Ca_release->CaM activates

KCNQ Channel Signaling Pathway

Experimental Workflows

The characterization of KCNQ channel blockers typically involves two key experimental approaches: electrophysiological recordings to measure direct channel inhibition and neurotransmitter release assays to assess the functional consequences of this inhibition.

Experimental_Workflow cluster_electro Electrophysiology cluster_neuro Neurotransmitter Release Assay cell_prep_e Cell Preparation (e.g., HEK293 expressing KCNQ) patch_clamp Whole-Cell Patch Clamp cell_prep_e->patch_clamp drug_app_e Application of Blocker (this compound, XE991, Linopirdine) patch_clamp->drug_app_e data_acq_e Data Acquisition (K+ current measurement) drug_app_e->data_acq_e analysis_e Data Analysis (IC50 determination) data_acq_e->analysis_e tissue_prep Tissue Preparation (e.g., Brain Slices) loading Loading with Radiolabeled Neurotransmitter Precursor (e.g., [3H]-Choline) tissue_prep->loading stimulation Depolarization (e.g., high K+) loading->stimulation drug_app_n Application of Blocker stimulation->drug_app_n collection Supernatant Collection drug_app_n->collection quantification Scintillation Counting (Quantification of released neurotransmitter) collection->quantification analysis_n Data Analysis (EC50 determination) quantification->analysis_n

Experimental Workflow for KCNQ Blockers

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized method for assessing the inhibitory effect of compounds on KCNQ channels expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Culture and Transfection:

  • Culture HEK293 cells in appropriate media and conditions.

  • Transiently transfect cells with plasmids encoding the desired KCNQ channel subunits (e.g., KCNQ2 and KCNQ3) using a suitable transfection reagent.

  • Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.

  • Allow 24-48 hours for channel expression.

2. Electrophysiological Recording:

  • Prepare borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • The intracellular solution typically contains (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.3 with KOH.

  • The extracellular solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, adjusted to pH 7.4 with NaOH.

  • Establish a whole-cell patch-clamp configuration on a transfected cell.

  • Hold the cell at a membrane potential of -80 mV.

  • Elicit KCNQ currents by applying depolarizing voltage steps (e.g., to +20 mV for 500 ms).

3. Drug Application and Data Analysis:

  • Perfuse the cells with the extracellular solution containing various concentrations of the test compound (this compound, XE991, or Linopirdine).

  • Record the steady-state current amplitude at each concentration.

  • Construct a concentration-response curve and fit the data with a Hill equation to determine the IC50 value.

In Vitro Neurotransmitter Release Assay ([³H]-Acetylcholine)

This protocol describes a common method to measure the effect of KCNQ channel blockers on the release of acetylcholine from brain tissue.

1. Brain Slice Preparation:

  • Euthanize a rat and rapidly dissect the hippocampus in ice-cold artificial cerebrospinal fluid (aCSF).

  • Prepare 300-400 µm thick hippocampal slices using a vibratome.

  • Allow slices to recover in oxygenated aCSF for at least 1 hour.

2. Radiolabeling:

  • Incubate the slices in aCSF containing [³H]-choline (e.g., 1 µCi/ml) for 30-60 minutes to allow for uptake and conversion to [³H]-acetylcholine.

  • Wash the slices with fresh aCSF to remove excess unincorporated [³H]-choline.

3. Release Experiment:

  • Place individual slices in a superfusion chamber and perfuse with aCSF at a constant flow rate.

  • Collect baseline fractions of the perfusate.

  • Induce neurotransmitter release by switching to a high-potassium aCSF (e.g., containing 25 mM KCl) for a short period (e.g., 2 minutes). This is the first stimulation (S1).

  • After a washout period, apply the test compound (this compound, XE991, or Linopirdine) in the aCSF.

  • Apply a second high-potassium stimulation (S2) in the presence of the drug.

  • Collect perfusate fractions throughout the experiment.

4. Quantification and Data Analysis:

  • Measure the radioactivity in each collected fraction using a liquid scintillation counter.

  • Calculate the amount of [³H]-acetylcholine released during each stimulation period.

  • Express the release during S2 as a percentage of the release during S1 (S2/S1 ratio).

  • Compare the S2/S1 ratio in the presence of the drug to the control (vehicle) to determine the effect of the compound on neurotransmitter release.

  • Generate concentration-response curves to determine the EC50 value.

Conclusion

This compound, XE991, and Linopirdine are all effective blockers of KCNQ channels, leading to enhanced neuronal excitability and neurotransmitter release. While XE991 and Linopirdine have been more extensively characterized in terms of their direct inhibitory effects on various KCNQ channel subtypes, this compound has demonstrated potent functional effects on the release of key neurotransmitters like acetylcholine, dopamine, and glutamate. The recent identification of a potent IC50 value for this compound on KCNQ2 channels provides a crucial data point for direct comparison. The choice of which blocker to use will depend on the specific research question, the desired selectivity profile, and the experimental system being employed. This guide provides the foundational data and methodologies to aid in this selection process.

References

Replicating Key Experiments on the Mechanism of Action of Dmp-543: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dmp-543, a potent neurotransmitter release enhancer, and its structural and functional analogs, linopirdine and XE991. The information presented herein is intended to assist researchers in replicating key experiments to elucidate the mechanism of action of these compounds. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are illustrated using diagrams generated with Graphviz.

Executive Summary

This compound, along with linopirdine and XE991, belongs to a class of compounds that enhance the release of various neurotransmitters, most notably acetylcholine, by blocking voltage-gated potassium channels of the Kv7 (KCNQ) family.[1] These channels are crucial regulators of neuronal excitability.[1] By inhibiting these channels, these compounds increase the likelihood of neuronal firing and subsequent neurotransmitter release. This guide details the comparative potency of these compounds in enhancing acetylcholine release and inhibiting Kv7 channels, providing researchers with the foundational data to replicate and expand upon these findings.

Comparative Analysis of In Vitro and In Vivo Potency

The following tables summarize the key quantitative data comparing the activity of this compound, linopirdine, and XE991.

Table 1: In Vitro Potency for Enhancement of Acetylcholine (ACh) Release

CompoundEC50 for [3H]ACh Release from Rat Brain SlicesReference
This compound700 nM[2]
Linopirdine4.2 µM[2]
XE991490 nM[2]

Table 2: In Vitro Potency for Kv7.2 Channel Inhibition

CompoundIC50 for Kv7.2 InhibitionReference
This compound0.048 µM[3]
Linopirdine~7 µM (for outward current)
XE9910.055 µM

Table 3: In Vivo Effects on Hippocampal Acetylcholine Levels

CompoundDose (p.o.)Effect on Hippocampal ACh LevelsDuration of ActionReference
This compound1 mg/kg>100% increase> 3 hours[2]
Linopirdine5 mg/kgNo statistically significant increase-[2]
XE9915 mg/kg>90% increase over baselineSustained for 60 minutes[2]

Signaling Pathway and Mechanism of Action

This compound and its analogs exert their effects by blocking Kv7 (KCNQ) potassium channels. These channels are voltage-gated and, when open, allow the efflux of potassium ions, which hyperpolarizes the neuron and makes it less likely to fire an action potential. By inhibiting these channels, this compound leads to a depolarization of the neuronal membrane, increasing its excitability and promoting the release of neurotransmitters like acetylcholine.

Dmp543 This compound Kv7 Kv7 (KCNQ) Channel Dmp543->Kv7 Inhibition K_efflux K+ Efflux Kv7->K_efflux Reduces Depolarization Membrane Depolarization K_efflux->Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion Triggers ACh_release Acetylcholine Release Vesicle_fusion->ACh_release Results in

Figure 1. Signaling pathway of this compound's mechanism of action.

Key Experimental Protocols

Measurement of Neurotransmitter Release from Brain Slices

This protocol is adapted from methodologies described in the literature for measuring potassium-stimulated acetylcholine release from brain tissue.[4]

Experimental Workflow:

cluster_prep Slice Preparation cluster_assay Release Assay cluster_analysis Analysis Dissection Brain Dissection Slicing Vibratome Slicing (300-400 µm) Dissection->Slicing Incubation Incubation in aCSF Slicing->Incubation Preincubation Pre-incubation with [3H]choline Incubation->Preincubation Washing Washing Preincubation->Washing Stimulation1 Basal Release (Low K+) Washing->Stimulation1 Stimulation2 Stimulated Release (High K+ +/- Compound) Stimulation1->Stimulation2 Collection Supernatant Collection Stimulation2->Collection Scintillation Liquid Scintillation Counting Collection->Scintillation Calculation Calculate % Release Scintillation->Calculation

Figure 2. Experimental workflow for neurotransmitter release assay.

Methodology:

  • Slice Preparation:

    • Sacrifice a rat or mouse according to approved animal welfare protocols.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Prepare coronal or sagittal slices (300-400 µm thick) containing the brain region of interest (e.g., hippocampus or striatum) using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Neurotransmitter Release Assay:

    • Pre-incubate the slices in aCSF containing a radioactive precursor (e.g., [3H]choline for acetylcholine) to allow for uptake and synthesis of the radiolabeled neurotransmitter.

    • Wash the slices with fresh aCSF to remove excess radiolabel.

    • Stimulate the slices sequentially with a low potassium (basal) and then a high potassium (depolarizing) aCSF solution. The test compound (this compound, linopirdine, or XE991) is included in the high potassium solution.

    • Collect the supernatant after each stimulation period.

  • Analysis:

    • Measure the radioactivity in the collected supernatants and in the tissue slices using liquid scintillation counting.

    • Calculate the amount of neurotransmitter released as a percentage of the total radioactivity in the tissue at the start of the stimulation period.

    • Determine the EC50 value for each compound by testing a range of concentrations.

Whole-Cell Patch-Clamp Electrophysiology for Kv7 Channel Inhibition

This protocol outlines the general steps for assessing the inhibitory effect of this compound and its analogs on Kv7 channels expressed in a heterologous system (e.g., Xenopus oocytes or mammalian cell lines like CHO or HEK293 cells).[5][6]

Experimental Workflow:

cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis Transfection Transfect Cells with Kv7 Subunits Plating Plate Cells on Coverslips Transfection->Plating Pipette Pull & Fill Patch Pipette Plating->Pipette Seal Form Gigaohm Seal Pipette->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell VoltageClamp Apply Voltage-Clamp Protocol WholeCell->VoltageClamp DrugApp Apply Compound VoltageClamp->DrugApp CurrentMeasure Measure Current Amplitude DrugApp->CurrentMeasure IC50 Calculate IC50 CurrentMeasure->IC50

Figure 3. Experimental workflow for whole-cell patch-clamp recording.

Methodology:

  • Cell Preparation:

    • Transfect a suitable cell line (e.g., CHO or HEK293 cells) with the cDNAs encoding the desired Kv7 channel subunits (e.g., Kv7.2 and Kv7.3).

    • Plate the transfected cells onto glass coverslips for recording.

  • Patch-Clamp Recording:

    • Pull patch pipettes from borosilicate glass and fill them with an appropriate intracellular solution.

    • Under a microscope, approach a transfected cell with the patch pipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

    • Rupture the cell membrane within the pipette tip to achieve the whole-cell recording configuration.

    • Apply a voltage-clamp protocol to elicit Kv7 channel currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -80 mV) and then stepping to a series of depolarized potentials.

    • After recording a stable baseline current, apply the test compound to the bath solution and record the current again to determine the extent of inhibition.

  • Data Analysis:

    • Measure the amplitude of the potassium current before and after the application of the compound.

    • Calculate the percentage of current inhibition at various compound concentrations to determine the IC50 value.

Conclusion

This guide provides a framework for the replication of key experiments to investigate the mechanism of action of this compound and its analogs. The provided data and protocols offer a solid foundation for researchers to conduct their own comparative studies. By following these methodologies, scientists can further unravel the subtleties of Kv7 channel modulation and its implications for neurotransmitter release and potential therapeutic applications.

References

Head-to-Head Comparison: DMP-543 and XE991 as M-Current Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent M-current inhibitors: DMP-543 and XE991. The M-current, a non-inactivating potassium current mediated by Kv7 (KCNQ) channels, is a critical regulator of neuronal excitability. Its modulation presents a key therapeutic target for a range of neurological and psychiatric disorders. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathway to aid in the informed selection and application of these compounds in research and drug development.

Quantitative Data Summary

ParameterThis compoundXE991Notes
M-Current Inhibition (IC50) Not explicitly reported~0.98 µM[1][2][3]XE991 is a well-characterized M-current blocker with a sub-micromolar IC50.
KCNQ2/KCNQ3 Channel Inhibition (IC50) Stated as a Kv7 channel blocker, specific IC50 not found.~0.6 µM[1][3]Heteromers of KCNQ2 and KCNQ3 are the primary molecular correlates of the neuronal M-current.
KCNQ1 Channel Inhibition (IC50) Not reported~0.75 µM[1][3]
KCNQ2 Channel Inhibition (IC50) Not reported~0.71 µM[1][3]
[3H]-Acetylcholine Release Enhancement (EC50) ~700 nM[4][5][6]~490 nM[5]Both compounds enhance neurotransmitter release, a downstream effect of M-current inhibition.

Signaling Pathway and Mechanism of Action

This compound and XE991 act as antagonists of Kv7 (KCNQ) potassium channels, the ion channels responsible for generating the M-current. The M-current is a sub-threshold, non-inactivating potassium current that stabilizes the neuronal membrane potential and reduces repetitive firing. Inhibition of this current leads to membrane depolarization and increased neuronal excitability. The activity of KCNQ channels is regulated by G-protein coupled receptors (GPCRs), such as the muscarinic acetylcholine receptor (M1 subtype), through a pathway involving the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).

M_Current_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR (e.g., M1 Receptor) PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes KCNQ Kv7/KCNQ Channel (M-current) PIP2->KCNQ maintains open state IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG K_ion KCNQ->K_ion efflux Agonist Agonist (e.g., Acetylcholine) Agonist->GPCR activates Blocker This compound / XE991 Blocker->KCNQ inhibits

M-current signaling pathway and points of inhibition.

Experimental Protocols

The following outlines a general electrophysiological protocol for assessing the inhibitory effects of compounds like this compound and XE991 on M-currents, based on methodologies reported for XE991.

1. Cell Preparation:

  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing KCNQ2/KCNQ3 channels are commonly used.

  • Primary Neurons: Acutely dissociated neurons from relevant brain regions (e.g., superior cervical ganglion, hippocampus) can be used to study native M-currents.

2. Electrophysiological Recording:

  • Technique: Whole-cell patch-clamp recording is the standard technique.

  • Pipette Solution (Intracellular): A typical internal solution contains (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 5 ATP-Mg, and 0.1 GTP-Na, with pH adjusted to 7.3 with KOH.

  • External Solution (Extracellular): A standard external solution contains (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1.2 MgCl2, 10 HEPES, and 8 glucose, with pH adjusted to 7.4 with NaOH.

  • Data Acquisition: Currents are recorded using an appropriate amplifier and data acquisition system.

3. M-Current Measurement Protocol:

  • Holding Potential: The membrane potential is typically held at a hyperpolarized level (e.g., -80 mV) where KCNQ channels are largely closed.

  • Voltage Steps: To elicit the M-current, a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments for 500-1000 ms) are applied.

  • Deactivation Protocol: A common protocol to isolate the M-current involves a depolarizing pre-pulse (e.g., to -20 mV for 1-2 s) to activate the channels, followed by hyperpolarizing steps (e.g., from -30 mV to -100 mV) to observe the characteristic slow deactivation of the M-current.

4. Compound Application and Analysis:

  • Drug Delivery: this compound or XE991 is applied to the external solution via a perfusion system at varying concentrations.

  • Data Analysis: The amplitude of the M-current is measured before and after drug application. The percentage of inhibition at each concentration is calculated to determine the IC50 value by fitting the data to a concentration-response curve. The XE991-sensitive current can be isolated by subtracting the current remaining after drug application from the control current.

The following diagram illustrates a typical experimental workflow for evaluating M-current inhibitors.

Experimental_Workflow A Cell Preparation (e.g., KCNQ2/3 expressing cells) B Whole-Cell Patch-Clamp Setup A->B C Record Baseline M-Current (Voltage-step protocol) B->C D Bath Application of This compound or XE991 C->D E Record M-Current in Presence of Compound D->E F Data Analysis (Calculate % inhibition, IC50) E->F

Workflow for M-current inhibitor evaluation.

Conclusion

Both this compound and XE991 are potent inhibitors of Kv7/KCNQ channels and, consequently, the M-current. Based on the available data for acetylcholine release enhancement, XE991 appears to be slightly more potent than this compound. However, for direct M-current inhibition, XE991 is well-characterized with a sub-micromolar IC50, while equivalent data for this compound is not as readily available. The choice between these two compounds may depend on the specific experimental goals, such as the desired potency and the specific KCNQ channel subtypes of interest. For studies focused on direct M-current modulation, XE991 has a more extensive body of published electrophysiological data. For investigations into downstream effects like neurotransmitter release, both compounds are valuable tools. Researchers should carefully consider the existing literature and their specific experimental context when selecting an M-current inhibitor.

References

Independent Validation of the Published Synthesis of Dmp-543: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the published synthesis of Dmp-543, a notable acetylcholine release enhancer. The primary aim is to offer an objective comparison based on the original synthesis and to highlight the current status of its independent validation within the scientific community. All data and protocols are derived from peer-reviewed literature.

Overview of this compound Synthesis

The synthesis of this compound, chemically known as 10,10-bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone, was first detailed in a 2000 publication in The Journal of Organic Chemistry by Pesti et al.[1][2]. This synthesis is a multi-step process starting from 2-fluoro-4-methylpyridine and anthrone. As of the latest literature review, no formal independent validation of this specific synthetic route has been published. Therefore, this guide will present the data from the original publication as the primary reference.

Data Presentation: Published Synthesis Route

The following table summarizes the key transformations and reported yields for the synthesis of this compound as described by Pesti et al.[1].

Table 1: Summary of Key Steps and Yields in the Published Synthesis of this compound

StepReaction DescriptionStarting MaterialsKey Reagents and ConditionsProductReported Yield (%)
1Chlorination2-Fluoro-4-methylpyridineN-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO), CCl₄, reflux4-(Chloromethyl)-2-fluoropyridineNot Isolated
2HydrolysisCrude 4-(chloromethyl)-2-fluoropyridinePotassium carbonate (K₂CO₃), Water, reflux(2-Fluoro-4-pyridinyl)methanol65-70 (over 2 steps)
3Mesylation(2-Fluoro-4-pyridinyl)methanolMethanesulfonyl chloride (MsCl), Triethylamine (Et₃N), THF, 0 °C(2-Fluoro-4-pyridinyl)methyl mesylate~95 (crude)
4BisalkylationAnthrone(2-Fluoro-4-pyridinyl)methyl mesylate, Lithium tert-butoxide (LiO-t-Bu), Sodium iodide (NaI), THF, 40-50 °CThis compound55
Overall Four-step synthesis 2-Fluoro-4-methylpyridine, Anthrone - This compound ~37

Experimental Protocols from the Original Publication

The following protocols are adapted from the experimental section of the primary literature[1].

Synthesis of (2-Fluoro-4-pyridinyl)methanol (Steps 1 & 2)

A suspension of 2-fluoro-4-methylpyridine, N-chlorosuccinimide, and benzoyl peroxide in carbon tetrachloride is heated to reflux for 18 hours. After cooling and filtration, the solvent is removed under reduced pressure. The resulting crude 4-(chloromethyl)-2-fluoropyridine is then subjected to hydrolysis by refluxing with aqueous potassium carbonate for one hour. The aqueous solution is washed with heptane, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield (2-fluoro-4-pyridinyl)methanol.

Synthesis of (2-Fluoro-4-pyridinyl)methyl mesylate (Step 3)

To a cooled (0 °C) solution of (2-fluoro-4-pyridinyl)methanol and triethylamine in tetrahydrofuran (THF), methanesulfonyl chloride is added dropwise. The reaction is stirred at 0 °C for one hour. The resulting mixture is filtered to remove triethylamine hydrochloride, and the filtrate containing the mesylate is used directly in the next step.

Synthesis of this compound (Step 4)

A solution of anthrone in THF is treated with lithium tert-butoxide at a temperature between 15-30 °C to form the corresponding enolate. In a separate vessel, the crude (2-fluoro-4-pyridinyl)methyl mesylate is treated with sodium iodide in THF at 40 °C for three hours to facilitate the formation of the more reactive iodide intermediate in situ. The previously prepared anthrone enolate solution is then added dropwise to this mixture at 40-50 °C. After aging the reaction for one hour, it is quenched with brine. The product is extracted, and the organic layer is concentrated. The final product, this compound, is purified by column chromatography.

Visualizations

The following diagrams illustrate the published synthetic pathway and a conceptual workflow for how an independent validation could be structured.

G cluster_synthesis Published Synthesis of this compound A 2-Fluoro-4-methylpyridine B 4-(Chloromethyl)-2-fluoropyridine (Crude) A->B NCS, BPO, Reflux C (2-Fluoro-4-pyridinyl)methanol B->C K₂CO₃, H₂O, Reflux D (2-Fluoro-4-pyridinyl)methyl mesylate (Crude) C->D MsCl, Et₃N, 0 °C F This compound D->F E Anthrone E->F 1. LiO-t-Bu 2. NaI, 40-50 °C G cluster_validation Conceptual Independent Validation Workflow A Review Original Publication and Procure Reagents B Execute Synthesis of Intermediates (Steps 1-3) A->B C Isolate and Characterize Intermediates (NMR, MS, Purity) B->C D Execute Final Synthesis Step (Step 4) C->D E Purify and Characterize this compound (NMR, MS, HPLC, m.p.) D->E F Compare Yield and Purity with Published Data E->F G Report Findings (Confirmation or Discrepancies) F->G

References

Safety Operating Guide

Proper Disposal of DMP-543: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for DMP-543, a voltage-gated potassium channel inhibitor used in research. While specific federal or institutional disposal regulations for this compound are not widely published, this guide outlines a conservative, safety-first approach based on general best practices for laboratory chemical waste management.

This compound is intended for research use only and is not for human or veterinary use.[1] Although some safety data sheets (SDS) indicate that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to handle all research chemicals with a high degree of caution. One SDS suggests that smaller quantities may be disposed of with household waste; however, for a laboratory environment, a more rigorous and controlled disposal process is strongly recommended.

Chemical and Physical Properties of this compound

A thorough understanding of a compound's properties is essential for its safe handling and disposal. The following table summarizes the key characteristics of this compound.

PropertyValue
CAS Number 160588-45-4
Molecular Formula C₂₆H₁₈F₂N₂O
Molecular Weight 412.4 g/mol
Appearance Solid
Purity ≥98%
Solubility DMSO: 30 mg/ml
Storage Temperature Powder: -20°C for 3 years; In solvent: -80°C for 6 months
Incompatible Materials Strong oxidizing agents
Hazardous Decomposition Carbon oxides, hydrogen fluoride, nitrogen oxides

Step-by-Step Disposal Procedure

The following procedure is a general guideline. Always consult your institution's Environmental Health & Safety (EH&S) office for specific protocols and requirements.

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Waste Identification and Collection:

    • Solid Waste: Collect unadulterated, solid this compound waste in a clearly labeled, sealed container. The container should be made of a material compatible with the chemical.

    • Contaminated Materials: Any materials grossly contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a separate, sealed plastic bag or container.

    • Solutions: Solutions of this compound should be collected in a labeled, sealed container designated for chemical liquid waste. Do not mix with other incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), the approximate amount of waste, and the date of accumulation.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure it is stored away from incompatible materials, particularly strong oxidizing agents.

  • Disposal Request: Contact your institution's EH&S office to arrange for the pickup and disposal of the chemical waste. Provide them with all necessary information about the waste stream. Do not attempt to dispose of this compound in the regular trash or down the drain without explicit approval from your EH&S office.

  • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as chemical waste. After rinsing, the container can typically be disposed of in the regular trash, but be sure to deface or remove the original label.

Visualizing Disposal and Safety Protocols

To further clarify the procedural workflows, the following diagrams illustrate the decision-making process for this compound disposal and the appropriate response to a chemical spill.

DMP_543_Disposal_Workflow start Start: this compound Waste Generated assess_waste Assess Waste Form (Solid, Liquid, Contaminated Debris) start->assess_waste is_solid Pure Solid or Grossly Contaminated Solid? assess_waste->is_solid collect_solid Collect in a Labeled, Sealed Container for Solid Chemical Waste is_solid->collect_solid Yes is_liquid Liquid Solution? is_solid->is_liquid No contact_ehs Contact Institutional EH&S for Pickup and Disposal collect_solid->contact_ehs collect_liquid Collect in a Labeled, Sealed Container for Liquid Chemical Waste is_liquid->collect_liquid Yes empty_container Empty Container? is_liquid->empty_container No collect_liquid->contact_ehs end End: Proper Disposal contact_ehs->end triple_rinse Triple Rinse Container empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Liquid Chemical Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container in Regular Trash triple_rinse->dispose_container collect_rinsate->collect_liquid DMP_543_Spill_Response spill This compound Spill Occurs evacuate Evacuate Immediate Area (if necessary) spill->evacuate notify Notify Lab Supervisor and EH&S evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain the Spill with Absorbent Material ppe->contain collect Carefully Collect Contaminated Material into a Waste Bag contain->collect decontaminate Decontaminate the Area collect->decontaminate package Seal and Label Waste Bag as Chemical Waste decontaminate->package dispose Dispose of Waste via EH&S package->dispose

References

Essential Safety and Logistical Information for Handling Dmp-543

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of Dmp-543. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of experimental protocols.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesNitrile gloves are recommended. Ensure gloves are compatible with Dimethyl Sulfoxide (DMSO), a common solvent for this compound.Protects against skin contact with the compound and solvent.
Eye Protection Safety Glasses or GogglesANSI Z87.1 certified.Protects eyes from splashes of this compound solutions.
Body Protection Laboratory CoatStandard, long-sleeved.Prevents contamination of personal clothing.

Operational Plans: Handling and Storage

Adherence to proper handling and storage protocols is critical to maintain the stability of this compound and to ensure the safety of laboratory personnel.

Handling this compound Powder

Handling_Powder cluster_prep Preparation cluster_dissolution Dissolution Don PPE Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) Weighing Weigh this compound in a Vented Balance Enclosure Don PPE->Weighing Add Solvent Add Solvent (e.g., DMSO) to the Weighed Compound Weighing->Add Solvent Vortex Vortex or Sonicate Until Fully Dissolved Add Solvent->Vortex

Caption: Workflow for the safe handling and dissolution of this compound powder.

Storage Conditions
FormStorage TemperatureDuration
Solid Powder-20°CUp to 3 years
In Solvent (e.g., DMSO)-80°CUp to 6 months
In Solvent (e.g., DMSO)-20°CUp to 1 month

Spill and Disposal Plans

Immediate and appropriate action in the event of a spill is crucial. Likewise, proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.

Spill Cleanup Protocol

In the event of a this compound spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Don PPE: Put on appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles.

  • Containment: For liquid spills, contain the spill using absorbent pads or other suitable material. For solid spills, gently cover the spill with absorbent paper to avoid raising dust.

  • Cleanup:

    • Solid Spills: Carefully wipe up the solid material with dampened absorbent pads.

    • Liquid Spills: Use absorbent pads to soak up the liquid.

  • Decontamination: Clean the spill area with soap and water, followed by a 70% ethanol solution.

  • Waste Disposal: Place all contaminated materials (absorbent pads, gloves, etc.) into a sealed, labeled hazardous waste container.

Waste Disposal Plan

All this compound waste, including unused compound, contaminated labware, and cleanup materials, must be disposed of as hazardous chemical waste.

Disposal_Plan Waste Collection Collect all this compound waste in a designated, sealed container. Labeling Label the container clearly as 'Hazardous Chemical Waste' and list the contents. Waste Collection->Labeling Storage Store the waste container in a secondary containment bin in a designated hazardous waste storage area. Labeling->Storage EH&S Pickup Arrange for pickup by the Environmental Health & Safety (EH&S) department. Storage->EH&S Pickup

Caption: Step-by-step plan for the proper disposal of this compound waste.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro: Acetylcholine Release Assay from Rat Brain Slices

This protocol describes the procedure for measuring this compound-enhanced acetylcholine (ACh) release from rat brain slices. This compound has been shown to enhance K+-stimulated [3H]-ACh release from rat hippocampal slices with an EC50 of 700 nM.[1]

Methodology:

  • Slice Preparation:

    • Euthanize a rat according to approved institutional animal care and use committee (IACUC) protocols.

    • Rapidly dissect the hippocampus and prepare 350 µm thick transverse slices using a McIlwain tissue chopper.

    • Pre-incubate slices for 30 minutes in oxygenated Krebs-Ringer buffer at 37°C.

  • [3H]-Choline Loading:

    • Incubate the slices for 30 minutes in Krebs-Ringer buffer containing [3H]-choline to label the cholinergic nerve terminals.

  • Superfusion:

    • Transfer the slices to a superfusion chamber and perfuse with oxygenated Krebs-Ringer buffer at a constant flow rate.

    • Collect fractions of the superfusate at regular intervals.

  • Stimulation and this compound Application:

    • After a baseline collection period, stimulate ACh release by briefly exposing the slices to a high concentration of potassium (K+).

    • Apply this compound at various concentrations to the superfusion buffer and repeat the K+ stimulation.

  • Analysis:

    • Measure the radioactivity in the collected fractions using a liquid scintillation counter to quantify [3H]-ACh release.

    • Calculate the percentage enhancement of K+-stimulated release in the presence of this compound compared to the control.

In Vivo: Administration to Rats

This compound can be administered to rats via oral (p.o.) or intraperitoneal (i.p.) injection. A suspension solution can be prepared as follows.[2]

Preparation of this compound Suspension (2.5 mg/mL):

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Use sonication if necessary to achieve a uniform suspension.

Administration Protocol:

  • Oral Gavage: Administer the desired dose of the this compound suspension directly into the stomach using a gavage needle. A minimum effective dose of 1 mg/kg has been reported to increase ACh levels in rats.

  • Intraperitoneal Injection: Inject the desired dose of the this compound suspension into the peritoneal cavity.

In_Vivo_Workflow cluster_prep Solution Preparation cluster_admin Administration Stock Prepare 25 mg/mL this compound stock in DMSO Working Prepare 2.5 mg/mL working suspension in DMSO, PEG300, Tween-80, and Saline Stock->Working Oral Oral Gavage Working->Oral IP Intraperitoneal Injection Working->IP

Caption: Workflow for the preparation and in vivo administration of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dmp-543
Reactant of Route 2
Dmp-543

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.